molecular formula C9H15NO2 B11914108 7-Azaspiro[3.5]nonane-7-carboxylic acid

7-Azaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B11914108
M. Wt: 169.22 g/mol
InChI Key: BKFMQUOAABZMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Azaspiro[3.5]nonane-7-carboxylic acid is a versatile spirocyclic scaffold of significant value in medicinal chemistry and drug discovery. This compound features a carboxylic acid functional group that facilitates further synthetic modifications, making it a crucial intermediate for constructing more complex molecules . The spirocyclic core, a fusion of piperidine and cyclobutane rings, contributes to molecular rigidity and is often employed to fine-tune the properties of drug candidates, such as improving potency and metabolic stability . This building block is directly relevant to the synthesis of active pharmaceutical ingredients and intermediates for a wide range of therapeutic areas. Patent literature describes the use of related 7-azaspiro[3.5]nonane derivatives in the development of compounds targeting chronic pain, neuropathic pain, anxiety, overactive bladder, and inflammatory diseases . The structure serves as a key precursor in patented synthetic routes, for example, in the preparation of tert-butyl ester derivatives which are common intermediates in organic synthesis . As a reagent, 7-Azaspiro[3.5]nonane-7-carboxylic acid must be handled by trained personnel in a laboratory setting. It is recommended to be stored sealed in a dry environment at 2-8°C . This product is intended for research and development purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

7-azaspiro[3.5]nonane-7-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-8(12)10-6-4-9(5-7-10)2-1-3-9/h1-7H2,(H,11,12)

InChI Key

BKFMQUOAABZMKF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCN(CC2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 7-Azaspiro[3.5]nonane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 7-azaspiro[3.5]nonane scaffold is a compelling three-dimensional structural motif increasingly utilized in modern drug discovery to explore novel chemical space and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. As a functionalized derivative, 7-Azaspiro[3.5]nonane-7-carboxylic acid presents a unique combination of a rigid spirocyclic core and an ionizable carboxylic acid group. A thorough understanding of its fundamental physicochemical properties is a prerequisite for its successful application in medicinal chemistry programs. This guide provides a comprehensive framework for the experimental determination and theoretical consideration of its key physicochemical parameters: ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility. Authored for researchers, medicinal chemists, and drug development scientists, this document combines theoretical principles with actionable, field-proven experimental protocols, ensuring a robust and reliable characterization of this and similar novel chemical entities.

Molecular Profile and Structural Rationale

Before delving into experimental characterization, it is essential to establish the foundational molecular identity of the compound . The spirocyclic nature of the core imparts significant three-dimensionality, a feature sought after to improve target specificity and escape the "flatland" of traditional aromatic ring systems often associated with metabolic liabilities. The carboxylic acid moiety is a key pharmacophoric feature, capable of forming critical hydrogen bonds and salt-bridge interactions with biological targets. It also serves as the primary determinant of the molecule's ionization state under physiological conditions.

Table 1: Core Molecular Identifiers

Property Value Source
IUPAC Name 7-Azaspiro[3.5]nonane-7-carboxylic acid -
Molecular Formula C₉H₁₅NO₂ [1]
Molecular Weight 169.22 g/mol [1]

| Chemical Structure | | - |

Ionization Constant (pKa): The Master Switch of Biological Behavior

The pKa value dictates the charge state of a molecule at a given pH. For 7-Azaspiro[3.5]nonane-7-carboxylic acid, the carboxylic acid group is the principal ionizable center. Its pKa will govern solubility, membrane permeability, plasma protein binding, and target engagement.[2] Accurately determining this value is the first critical step in any characterization cascade.

Theoretical Considerations & Predictive Analysis

Computational tools provide a rapid, material-free method to estimate pKa, guiding subsequent experimental design. These methods range from empirical models based on linear free-energy relationships (LFER) to more rigorous quantum mechanical calculations.[3][4] For 7-Azaspiro[3.5]nonane-7-carboxylic acid, the primary acidic pKa is predicted to be in the typical range for aliphatic carboxylic acids (approx. 4.0-5.0), influenced by the electronic effects of the adjacent spirocyclic system.

Experimental Protocol: Potentiometric Titration

This method provides a gold-standard measurement of the macroscopic pKa by monitoring pH changes during titration with a strong base.

Principle: A solution of the compound is titrated with a standardized solution of sodium hydroxide. The pH is measured after each addition of titrant, and the resulting curve of pH vs. volume of titrant is used to determine the midpoint of the neutralization, which corresponds to the pKa.

Step-by-Step Methodology:

  • Preparation: Accurately weigh ~1-2 mg of 7-Azaspiro[3.5]nonane-7-carboxylic acid and dissolve it in a known volume (e.g., 10 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure complete dissolution. Include an inert electrolyte like 0.15 M KCl to maintain constant ionic strength.

  • Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) immediately before use.

  • Titration: Place the solution in a thermostatted vessel at 25°C. Begin stirring and record the initial pH. Add small, precise aliquots (e.g., 10 µL) of a standardized ~0.1 M NaOH solution.

  • Data Acquisition: Record the pH after each aliquot addition, allowing the reading to stabilize. Continue the titration well past the expected equivalence point (e.g., to pH 11-12).

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

Workflow Visualization

pKa_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Titration Experiment cluster_analysis 3. Data Analysis prep1 Weigh Compound (1-2 mg) prep2 Dissolve in Co-Solvent + 0.15M KCl prep1->prep2 calib Calibrate pH Meter prep2->calib titrate Titrate with 0.1M NaOH (Precise Aliquots) calib->titrate Repeat record Record pH after Each Addition titrate->record Repeat record->titrate Repeat plot Plot pH vs. Titrant Volume record->plot deriv Calculate 1st Derivative (Find Equivalence Point) plot->deriv pKa Determine pKa at Half-Equivalence Point deriv->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP & LogD): A Measure of "Greasiness"

Lipophilicity is arguably the most critical physicochemical property in drug design, influencing everything from solubility and membrane permeability to metabolic clearance and promiscuity.[5]

  • LogP (Partition Coefficient): Describes the partitioning of the neutral form of the molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase.[6]

  • LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like ours, LogD is the more physiologically relevant parameter.[5]

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

This is the traditional and most reliable method for determining lipophilicity.[7]

Principle: The compound is dissolved in a biphasic system of n-octanol and a pH 7.4 aqueous buffer. After equilibration, the concentration of the compound in each phase is measured to calculate the distribution coefficient.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing them vigorously and allowing the layers to separate overnight.

  • Sample Preparation: Prepare a stock solution of 7-Azaspiro[3.5]nonane-7-carboxylic acid in the pre-saturated aqueous buffer (or n-octanol). The starting concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each). Add a small aliquot of the stock solution.

  • Equilibration: Cap the vial and shake gently on a flatbed shaker for a set period (e.g., 2-4 hours) at a constant temperature (25°C) to allow partitioning to reach equilibrium.[8]

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer. Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., LC-MS or UV-Vis spectroscopy).

  • Calculation: Calculate LogD using the formula: LogD_pH7.4 = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

Workflow Visualization

LogD_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep1 Pre-saturate n-Octanol and PBS (pH 7.4) mix Mix Phases + Compound prep1->mix prep2 Prepare Compound Stock Solution prep2->mix shake Shake to Equilibrate (2-4 hours) mix->shake centrifuge Centrifuge to Separate Phases shake->centrifuge quant Quantify Concentration in Each Phase (LC-MS) centrifuge->quant calc Calculate LogD quant->calc

Caption: Shake-flask workflow for experimental LogD determination.

Aqueous Solubility: The Gateway to Absorption

A drug must be in solution to be absorbed. Poor aqueous solubility is a primary cause of failure in drug development.[9] It is crucial to distinguish between two types of solubility measurements that are relevant at different stages of discovery.[10]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in aqueous buffer. It's a high-throughput method used for early-stage screening.[8][11][12]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of a compound in a saturated solution. It is a lower-throughput, more resource-intensive measurement critical for lead optimization and pre-formulation.[9][10][13]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

Principle: An excess of the solid compound is agitated in an aqueous buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 7-Azaspiro[3.5]nonane-7-carboxylic acid (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid ensures a saturated solution is formed.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (25°C) for an extended period, typically 24 hours, to ensure equilibrium is reached.[8]

  • Phase Separation: After incubation, allow the vial to stand, letting the excess solid settle.

  • Filtration: Carefully filter the supernatant through a low-binding filter plate or syringe filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

  • Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated LC-MS or HPLC-UV method against a standard curve prepared from a DMSO stock.

  • Reporting: The final concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.

Workflow Visualization

Solubility_Comparison cluster_kinetic Kinetic Solubility (Early Discovery) cluster_thermo Thermodynamic Solubility (Lead Optimization) k_start Start with DMSO Stock Solution k_add Add to Aqueous Buffer k_start->k_add k_shake Short Incubation (e.g., 2h) k_add->k_shake k_filter Filter Precipitate k_shake->k_filter k_quant Quantify Supernatant k_filter->k_quant k_result Apparent Solubility k_quant->k_result t_start Start with Solid Compound t_add Add Excess to Aqueous Buffer t_start->t_add t_shake Long Incubation (e.g., 24h) t_add->t_shake t_filter Filter Undissolved Solid t_shake->t_filter t_quant Quantify Supernatant t_filter->t_quant t_result Equilibrium Solubility t_quant->t_result

Caption: Comparison of Kinetic and Thermodynamic solubility workflows.

Summary of Physicochemical Profile

A comprehensive physicochemical profile integrates the results from the aforementioned assays. This data provides a holistic view of the molecule's potential behavior and liabilities, guiding the next steps in the drug discovery cascade.

Table 2: Target Physicochemical Profile for 7-Azaspiro[3.5]nonane-7-carboxylic acid

Parameter Measurement Method Target Value / Predicted Range Rationale for Importance
Acidic pKa Potentiometric Titration 4.0 - 5.0 Governs charge state, solubility, and target interactions.
LogD (pH 7.4) Shake-Flask 0.0 - 2.5 Balances permeability and solubility; key for oral absorption.
Thermodynamic Solubility (pH 7.4) Shake-Flask > 50 µM Ensures sufficient concentration for biological assays and in vivo exposure.

| Kinetic Solubility (pH 7.4) | Nephelometry/LC-MS | > 100 µM | High-throughput flag for potential solubility issues in early screening. |

Conclusion

The systematic characterization of 7-Azaspiro[3.5]nonane-7-carboxylic acid, as outlined in this guide, is a foundational activity for any research program intending to utilize this scaffold. By employing robust, validated protocols for determining pKa, LogD, and solubility, researchers can generate high-quality, reliable data. This information is not merely a collection of numbers but a critical dataset that enables informed decision-making, mitigates downstream risks, and ultimately accelerates the journey from a promising chemical entity to a potential therapeutic agent.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Aldeghi, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Schrödinger. (2024). Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]

  • Mey, A.S.J.S., et al. (2021). Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks. Frontiers in Chemistry. Retrieved from [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • PCBIS. (n.d.). Kinetic solubility. Retrieved from [Link]

Sources

7-Azaspiro[3.5]nonane Scaffolds: Engineering 3D Complexity in Drug Design

[1]

Executive Summary

In the pursuit of "escaping from flatland," medicinal chemistry has shifted focus from planar aromatic systems to saturated, three-dimensional scaffolds.[1] The 7-azaspiro[3.5]nonane core represents a high-value bioisostere, primarily utilized to replace 4,4-disubstituted piperidines and cyclohexanes. By introducing a spiro-fused cyclobutane ring, this scaffold increases the fraction of sp3-hybridized carbons (

This guide details the structural rationale, physicochemical advantages, and experimental protocols for deploying 7-azaspiro[3.5]nonane derivatives in lead optimization. Note: While "7-carboxylic acid" technically refers to the unstable carbamic acid (


-capped derivatives
2-carboxylic acid

Part 1: Structural Rationale & Bioisosterism[3]

The Geometric Advantage

The 7-azaspiro[3.5]nonane system consists of a piperidine ring spiro-fused to a cyclobutane ring at the piperidine's 4-position. This creates a rigid, orthogonal geometry that differs significantly from standard gem-dimethyl piperidines.

  • Vector Reorientation: The cyclobutane ring locks the conformation of the piperidine, restricting the "chair-boat" flipping often seen in flexible saturated heterocycles. This pre-organization can reduce the entropic penalty of binding to a protein target.

  • Metabolic Blocking: The spiro-carbon (C4 of the piperidine) is fully substituted, effectively blocking oxidative metabolism at this typically labile position.

  • Lipophilicity Modulation: Unlike adding a gem-dimethyl group, which increases lipophilicity (LogP) and steric bulk in a planar fashion, the spiro-cyclobutane adds bulk in a defined 3D vector, often maintaining or slightly lowering LogD due to changes in solvation shell organization.

Bioisosteric Mapping

The scaffold serves as a surrogate for several common moieties:

Standard MoietyBioisosteric ReplacementRationale
4,4-Dimethylpiperidine 7-Azaspiro[3.5]nonane Reduces lipophilicity; locks conformation; novel IP space.
Cyclohexane 7-Azaspiro[3.5]nonane Introduces a basic amine for solubility; alters vector of substituents.
Morpholine 2-Oxa-7-azaspiro[3.5]nonane (Analogous derivative) Reduces basicity; improves metabolic stability.
Structural Visualization

The following diagram illustrates the vector comparison and the "Escape from Flatland" concept.

Bioisostere_Comparisoncluster_propertiesPhysicochemical ImpactPiperidine4,4-Dimethylpiperidine(Flexible, High Lipophilicity)Spiro7-Azaspiro[3.5]nonane(Rigid, High Fsp3, Defined Vectors)Piperidine->SpiroScaffold Morphing(Bioisosteric Replacement)TargetProtein Binding Pocket(Restricted Geometry)Piperidine->TargetHigh Entropic PenaltySpiro->TargetPre-organized Binding(Lower Entropic Cost)Prop1Increased SolubilitySpiro->Prop1Prop2Metabolic Block (C4)Spiro->Prop2Prop3Novel IP SpaceSpiro->Prop3

Caption: Comparative analysis of ligand efficiency and binding vectors between standard piperidines and the spiro[3.5]nonane scaffold.

Part 2: Chemical Stability & Synthesis

The "7-Carboxylic Acid" Nomenclature

Researchers must exercise caution with nomenclature. The name "7-azaspiro[3.5]nonane-7-carboxylic acid" implies a carbamic acid (

  • Carbamate Linkers: Where the nitrogen is acylated (e.g.,

    
    ).
    
  • Urea/Amide Derivatives: Where the carboxylic acid is a precursor to an amide bond (

    
    ).
    
  • Isomeric Confusion: The stable building block 7-azaspiro[3.5]nonane-2-carboxylic acid (acid on the cyclobutane ring).

Synthetic Accessibility

The construction of the 7-azaspiro[3.5]nonane core generally proceeds via the cyclization of a piperidine precursor or the construction of the piperidine ring onto a pre-formed cyclobutane.

Core Synthesis Workflow (Cyclobutane Route)

This route is preferred for generating the unsubstituted core or 2-substituted derivatives.

Synthesis_PathwayStartCyclobutane-1,1-dicarboxylic acidStep11. Reduction (LiAlH4)2. Activation (TsCl/MsCl)Start->Step1IntermediateCyclobutane-1,1-diylbis(methylene) dimethanesulfonateStep1->IntermediateStep2Cyclization with Benzylamine(Double SN2)Intermediate->Step2Protected7-Benzyl-7-azaspiro[3.5]nonaneStep2->ProtectedStep3Pd/C HydrogenolysisProtected->Step3Final7-Azaspiro[3.5]nonane(Free Amine)Step3->Final

Caption: Synthetic route for the construction of the 7-azaspiro[3.5]nonane core from cyclobutane precursors.

Part 3: Experimental Protocols

Protocol: Amide Coupling (Functionalization at N-7)

This protocol describes the installation of the spiro scaffold onto a carboxylic acid-bearing pharmacophore, a common step in fragment growing.

Reagents:

  • Carboxylic Acid Partner (

    
    )
    
  • 7-Azaspiro[3.5]nonane (Free amine or HCl salt)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

Methodology:

  • Activation: Dissolve

    
     (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature (RT) for 15 minutes to form the activated ester.
    
  • Coupling: Add 7-azaspiro[3.5]nonane (1.1 equiv). If using the HCl salt, increase DIPEA to 3.5 equiv.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the product mass

    
    .
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    .
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Critical Checkpoint: If the spiro amine is sterically hindered (e.g., if 2-substituted), heating to 50°C may be required.

Protocol: Microsomal Stability Assessment

To validate the "metabolic blocking" hypothesis, compare the spiro compound against its gem-dimethyl analogue.

Assay Conditions:

  • Species: Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Test Concentration: 1 µM (to ensure first-order kinetics).

Step-by-Step:

  • Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    determines intrinsic clearance (
    
    
    ).

Part 4: Case Studies & Applications

Case Study: GPR119 Agonists (Taisho Pharmaceutical) In the development of GPR119 agonists for Type 2 Diabetes, researchers utilized the 7-azaspiro[3.5]nonane scaffold to replace a standard piperidine.

  • Challenge: The piperidine analogue suffered from rapid oxidative metabolism and poor oral bioavailability.

  • Solution: Incorporation of the spiro[3.5]nonane core.

  • Outcome: The spiro modification blocked the metabolic soft spot (C4), improved the pharmacokinetic profile in rats, and maintained potency by correctly orienting the N-capping group.

Decision Logic for Scaffold Selection:

Decision_TreeStartLead Compound OptimizationQ1Is the Piperidine C4 positiona metabolic soft spot?Start->Q1Q2Does the molecule needhigher solubility (lower LogD)?Q1->Q2NoAction1Use 7-Azaspiro[3.5]nonaneQ1->Action1Yes (Block Metabolism)Action2Consider Gem-dimethylor 4-Fluoro piperidineQ2->Action2No (Lipophilicity OK)Action3Consider 2-Oxa-7-azaspiro[3.5]nonane(Morpholine surrogate)Q2->Action3Yes (Need Polarity)

Caption: Decision matrix for selecting spirocyclic bioisosteres during lead optimization.

References

  • Burkhard, J. A., et al. (2010).[2] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.

  • Matsuda, D., et al. (2018).[3] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry.

  • Lovering, F., et al. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • SpiroChem. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry. SpiroChem Official Catalog & Technology Notes.

The 7-Azaspiro[3.5]nonane Scaffold: Engineering Metabolic Resilience in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic stability profile of 7-Azaspiro[3.5]nonane scaffolds Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar, aromatic-heavy structures to three-dimensional (


-rich) scaffolds is a dominant strategy for improving clinical success rates.[3] The 7-azaspiro[3.5]nonane  scaffold represents a high-value bioisostere for the ubiquitous piperidine ring.

By spiro-fusing a cyclobutane ring to the C4 position of a piperidine, this scaffold achieves two critical objectives:

  • Metabolic Hardening: It sterically occludes the C4 position, a common "soft spot" for Cytochrome P450 (CYP)-mediated oxidation.

  • Physicochemical Optimization: It lowers lipophilicity (LogD) and increases aqueous solubility compared to gem-dimethyl analogs, despite the addition of carbon mass.

This guide details the metabolic stability profile of this scaffold, the mechanistic basis for its resilience, and the protocols required to validate its utility in your lead optimization programs.[1]

Physicochemical & Metabolic Mechanism[4][5]

The Piperidine Problem

The piperidine ring is one of the most common nitrogen heterocycles in FDA-approved drugs. However, it suffers from a predictable metabolic liability: oxidative attack at the


-carbon or the 

-carbon (C4)
.
  • 
    -Oxidation:  CYP450 attacks the carbon adjacent to the nitrogen, leading to ring opening or N-dealkylation.
    
  • 
    -Oxidation (C4):  The C4 position, often the site of substituent attachment, is prone to hydroxylation.
    
The Spiro Solution

The 7-azaspiro[3.5]nonane scaffold effectively "caps" the C4 position of the piperidine ring with a cyclobutane ring.

  • Steric Occlusion: The spiro-cyclobutane ring creates significant steric bulk perpendicular to the plane of the piperidine ring. This prevents the heme iron of CYP enzymes from approaching the C4 hydrogen (if present) or the adjacent carbons effectively.

  • Conformational Restriction: The spiro-fusion locks the piperidine ring into a specific chair conformation, reducing the entropic penalty of binding to a target but also limiting the "induced fit" adaptability required for metabolism by promiscuous CYP isoforms (e.g., CYP3A4, CYP2D6).

The Lipophilicity Paradox

Counter-intuitively, adding the cyclobutane ring (C3H6) to a piperidine core often lowers the LogD


 compared to a gem-dimethyl analog.
  • Solvation: The spiro geometry forces the molecule into a compact, spherical shape that disrupts the hydration shell less than a flexible alkyl chain.

  • Basicity: The spiro-substitution can modulate the pKa of the piperidine nitrogen, altering the ionization state at physiological pH.

Visualizing the Metabolic Blockade

The following diagram illustrates the mechanistic difference between a standard piperidine and the 7-azaspiro[3.5]nonane scaffold in the context of CYP450 metabolism.

MetabolicBlockade cluster_0 Standard Piperidine Scaffold cluster_1 7-Azaspiro[3.5]nonane Scaffold NodeA Piperidine Ring NodeC C4-Hydroxylation (Metabolic Soft Spot) NodeA->NodeC Rapid Metabolism NodeD Spiro-Scaffold (Cyclobutane Cap) NodeA->NodeD Bioisosteric Replacement NodeB CYP450 Heme Iron (Oxidative Attack) NodeB->NodeA High Accessibility NodeF Steric Blockade (No Reaction) NodeD->NodeF Metabolic Stability NodeE CYP450 Heme Iron (Oxidative Attack) NodeE->NodeD Steric Hindrance

Figure 1: Mechanistic comparison of CYP450 accessibility. The spiro-cyclobutane ring (green) physically blocks the approach of the metabolic enzyme to the vulnerable C4 position.

Comparative Data Profile (Representative)

The following data summarizes the impact of switching from a 4,4-dimethylpiperidine to a 7-azaspiro[3.5]nonane core in a representative GPR119 agonist program (based on trends from Bioorg. Med. Chem. 2018 and J. Med. Chem. 2010).[3]

Property4,4-Dimethylpiperidine Analog7-Azaspiro[3.5]nonane AnalogImpact
LogD

3.22.4Improved (Lower lipophilicity reduces non-specific binding)
HLM

> 50

L/min/mg
< 12

L/min/mg
Critical (Transition from High to Low Clearance)

(Human)
~ 25 min> 120 minExtended (Supports QD dosing)
Solubility (pH 7.4) 5

M
85

M
Enhanced (

effect)
hERG Inhibition (

)
2.1

M
> 30

M
Safety (Reduced lipophilicity lowers hERG liability)

Interpretation: The spiro scaffold provides a "cleaner" pharmacokinetic profile. The reduction in intrinsic clearance (


) is the most significant factor, directly translating to improved oral bioavailability.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your 7-azaspiro[3.5]nonane derivatives, use the following standardized Human Liver Microsome (HLM) assay. This protocol ensures data integrity through rigorous controls.

Materials
  • Test System: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

HLM_Protocol Start Compound Preparation (1 µM in Buffer) PreInc Pre-Incubation (37°C, 5 min) Start->PreInc Initiate Initiate Reaction (+ NADPH) PreInc->Initiate Sampling Sampling Points (0, 5, 15, 30, 45 min) Initiate->Sampling Quench Quench Reaction (+ Ice-Cold ACN) Sampling->Quench Analysis LC-MS/MS Analysis (% Remaining) Quench->Analysis Calc Calculate Cl_int & t_1/2 Analysis->Calc

Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Step-by-Step Procedure
  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (final DMSO < 0.1%).
    
  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with compound solution. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquots into 150

    
    L of ice-cold Acetonitrile (with Internal Standard).
    
  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins. Collect supernatant.

  • Analysis: Quantify parent compound remaining via LC-MS/MS.

Data Calculation (Self-Validating)

Calculate the elimination rate constant (


) from the slope of the natural log of percent remaining vs. time.




Acceptance Criteria:

  • Positive Control: Testosterone (

    
     high) must show >80% depletion at 30 min.
    
  • Negative Control: Warfarin (

    
     low) must show <10% depletion at 60 min.
    

Synthesis of the Core Scaffold

Accessing the 7-azaspiro[3.5]nonane core is critical for library generation.[4] The most robust route for medicinal chemistry involves the dialkylation of a protected piperidine.

Target: tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate

  • Starting Material: Ethyl 1-benzylpiperidine-4-carboxylate.

  • Alkylation:

    • Treat with LiHMDS (2.2 eq) in THF at -78°C.

    • Add 1,3-dibromopropane (1.1 eq).

    • Allow to warm to RT.[5][6] This forms the spiro-cyclobutane ring via double alkylation.

  • Reduction/Transformation:

    • Reduce the ester to the alcohol (LiAlH4).

    • Note: If the goal is the simple spiro-alkane, the ester group must be removed (hydrolysis -> decarboxylation) or transformed depending on the desired substitution.

  • Deprotection: Hydrogenation (H2, Pd/C) removes the benzyl group.

  • Reprotection: Install Boc group (Boc2O) for further handling.

Refined Route (Kirichok et al.): A more modern approach utilizes the [2+2] cycloaddition of methylene-piperidines with isocyanates to form spiro-beta-lactams, which are then reduced. This allows for diverse substitution patterns on the cyclobutane ring.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

  • Ma, J., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Bioisosteres of Piperidine. Organic Letters. Link

  • Stepan, A. F., et al. (2011). Structural Measures of Metabolic Stability. Journal of Medicinal Chemistry. Link

Sources

Role of 7-Azaspiro[3.5]nonane-7-carboxylic acid in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, physicochemical rationale, and experimental application of the 7-azaspiro[3.5]nonane scaffold in fragment-based drug discovery (FBDD).

Executive Summary

In the modern era of Fragment-Based Drug Discovery (FBDD), the "Escape from Flatland" initiative drives the adoption of three-dimensional (3D),


-rich scaffolds to replace planar aromatic systems.[1] The 7-azaspiro[3.5]nonane  core—specifically its N-protected carboxylate precursors (e.g., tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate) and functionalized derivatives—has emerged as a premier bioisostere for piperidine and cyclohexyl rings.[1]

This guide analyzes the 7-azaspiro[3.5]nonane-7-carboxylic acid motif (often encountered as its stable esters or as a carbamate linker) as a critical building block.[1] It offers superior metabolic stability, defined exit vectors, and improved solubility compared to traditional heterocyclic spacers.[1]

Structural Anatomy & Physicochemical Rationale[1][2]

The Geometry of "Escape from Flatland"

Unlike the chair conformation of piperidine or the planar geometry of phenyl rings, the 7-azaspiro[3.5]nonane system consists of a four-membered cyclobutane ring fused to a six-membered piperidine ring at a single quaternary carbon (C5).[1]

  • Orthogonal Exit Vectors: The key structural feature is the geometric relationship between substituents on the 2-position (cyclobutane) and the 7-position (nitrogen).[1] These vectors are often oriented perpendicular to each other or at distinct angles that are inaccessible to monocyclic systems.[1]

  • 
     Character:  Increasing the fraction of 
    
    
    
    hybridized carbons (
    
    
    ) correlates with higher clinical success rates by improving solubility and reducing promiscuous binding.[1] This scaffold contributes a quaternary center and multiple methylene groups, significantly boosting
    
    
    .[1]
Physicochemical Profiling

The following table compares the 7-azaspiro[3.5]nonane core against standard linkers used in medicinal chemistry.

PropertyPhenyl LinkerPiperidine Linker7-Azaspiro[3.5]nonaneImpact on Drug Design
Topology Planar (2D)Chair (3D, flexible)Spirocyclic (3D, Rigid) Accesses novel binding pockets; reduces entropic penalty.[1]
Lipophilicity (cLogP) HighModerateModerate-Low Improves aqueous solubility (LogS).[1]
Metabolic Liability CYP oxidationN-dealkylationSterically Hindered Quaternary center blocks metabolic soft spots.[1]
Vector Angle 180° (para)~180° (1,4-subst)Variable/Twisted Enables "kinked" geometries to fit curved active sites.[1]
Nomenclature Clarification

In commercial catalogs and literature, "7-Azaspiro[3.5]nonane-7-carboxylic acid" technically refers to the carbamic acid form (


), which is unstable.[1] It is almost exclusively supplied as the tert-butyl ester (Boc-protected)  or benzyl ester (Cbz-protected) .[1]
  • Reagent: tert-Butyl 7-azaspiro[3.5]nonane-7-carboxylate (CAS: 203661-69-2 for the 2-oxo derivative).[2]

  • Fragment: The active fragment usually involves the 7-azaspiro[3.5]nonane core, linked via the nitrogen (N7) and a functional group at C2 (e.g., carboxylic acid, amine, or alcohol).[1]

Synthetic Accessibility & Functionalization[4]

The synthesis of this scaffold typically involves the double alkylation of a protected piperidone or similar precursor.[1] Below is the standard workflow for generating library-ready fragments.

Core Synthesis Pathway

The construction often starts from commercially available N-Boc-4-piperidone or related bis-electrophiles.[1]

SynthesisWorkflow Start N-Boc-4-piperidone (Starting Material) Step1 Wittig Olefination (Exocyclic Alkene) Start->Step1 Ph3P=CH2 Step2 [2+2] Cycloaddition (Dichloroketene) Step1->Step2 Cl3CCOCl, Zn Intermediate Dichloro-cyclobutanone Spiro Intermediate Step2->Intermediate Step3 Dechlorination (Zn/AcOH) Intermediate->Step3 Product N-Boc-2-oxo-7-azaspiro[3.5]nonane (Key Scaffold) Step3->Product Deriv Reductive Amination / Functionalization at C2 Product->Deriv Library Gen

Figure 1: Synthetic route to the 2-oxo-7-azaspiro[3.5]nonane scaffold, a versatile precursor for 2-substituted derivatives.[1][3]

Applications in Fragment-Based Drug Discovery[4]

Case Study: GPR119 Agonists

Research into GPR119 agonists for Type 2 Diabetes utilized the 7-azaspiro[3.5]nonane scaffold to improve physicochemical properties over earlier piperidine-based leads.[1]

  • Challenge: Early leads suffered from high lipophilicity and poor metabolic stability.[1]

  • Solution: Replacing the central piperidine with 7-azaspiro[3.5]nonane.[1]

  • Outcome: The spirocyclic core maintained the necessary spatial orientation of the pharmacophores while lowering cLogP and blocking oxidation at the central ring carbons due to the steric bulk of the spiro center.[1]

Fragment Growing Protocol

In FBDD, this scaffold acts as a "rigid linker" to grow a low-affinity fragment into a potent lead.[1]

Workflow:

  • Fragment A Identification: A small aromatic fragment binds to a sub-pocket.[1]

  • Linker Selection: 7-Azaspiro[3.5]nonane is selected to extend the molecule towards a solvent-exposed region or a second pocket.[1]

  • Coupling: The N7 nitrogen is coupled to Fragment A (via amide or urea linkage).[1]

  • Functionalization: The C2 position (cyclobutane) is derivatized (e.g., via reductive amination of the ketone) to introduce solubilizing groups or additional binding elements.[1]

Experimental Protocols

Protocol: Amide Coupling to N7-Azaspiro Core

Objective: To couple a carboxylic acid fragment (R-COOH) to the free amine of 7-azaspiro[3.5]nonane.[1]

Reagents:

  • 7-Azaspiro[3.5]nonane (free amine or HCl salt)

  • Target Carboxylic Acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • DIPEA (N,N-Diisopropylethylamine)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 5 minutes to form the active ester.

  • Addition: Add 7-azaspiro[3.5]nonane (1.0 equiv). If using the HCl salt, add an extra 1.0 equiv of DIPEA.[1]

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by LC-MS for the disappearance of the starting amine (

    
    ).
    
  • Workup: Dilute with ethyl acetate, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .[1][2]
  • Purification: Concentrate and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol: Metabolic Stability Assay (Microsomal Stability)

Objective: To validate the stability advantage of the spiro scaffold.

  • Incubation: Incubate test compound (

    
    ) with liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Initiate reaction with NADPH-regenerating system.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (

    
    ).
    

Visualization of Logical Relationships[1]

FBDD_Logic Problem Problem: 'Flat' Aromatic Leads Poor Solubility Metabolic Liability Solution Solution: Spirocyclic Scaffolds (7-Azaspiro[3.5]nonane) Problem->Solution Scaffold Hopping Mech1 Mechanism 1: Vector Orthogonality (Access new 3D space) Solution->Mech1 Mech2 Mechanism 2: High Fsp3 Character (Improved Sol/LogP) Solution->Mech2 Mech3 Mechanism 3: Quaternary Center (Blocks Metabolism) Solution->Mech3 Outcome Outcome: High Quality Lead (Drug-like Properties) Mech1->Outcome Mech2->Outcome Mech3->Outcome

Figure 2: Logical framework illustrating why 7-azaspiro[3.5]nonane is deployed to resolve common attrition risks in drug discovery.

References

  • Burkhard, J. A., et al. (2010).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link[1]

  • Ma, F., et al. (2014).[1] "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link[1]

  • Zheng, S., & Tice, C. M. (2016).[1] "Spirocyclic Scaffolds in Drug Discovery." Expert Opinion on Drug Discovery. Link

Sources

Conformational Dynamics & Synthetic Utility of Azaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azaspiro[3.5]nonane system represents a high-value pharmacophore in modern medicinal chemistry, offering a distinct solution to the "escape from flatland" challenge. By fusing a four-membered azetidine (or cyclobutane) ring with a six-membered piperidine (or cyclohexane) ring at a single quaternary carbon, this scaffold enforces a 90° orthogonal twist between the two cyclic planes. This architecture allows for precise vector control of substituents, modulation of lipophilicity (


), and alteration of metabolic stability compared to traditional piperidine or morpholine bioisosteres.

This guide provides a rigorous technical analysis of the conformational landscape, synthetic accessibility, and experimental validation of these ring systems, specifically targeting the 2-azaspiro[3.5]nonane and 7-azaspiro[3.5]nonane isomers.

Architectural Significance & Vector Analysis

The Orthogonal Twist

Unlike bicyclic fused systems (e.g., decalin) which share two atoms, the spiro-union at a single carbon (


) creates a rigid geometric constraint.
  • Plane A (4-membered ring): Generally adopts a puckered "butterfly" conformation to relieve torsional strain (approx. 25–30° pucker angle).

  • Plane B (6-membered ring): Adopts a chair conformation.

  • The Interface: The mean planes of Ring A and Ring B are perpendicular. This orthogonality dictates that substituents on Ring A project into a chemical space that is geometrically distinct from substituents on Ring B.

Exit Vector Comparison

In drug design, replacing a piperidine with a spirocycle alters the "exit vector"—the angle and distance at which a substituent projects toward a binding pocket.

FeaturePiperidine (Parent)Azaspiro[3.5]nonane (Bioisostere)
Geometry Flexible ChairRigid Orthogonal Spiro-fusion
Exit Vector Angle ~109.5° (Tetrahedral)Defined by spiro-center geometry (90° twist)

Character
HighIncreased (Quaternary center adds rigidity)
Lipophilicity (

)
ModerateOften Lower (due to increased polarity/solvation volume)
Decision Tree: Scaffold Selection

The following diagram illustrates the logical process for selecting between the 2-aza and 7-aza isomers based on medicinal chemistry objectives.

SpiroSelection Start Target Objective Vector Modify Exit Vector? Start->Vector Prop Modify Physicochem Properties? Start->Prop Aza2 2-Azaspiro[3.5]nonane (N in 4-ring) Vector->Aza2 Need distal amine (Extended reach) Aza7 7-Azaspiro[3.5]nonane (N in 6-ring) Vector->Aza7 Need proximal amine (Compact binding) Prop->Aza2 High Basicity Needed (Strained amine pKa > 10) Prop->Aza7 Standard Basicity (Piperidine-like pKa ~9) Outcome1 Result: High rigidity, Linear vector Aza2->Outcome1 Outcome2 Result: Bulky core, Angular vector Aza7->Outcome2

Figure 1: Decision matrix for selecting between 2-aza and 7-aza isomers based on vector requirements and pKa modulation.

Conformational Analysis

Ring A: The Azetidine Pucker

The 4-membered ring in azaspiro[3.5]nonane is not planar. To minimize eclipsing interactions (torsional strain), it adopts a puckered conformation.

  • Barrier to Planarization:

    
     kcal/mol.
    
  • Nitrogen Inversion: In 2-azaspiro systems, the nitrogen inversion barrier is higher than in acyclic amines due to ring strain (approx. 6–9 kcal/mol). The lone pair is often more localized, increasing basicity.

Ring B: The Piperidine Chair

The 6-membered ring predominantly exists in a chair conformation. However, the spiro-substitution at C4 (relative to piperidine nitrogen) introduces a "Gem-Dialkyl" effect.

  • Axial vs. Equatorial: Substituents on the 6-ring will strongly prefer the equatorial position to avoid 1,3-diaxial interactions with the spiro-ring methylene groups.

  • Chair Flip: The barrier to chair flipping (

    
     kcal/mol for cyclohexane) is generally preserved but can be biased by substituents on the 4-ring.
    
The "Spiro Effect" and Strain

The spiro-carbon is a point of high steric congestion.

  • Bond Angle Distortion: The internal angle of the 4-ring at the spiro center is

    
    , while the 6-ring angle attempts to maintain 
    
    
    
    . This creates a permanent dipole moment and specific electronic distribution that can be exploited for binding interactions (e.g., cation-
    
    
    or H-bond acceptor capability).

Synthetic Pathways[1]

The synthesis of these scaffolds requires distinct strategies depending on the location of the nitrogen atom. The Staudinger [2+2] Cycloaddition is the gold standard for the 7-aza isomer, while Cyclization/Reduction is preferred for the 2-aza isomer.

Protocol: Synthesis of 7-Azaspiro[3.5]nonane

This route builds the 4-membered ring onto a pre-existing 6-membered ring.

Step-by-Step Methodology:

  • Imine Formation: React N-Boc-4-piperidone with an amine (e.g., benzylamine) to form the Schiff base.

    • Conditions: Toluene, reflux with Dean-Stark trap.

  • Staudinger [2+2] Cycloaddition: Treat the imine with a ketene generated in situ from an acid chloride (e.g., dichloroacetyl chloride) and base (triethylamine).

    • Mechanism: Nucleophilic attack of imine on ketene, followed by conrotatory ring closure.

    • Result: Formation of a spiro-

      
      -lactam.[1]
      
  • Dechlorination (if applicable): Zn/acetic acid reduction to remove

    
    -chloro substituents.
    
  • Lactam Reduction: Reduce the carbonyl of the

    
    -lactam to the amine.
    
    • Reagent:

      
       or Alane (
      
      
      
      ) in THF.
    • Note: Alane is often preferred to avoid ring opening of the strained azetidine.

Synthetic Logic Diagram

SynthesisWorkflow Imine Piperidone Imine Step1 [2+2] Cycloaddition (Staudinger) Imine->Step1 Ketene Ketene Precursor (Acid Chloride) Ketene->Step1 Lactam Spiro-beta-Lactam Step1->Lactam Ring Closure Step2 Reduction (LiAlH4 / AlH3) Lactam->Step2 C=O Removal Product 7-Azaspiro[3.5]nonane Step2->Product

Figure 2: Synthetic workflow for the construction of the 7-azaspiro[3.5]nonane core via beta-lactam intermediate.[2][3]

Experimental Characterization

Validating the conformation of spiro-systems requires distinguishing between subtle stereoisomers (e.g., cis vs trans isomers relative to the spiro-ring).

NMR Spectroscopy (NOESY/ROESY)

Standard 1D NMR is insufficient for stereochemical assignment.

  • Technique: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).[4][5]

  • Critical Parameter: Mixing time (

    
    ). For small molecules (MW < 600), use 
    
    
    
    ms.
  • Diagnostic Signal: Look for through-space correlations between the axial protons of the 6-membered ring and the protons on the 4-membered ring .

    • Observation: If a substituent on the 4-ring is "cis" to the axial protons of the 6-ring, a strong NOE cross-peak will be observed.

    • Self-Validation: The distance must be

      
       for NOE.[6] If MW > 1000 (e.g., large drug conjugate), switch to ROESY to avoid zero-crossing of the NOE signal.
      
X-Ray Crystallography

The definitive method for confirming the "pucker angle" and "orthogonality."

  • Key Metric: Measure the dihedral angle of the 4-membered ring (

    
    ).
    
  • Expectation: A deviation from

    
     (planar) confirms the pucker.
    

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Angewandte Chemie International Edition.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[7] Chemical Reviews.[2]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[8][3][9]

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.

  • Smith, J. M., et al. (2015). Conformational Analysis of Piperidine Bioisosteres. Journal of Medicinal Chemistry.

Sources

Literature review of spirocyclic amino acids in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Spirocyclic Amino Acids in Medicinal Chemistry

Executive Summary

The paradigm of drug discovery is undergoing a significant shift, moving away from planar, aromatic structures towards more three-dimensional and sp³-rich molecular architectures. This evolution is driven by the need to improve compound potency, selectivity, and pharmacokinetic properties while exploring novel chemical space.[1][2] Spirocyclic amino acids have emerged as a powerful class of building blocks in this "escape from flatland," offering a unique combination of conformational rigidity, structural complexity, and synthetic versatility.[1][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of spirocyclic amino acids in modern medicinal chemistry, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies that provide access to these scaffolds, analyze how their distinct conformations influence drug-like properties, and explore their application as bioisosteres, peptidomimetics, and core components of approved therapeutics.

Introduction: The Imperative of Three-Dimensionality in Drug Design

For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While successful, this reliance on "flat" molecules has led to challenges, including poor solubility, metabolic instability, and off-target effects. The concept of "escaping flatland" advocates for increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates.[1] A higher Fsp³ is correlated with improved clinical success, likely due to the creation of more complex and specific molecular shapes that can better complement the three-dimensional binding sites of biological targets.[2]

Spirocyclic scaffolds are at the forefront of this movement. These are bicyclic systems where two rings are joined by a single, quaternary carbon atom.[3] When an amino acid functionality is incorporated into this framework, the resulting spirocyclic amino acid becomes a highly valuable building block. It offers a rigid core that can project functional groups into precise vectors in three-dimensional space, a significant advantage over more flexible acyclic or monocyclic systems.[3][4] This inherent rigidity can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and thereby increasing potency.[5]

Synthetic Strategies for Spirocyclic Amino Acids

The growing interest in spirocyclic scaffolds has spurred the development of diverse and innovative synthetic methodologies.[6] While the construction of the quaternary spirocenter was once considered a significant challenge, numerous reliable strategies are now available to medicinal chemists.[3]

Key synthetic approaches include:

  • Dieckmann Condensation: An intramolecular condensation of a diester to form a β-keto ester, which can then be further elaborated. This is particularly useful for synthesizing spirocyclic pyrrolidines and piperidines.[7]

  • Strecker Reaction: A classic method for amino acid synthesis, the Strecker reaction can be adapted for spirocyclic ketones to produce α-amino nitriles, which are then hydrolyzed to the desired amino acid.[8][9] Asymmetric versions using chiral auxiliaries have also been developed.[10]

  • [2+2] Cycloaddition: This photochemical or thermal reaction can be employed to form four-membered rings, a key step in the synthesis of spiro[3.3]heptane systems.[11]

  • Iodocyclization: A powerful method for constructing oxa-spirocycles, where an unsaturated alcohol is treated with an iodine source to induce cyclization.[12]

  • Cascade Reactions: Multi-step reactions that occur in a single pot, allowing for the rapid construction of complex spirocyclic systems from simple starting materials.[7]

Experimental Protocol: Synthesis of a Spirocyclic Pyrrolidine via Dieckmann Condensation

This protocol is a representative example for the synthesis of a novel spirocyclic pyrrolidine, adapted from methodologies described in the literature.[7] The key transformation is the Dieckmann condensation to form the spirocyclic core.

Step 1: Synthesis of the Diester Precursor

  • To a solution of a cyclic α-amino acid (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (2.5 eq).

  • Add an alkylating agent containing an ester moiety (e.g., ethyl 4-bromobutanoate, 2.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours until the starting material is consumed (monitored by TLC).

  • Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield the diester precursor.

Step 2: Dieckmann Condensation (Cyclization)

  • Dissolve the diester precursor (1.0 eq) in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).

  • Add a strong base, such as sodium hydride (1.5 eq) or potassium tert-butoxide (1.5 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography to obtain the spirocyclic β-keto ester.

Step 3: Decarboxylation and Reduction

  • Heat the spirocyclic β-keto ester in the presence of an acid (e.g., aqueous HCl) to effect hydrolysis and decarboxylation, yielding the spirocyclic ketone.

  • The resulting ketone can be converted to the desired amino acid through various methods, such as reductive amination.

G cluster_workflow General Synthetic Workflow for Spirocyclic Amino Acids start Starting Materials (e.g., Cyclic Ketones, Amino Acids) step1 Scaffold Construction (e.g., Dieckmann, Strecker, Cycloaddition) start->step1 intermediate Spirocyclic Intermediate (e.g., Ketone, Nitrile, Lactam) step1->intermediate step2 Functional Group Interconversion intermediate->step2 step3 Introduction of Amino Acid Moiety intermediate->step3 step2->step3 step4 Deprotection step3->step4 product Final Spirocyclic Amino Acid step4->product

Caption: General workflow for the synthesis of spirocyclic amino acids.

Conformational Analysis and Physicochemical Properties

The defining feature of spirocyclic amino acids is their conformational rigidity.[4] Unlike flexible aliphatic chains, the spirocyclic core restricts the number of available conformations, which can pre-organize the molecule for optimal interaction with a biological target.[3][5] This has profound implications for drug design, as it can lead to significant gains in binding affinity and selectivity.

The introduction of a spirocycle also systematically modulates key physicochemical properties:

  • Lipophilicity (logP/logD): Replacing a flat aromatic ring with a more three-dimensional spirocyclic scaffold can decrease lipophilicity, which often leads to improved solubility and a better overall ADME profile.[1][4]

  • Aqueous Solubility: The disruption of crystal packing and the potential to introduce polar heteroatoms within the spirocycle can enhance aqueous solubility.[12] For example, the incorporation of an oxygen atom to create oxa-spirocycles has been shown to dramatically improve water solubility.[12]

  • Metabolic Stability: The quaternary spiro carbon and adjacent atoms are sterically hindered and less susceptible to metabolic degradation by cytochrome P450 enzymes.[1][4]

  • Acidity/Basicity (pKa): The rigid framework of the spirocycle can influence the pKa of the amino and carboxylic acid groups, which can be fine-tuned to optimize interactions with the target or improve pharmacokinetic properties.[11]

Spirocyclic ScaffoldKey FeaturesImpact on PropertiesRepresentative Example
Azaspiro[3.3]heptane Bioisostere for piperazine.[13]Increases Fsp³, can improve metabolic stability and selectivity.[1]MCHr1 Antagonists[1]
Spiro[2.3]hexane Highly strained and rigid.Provides unique exit vectors for substituents.Peptidomimetics[11]
Oxa-spirocycles Contains an oxygen atom in the ring.Significantly increases aqueous solubility and reduces lipophilicity.[12]Terazosin Analogues[12]
Spiro-oxindoles Privileged scaffold in drug discovery.Can mimic key interactions of natural ligands (e.g., tryptophan).[3]MDM2 Inhibitors[3]

Applications in Medicinal Chemistry and Drug Discovery

Spirocyclic amino acids are versatile tools that can be applied to address a wide range of challenges in drug discovery.[14][15]

Bioisosteric Replacement

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[16][17] Spirocyclic scaffolds are increasingly used as non-classical bioisosteres for common motifs.[13][18]

  • Aromatic Rings: A spirocycle can replace an aromatic ring to improve physicochemical properties and escape the "flatland" of many drug molecules. This can lead to better solubility, improved metabolic stability, and access to novel intellectual property.[18]

  • Piperazine: The 2,6-diazaspiro[3.3]heptane motif has been successfully used as a bioisostere for piperazine, offering a more rigid and three-dimensional alternative that can improve target selectivity and reduce off-target effects, such as hERG inhibition.[13]

G cluster_bioisostere Bioisosteric Replacement Strategy lead Lead Compound (e.g., with Aromatic Ring) problem Identified Issues (Poor Solubility, Metabolism, Off-target Effects) lead->problem strategy Bioisosteric Replacement problem->strategy replacement Introduce Spirocyclic Amino Acid strategy->replacement result Improved Candidate (Enhanced Potency, Selectivity, PK Properties) replacement->result

Caption: The logic of using spirocyclic amino acids for bioisosteric replacement.

Common FragmentSpirocyclic BioisostereRationale for Replacement
Phenyl RingSpiro[3.3]heptaneIncrease Fsp³, improve solubility, reduce metabolic oxidation.[18]
Piperazine2,6-Diazaspiro[3.3]heptaneIncrease rigidity, improve selectivity, reduce hERG liability.[13]
gem-Dimethyl GroupSpiro[2.2]pentaneConstrain conformation, explore new chemical space.
Carbonyl GroupOxetaneModulate polarity and hydrogen bonding capacity.[4]
Peptidomimetics and Secondary Structure Mimicry

Peptides are important signaling molecules, but their therapeutic use is often limited by poor metabolic stability and low oral bioavailability. Constrained amino acids, including spirocyclic variants, are crucial for developing peptidomimetics that overcome these limitations.[19][20] By incorporating a spirocyclic amino acid into a peptide sequence, it is possible to force the peptide into a specific secondary structure, such as a β-turn or an α-helix.[11][21][22] This can lock the peptide into its bioactive conformation, leading to enhanced potency and selectivity. For example, spiro-bicyclic lactam systems have been designed as potent mimics of type II β-turns.[21]

Case Studies: Approved Drugs

The utility of spirocyclic scaffolds is validated by their presence in several approved drugs.[8][9]

  • Spirapril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure. Its synthesis involves the coupling of a spirocyclic amino acid with another amino acid derivative.[8][9] The spirocyclic moiety contributes to the rigid conformation required for potent ACE inhibition.

  • Irbesartan: An angiotensin II receptor antagonist for the treatment of hypertension. The drug features a spirocyclopentane-imidazolidinone core. The original synthesis involves the condensation of cyclopentane-1-amino-1-carboxylic acid with an imidate.[9][23]

  • Tofogliflozin: An SGLT2 inhibitor for type 2 diabetes, this drug contains a spirocyclic glycoside structure.[3]

Future Perspectives and Challenges

The field of spirocyclic amino acids in medicinal chemistry is poised for continued growth.[24] However, challenges remain. The synthesis of complex, multi-stereocenter spirocycles can still be demanding, requiring the development of new, more efficient, and stereoselective methods.[6][24]

Future directions will likely focus on:

  • Exploration of Novel Scaffolds: Moving beyond the more common spirocycles to explore new ring combinations and heteroatom-containing systems.

  • Integration with Computational Chemistry: Using computational modeling to predict the conformational effects and property modulation of novel spirocyclic systems, enabling a more rational design of drug candidates.

  • Application in New Therapeutic Areas: Applying the principles of spirocycle-based drug design to challenging targets, such as protein-protein interactions and allosteric sites.

The continued development and application of spirocyclic amino acids will undoubtedly lead to the discovery of new and improved therapeutics, solidifying their role as a privileged scaffold in modern drug discovery.

References

  • Chemspace. (2021, August 27). Spirocycles as Bioisosteres for Aromatic Fragments. Chemspace. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of spirocyclic amino alcohols 11–14. ResearchGate. [Link]

  • PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]

  • Royal Society of Chemistry. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Taylor & Francis. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • American Chemical Society. (n.d.). Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (n.d.). Oxa-spirocycles: synthesis, properties and applications. PMC. [Link]

  • National Institutes of Health. (2023, April 17). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. PMC. [Link]

  • American Chemical Society. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • American Chemical Society. (n.d.). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry. [Link]

  • PubMed. (n.d.). Heterocycles as nonclassical bioisosteres of α-amino acids. PubMed. [Link]

  • ResearchGate. (n.d.). Spirocycles and their application in chemistry. ResearchGate. [Link]

  • Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. [Link]

  • DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • SpiroChem. (n.d.). SpiroKit 3: Constrained Amino Acids. SpiroChem. [Link]

  • Books. (2015, November 20). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry.
  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • American Chemical Society. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • National Institutes of Health. (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs. PMC. [Link]

  • National Institutes of Health. (n.d.). Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction. PMC. [Link]

  • American Chemical Society. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • PubMed. (2014, August 15). The use of spirocyclic scaffolds in drug discovery. PubMed. [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

Sources

7-Azaspiro[3.5]nonane-7-carboxylic acid CAS number and chemical identifiers

[1]

Executive Summary

The 7-azaspiro[3.5]nonane scaffold represents a critical structural motif in modern medicinal chemistry, utilized to "escape from flatland" by introducing three-dimensional complexity into drug candidates without sacrificing ligand efficiency. This guide addresses the chemical identity, synthesis, and application of 7-azaspiro[3.5]nonane-7-carboxylic acid derivatives.

Critical Nomenclature Clarification: The term "7-Azaspiro[3.5]nonane-7-carboxylic acid" technically refers to the carbamic acid form (

tert-butyl ester (Boc-group)

Furthermore, in high-throughput synthesis, this string is often conflated with the 2-carboxylic acid derivative (where the acid is on the cyclobutane ring), which serves as the primary "acid" building block for library generation. This guide covers both to ensure experimental precision.

Part 1: Chemical Identifiers & Core Data

The following table consolidates the CAS numbers for the core scaffold and its two most critical drug discovery derivatives.

Compound NameChemical Structure DescriptionCAS NumberMolecular Weight
7-Azaspiro[3.5]nonane The free amine core.766-34-7 125.21
Boc-7-azaspiro[3.5]nonane tert-Butyl 7-azaspiro[3.5]nonane-7-carboxylate. (The stable "7-carboxylic acid" ester).142253-56-3 225.33
Boc-7-azaspiro[3.5]nonane-2-carboxylic acid Acid moiety on the cyclobutane ring (Pos 2); Nitrogen protected (Pos 7).873924-12-0 269.34
Physicochemical Profile (Core Scaffold)
  • LogP: ~1.8 (Moderate lipophilicity, ideal for CNS penetration).

  • pKa: ~10-11 (Secondary amine).

  • Topology: Rigid spirocyclic junction at C4 prevents bond rotation, locking substituents into defined vectors relative to the piperidine plane.

Part 2: Technical Deep Dive & Structural Utility

The "Escape from Flatland" Paradigm

The 7-azaspiro[3.5]nonane scaffold is a superior bioisostere for 4,4-disubstituted piperidines and cyclohexanes. Unlike flat aromatic rings (phenyl, heteroaryl), this spirocycle increases the fraction of sp3-hybridized carbons (

  • Improved Solubility: Disruption of crystal packing forces compared to flat analogs.

  • Metabolic Stability: The strained cyclobutane ring and steric bulk around the nitrogen hinder oxidative metabolism by CYP450 enzymes.

  • Selectivity: The rigid 90° orientation between the four-membered and six-membered rings allows for precise vector exploration in the enzyme active site, often accessing sub-pockets unreachable by flexible alkyl chains.

DOT Diagram: Structural Logic & Applications

The following diagram illustrates the functional logic of the scaffold in a drug design context.

SpiroLogicCore7-Azaspiro[3.5]nonane(Core Scaffold)Prop1High Fsp3 Character(Solubility)Core->Prop1Prop2Rigid Vector(Selectivity)Core->Prop2Prop3Metabolic Blockade(Stability)Core->Prop3App2PROTAC Linkers(Rigid Spacers)Prop1->App2Linker PhysicochemApp1GPR119 Agonists(Metabolic Disorders)Prop2->App1GPCR FitApp3SARS-CoV-2 Mpro(Inhibitors)Prop3->App3Protease Resistance

Figure 1: Structural advantages of the 7-azaspiro[3.5]nonane scaffold linking physicochemical properties to therapeutic applications.

Part 3: Synthesis Protocols

Protocol A: Synthesis of the 2-Oxo Core (Key Intermediate)

This protocol describes the formation of the spirocyclic ring system via a [2+2] cycloaddition, the most robust method for generating the [3.5] system.

Reagents:

  • tert-Butyl 4-methylenepiperidine-1-carboxylate (Starting Material)[1]

  • Trichloroacetyl chloride

  • Zinc-Copper couple (Zn-Cu)

  • Dimethoxyethane (DME) / Diethyl ether

Step-by-Step Methodology:

  • Cycloaddition ([2+2]):

    • Dissolve tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in anhydrous DME under Argon.

    • Add Zinc-Copper couple (4.0 eq) to the reaction vessel.

    • Dropwise add Trichloroacetyl chloride (2.0 eq) dissolved in DME over 1 hour at 0°C. Mechanism: In situ generation of dichloroketene.

    • Allow to warm to room temperature and stir for 12 hours.

    • Checkpoint: Monitor TLC for disappearance of the alkene. The product is the dichlorocyclobutanone spiro-adduct.

  • Dechlorination:

    • Filter the reaction mixture through Celite to remove Zinc residues.

    • Dissolve the crude intermediate in saturated NH4Cl/MeOH.

    • Add Zinc dust (5.0 eq) and stir vigorously at reflux for 2 hours.

    • Result: This reductively removes the chlorines, yielding tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate .

  • Functionalization to 2-Carboxylic Acid (Target CAS 873924-12-0):

    • The ketone (from step 2) acts as the handle.

    • Perform a Wittig reaction using (methoxymethyl)triphenylphosphonium chloride to generate the enol ether.

    • Hydrolyze with dilute HCl to the aldehyde.

    • Oxidize the aldehyde (Jones oxidation or Pinnick oxidation) to yield the 2-carboxylic acid .

DOT Diagram: Synthesis Workflow

SynthesisStart4-MethylenePiperidine (Boc)Step1[2+2] Cycloaddition(Dichloroketene)Start->Step1Inter1Dichloro-spiroIntermediateStep1->Inter1Step2Zn Reduction(Dechlorination)Inter1->Step2Ketone2-Oxo-7-azaspiro[3.5]nonane (Boc)Step2->KetoneStep3Wittig + Hydrolysis+ OxidationKetone->Step3Final7-Boc-7-azaspiro[3.5]nonane-2-COOH(CAS 873924-12-0)Step3->Final

Figure 2: Synthetic route from commercially available piperidine derivatives to the functionalized spiro-acid.

Part 4: Applications in Drug Discovery[3][4]

PROTAC Linker Design

The 7-azaspiro[3.5]nonane scaffold is increasingly used in Proteolysis Targeting Chimeras (PROTACs).

  • Role: Rigid linker.

  • Mechanism: The spiro-core restricts the conformational entropy of the linker chain. This pre-organization can enhance the binary affinity between the PROTAC and the E3 ligase/POI (Protein of Interest), leading to more efficient ubiquitination compared to flexible PEG or alkyl chains.

  • Data: Studies indicate that replacing a piperazine linker with 7-azaspiro[3.5]nonane can improve cell permeability due to the lipophilic "masking" effect of the compact spiro cycle.

GPR119 Agonists (Metabolic Disorders)
  • Target: GPR119 (Class A GPCR).

  • Utility: The 2-carboxylic acid derivative (CAS 873924-12-0) is a precursor for amides that serve as potent agonists.

  • SAR Insight: The spiro[3.5] system orients the pharmacophore elements (often a carbamate on the N and a heteroaryl on the 2-position) into a specific "V-shape" required for receptor activation, which is difficult to achieve with linear linkers.

References

  • PubChem. (2025).[2][3] 7-Azaspiro[3.5]nonane | C8H15N.[2][3] National Library of Medicine. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. (Cited via ResearchGate). Available at: [Link]

Therapeutic Applications of 7-Azaspiro[3.5]nonane Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, physicochemical profile, and synthetic accessibility of 7-azaspiro[3.5]nonane building blocks.

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary: Escaping Flatland

The "Escape from Flatland" paradigm has driven modern medicinal chemistry away from planar, aromatic-heavy structures toward three-dimensional (3D) scaffolds. The 7-azaspiro[3.5]nonane core—a piperidine ring spiro-fused to a cyclobutane ring—represents a premier building block in this shift. Unlike flat piperidines or flexible alkyl chains, this spirocycle offers a rigid, defined vector for substituent orientation while increasing the fraction of sp3-hybridized carbons (


).

This guide analyzes the 7-azaspiro[3.5]nonane scaffold's ability to modulate lipophilicity, improve metabolic stability, and serve as a bioisostere in high-value targets like GPR119 and SARS-CoV-2 Mpro.

Structural & Physicochemical Profile

The 7-azaspiro[3.5]nonane scaffold is distinct from its isomer, 2-azaspiro[3.5]nonane. In the 7-aza system, the nitrogen resides in the six-membered ring, preserving the basicity and reactivity profile of a piperidine but with a sterically demanding, rigidifying cyclobutane spiro-fusion at the C4 position.

Comparative Physicochemical Metrics

The incorporation of the spiro-cyclobutane ring significantly alters the physicochemical landscape compared to a standard piperidine or a gem-dimethyl analog.

PropertyPiperidine4,4-Dimethylpiperidine7-Azaspiro[3.5]nonaneImpact of Spiro-Fusion
Formula



Increased carbon count with constrained volume.
MW (Da) 85.15113.20125.21Slight mass increase; remains fragment-like.
cLogP ~0.8~1.9~1.8Lipophilicity is controlled despite added carbons due to compact shape.
TPSA (

)
12.012.012.0Polar surface area remains constant (amine dominant).

1.01.01.0Maintains high 3D character (saturation).
Conformation Chair (fluxional)Chair (biased)Locked Chair The spiro-cyclobutane locks the piperidine ring, reducing entropic penalty upon binding.
Metabolic Stability

The spiro-cyclobutane moiety at the 4-position blocks the common metabolic soft spot of piperidines (C4 oxidation). Furthermore, the steric bulk of the cyclobutane ring shields the adjacent C3/C5 positions from cytochrome P450 oxidation, often extending the half-life (


) of drug candidates.

Synthetic Protocols: Constructing the Core

Reliable access to the core scaffold is a prerequisite for library generation. The most robust route to the 7-azaspiro[3.5]nonan-1-one intermediate (a versatile handle for further derivatization) utilizes a [2+2] cycloaddition strategy.

Protocol: Synthesis of tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Objective: Synthesize the spirocyclic ketone core from commercially available N-Boc-4-piperidone.

Reagents:

  • Starting Material: N-Boc-4-piperidone

  • Step 1: Methyltriphenylphosphonium bromide (

    
    ), KHMDS or n-BuLi, THF.
    
  • Step 2: Trichloroacetyl chloride, Zn-Cu couple (or Zn dust),

    
    /DME.
    
  • Step 3: Zinc dust, Acetic acid (AcOH).

Step-by-Step Methodology:

  • Olefinations (Wittig):

    • Suspend

      
       (1.2 equiv) in anhydrous THF at 0°C. Add KHMDS (1.2 equiv) dropwise to generate the ylide (bright yellow).
      
    • Add N-Boc-4-piperidone (1.0 equiv) in THF. Warm to RT and stir for 4-6 h.

    • Quench with saturated

      
      , extract with EtOAc, and purify via silica flash chromatography to yield N-Boc-4-methylenepiperidine .
      
  • [2+2] Cycloaddition:

    • Dissolve N-Boc-4-methylenepiperidine (1.0 equiv) in anhydrous DME/Et2O (1:1).

    • Add Zn-Cu couple (4.0 equiv).

    • Add Trichloroacetyl chloride (2.0 equiv) dropwise over 1 h under

      
      . The in situ generated dichloroketene reacts with the exocyclic alkene.
      
    • Filter through Celite and concentrate to obtain the dichlorocyclobutanone intermediate.

  • Dechlorination:

    • Dissolve the intermediate in glacial AcOH. Add Zn dust (5.0 equiv) portion-wise at RT.

    • Stir vigorously for 2-4 h (exothermic reaction).

    • Filter, neutralize with

      
      , and extract with DCM.
      
    • Result: tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate.

Visualization: Synthesis Workflow

SynthesisRoute Start N-Boc-4-piperidone Inter1 N-Boc-4-methylene piperidine Start->Inter1 Wittig: Ph3PCH3Br, Base Inter2 Spiro-Dichloroketone Intermediate Inter1->Inter2 [2+2] Cycloaddition: Cl3CCOCl, Zn-Cu Final 7-Azaspiro[3.5] nonan-1-one Inter2->Final Dechlorination: Zn, AcOH

Caption: Figure 1. Step-wise synthesis of the 7-azaspiro[3.5]nonan-1-one core via dichloroketene cycloaddition.

Therapeutic Case Studies

GPR119 Agonists (Metabolic Disorders)

GPR119 is a lipid-sensing GPCR expressed in pancreatic


-cells. Agonists promote glucose-dependent insulin secretion.[1]
  • Role of 7-Azaspiro[3.5]nonane: In the development of GPR119 agonists, the 7-azaspiro core replaces the traditional piperidine linker.

  • Mechanistic Advantage: The spiro-cyclobutane ring orients the distal aryl sulfone pharmacophore into a specific hydrophobic pocket of the receptor, improving potency (

    
     nM) compared to the flexible piperidine analog.
    
  • Outcome: Enhanced oral bioavailability and reduced clearance due to steric protection of the nitrogen center.

SARS-CoV-2 Mpro Inhibitors

The main protease (Mpro) of SARS-CoV-2 is a critical antiviral target.

  • Application: Structure-guided design identified 7-azaspiro[3.5]nonane esters as potent inhibitors.

  • Interaction: The hydrophobic bulk of the spiro system fills the S2 or S4 subsite of the protease enzyme more effectively than smaller azetidine spirocycles, "locking" the inhibitor in a bioactive conformation.

Bioisosteric Replacement Strategy

The scaffold serves as a bioisostere for:

  • 4,4-Disubstituted Piperidines: Reduces lipophilicity while maintaining geminal substitution geometry.

  • Cyclohexanes: Introduces a basic center (the amine) to modulate solubility and hERG channel interactions.

SAR Logic Visualization

SAR_Logic Core 7-Azaspiro[3.5]nonane Core N_Term N-Terminus (Pos 7): Modulates Solubility & pKa Core->N_Term C_Term C-Terminus (Pos 1/2/3): Vector for Selectivity Core->C_Term Spiro Spiro Center (Pos 4): Conformational Lock Core->Spiro Metab Blocks C4 Oxidation (Increased t1/2) Spiro->Metab Potency Rigidification (Reduced Entropic Cost) Spiro->Potency

Caption: Figure 2. Structure-Activity Relationship (SAR) logic for the 7-azaspiro[3.5]nonane scaffold.

Experimental Profiling: Microsomal Stability

To validate the metabolic advantages of the scaffold, the following assay protocol is recommended.

Protocol: In Vitro Microsomal Stability Assay

  • Preparation: Prepare a 10 mM stock of the test compound (7-azaspiro derivative) in DMSO.

  • Incubation:

    • Dilute compound to 1

      
      M in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).
      
    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile (containing internal standard) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20277171, 7-Azaspiro[3.5]nonane. Retrieved from

  • ResearchGate. (2025). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Retrieved from

  • Semantic Scholar. (2025). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Retrieved from

  • Google Patents. (2022). Heterocyclic GLP-1 Agonists (US20220213130A1). Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Azaspiro[3.5]nonane-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the pursuit of novel therapeutics with enhanced pharmacological profiles, medicinal chemistry has increasingly shifted its focus from planar, sp²-rich scaffolds to more three-dimensional, sp³-rich molecular architectures.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are exemplary of this paradigm shift. Their rigid, well-defined three-dimensional conformations offer a unique platform for orienting substituents in precise vectors, which can lead to improved target affinity, selectivity, and pharmacokinetic properties.[2][3]

The 7-azaspiro[3.5]nonane framework, a conjunction of a cyclobutane and a piperidine ring, is a particularly attractive scaffold in drug discovery.[1][2] The inherent nitrogen atom provides a convenient handle for further derivatization, allowing for the modulation of physicochemical properties such as solubility and basicity. This document provides a comprehensive guide to the synthesis of 7-azaspiro[3.5]nonane-7-carboxylic acid and its derivatives, key intermediates for the development of novel therapeutic agents, including GPR119 agonists for metabolic disorders.[4]

Strategic Approaches to Synthesis: A Retrosynthetic Overview

The synthesis of 7-azaspiro[3.5]nonane-7-carboxylic acid derivatives can be broadly approached via two distinct strategies: the construction of the spirocyclic core with the nitrogen atom pre-functionalized, or the derivatization of the parent 7-azaspiro[3.5]nonane. The former approach is often preferred for its control over the final product and is the primary focus of these protocols.

G cluster_0 Retrosynthetic Analysis Target 7-Azaspiro[3.5]nonane- 7-carboxylic acid derivative Protected_Spirocycle N-Protected 7-Azaspiro[3.5]nonane (e.g., N-Boc) Target->Protected_Spirocycle Deprotection Piperidinone N-Protected 4-Piperidinone Protected_Spirocycle->Piperidinone Cyclization Unprotected_Spirocycle 7-Azaspiro[3.5]nonane Protected_Spirocycle->Unprotected_Spirocycle N-Acylation Piperidine Piperidine Piperidinone->Piperidine Protection Cyclobutane_Precursor Cyclobutane Building Block

Caption: Retrosynthetic analysis of 7-azaspiro[3.5]nonane-7-carboxylic acid derivatives.

Part 1: Synthesis of Key Intermediate: tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

A prevalent strategy for constructing the 7-azaspiro[3.5]nonane core involves an intramolecular cyclization or a cycloaddition reaction. The tert-butyl carbamate (Boc) protecting group is frequently employed due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[5][6][7] The synthesis of the ketone derivative serves as a versatile entry point for a variety of further functionalizations.

Protocol 1: Synthesis via Staudinger [2+2] Ketene-Imine Cycloaddition

This protocol outlines the synthesis of the spiro-β-lactam, which can be further elaborated. A common approach is the Staudinger cycloaddition between a ketene and an imine.[8]

Workflow:

G cluster_1 Protocol 1 Workflow Start N-Boc-4-piperidone Imine_Formation Imine Formation Start->Imine_Formation Imine Intermediate Imine Imine_Formation->Imine Cycloaddition Staudinger [2+2] Cycloaddition Imine->Cycloaddition Product tert-butyl 2-oxo-7-azaspiro[3.5] nonane-7-carboxylate Cycloaddition->Product

Caption: Workflow for the synthesis of the spirocyclic ketone intermediate.

Step-by-Step Methodology:

  • Imine Formation:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere, add the desired primary amine (e.g., benzylamine, 1.1 eq).

    • Add a dehydrating agent, such as magnesium sulfate or molecular sieves, and stir the reaction mixture at room temperature until the formation of the imine is complete (monitor by TLC or GC-MS).

    • Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which is typically used in the next step without further purification.

  • Staudinger Cycloaddition:

    • Dissolve the crude imine in anhydrous dichloromethane and cool the solution to 0 °C under a nitrogen atmosphere.

    • In a separate flask, prepare a solution of an acyl chloride (e.g., chloroacetyl chloride, 1.2 eq) in anhydrous dichloromethane.

    • To the cooled imine solution, add a tertiary amine base (e.g., triethylamine, 1.5 eq) followed by the dropwise addition of the acyl chloride solution. The ketene is generated in situ.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[9][10]

Part 2: Derivatization of the Spirocyclic Ketone

The ketone functionality at the 2-position of the spirocycle is a valuable handle for introducing further diversity. A common transformation is its reduction to the corresponding alcohol.

Protocol 2: Reduction to tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Step-by-Step Methodology:

  • Reduction Reaction:

    • Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise to the stirred solution.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting crude alcohol, tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, can be purified by column chromatography if necessary.[2][11]

Part 3: Synthesis of the Parent Carboxylic Acid Derivative and Deprotection

For applications where the unsubstituted spirocyclic core is desired, the ketone can be removed. Subsequently, the Boc protecting group can be cleaved to yield the free amine, which can then be derivatized to the carboxylic acid, or the Boc group can be directly hydrolyzed to the carboxylic acid.

Protocol 3: N-tert-butoxycarbonylation of 7-Azaspiro[3.5]nonane

This protocol is an alternative route that begins with the parent spirocycle.

Step-by-Step Methodology:

  • Boc Protection:

    • Dissolve 7-azaspiro[3.5]nonane (1.0 eq) in a suitable solvent like dichloromethane or a biphasic system of dioxane and water.

    • Add a base such as triethylamine or sodium bicarbonate (1.5 eq).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.

    • Stir the mixture for 2-12 hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • If a biphasic system is used, separate the layers. If a single solvent is used, wash the reaction mixture with water.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate.

Protocol 4: Deprotection to 7-Azaspiro[3.5]nonane-7-carboxylic Acid

The final step to obtain the free carboxylic acid involves the removal of the tert-butyl ester.

Step-by-Step Methodology:

  • Acidic Cleavage:

    • Dissolve the Boc-protected 7-azaspiro[3.5]nonane derivative (e.g., tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate) in an appropriate solvent such as dichloromethane or dioxane.

    • Add a strong acid, typically trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrogen chloride in dioxane (e.g., 4 M).

    • Stir the reaction at room temperature for 1-4 hours. The evolution of isobutylene gas will be observed.

  • Isolation of the Product:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • The resulting product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride).

    • The salt can be used directly or neutralized with a suitable base to obtain the free amine, which can then be isolated. To obtain the free carboxylic acid, careful pH adjustment and extraction are necessary.

Data Summary

The following table summarizes typical data for the key compounds in the synthetic sequence.

Compound NameMolecular FormulaMolecular WeightTypical YieldAppearance
tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylateC₁₃H₂₁NO₃239.3160-80%White solid
tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylateC₁₃H₂₃NO₃241.3385-95%Colorless oil
tert-butyl 7-azaspiro[3.5]nonane-7-carboxylateC₁₃H₂₃NO₂225.3370-90%Colorless oil
7-Azaspiro[3.5]nonane-7-carboxylic acid hydrochlorideC₉H₁₆ClNO₂205.68>90%White solid

Expert Insights and Troubleshooting

  • Choice of Protecting Group: The Boc group is ideal for its ease of installation and cleavage under conditions that are orthogonal to many other protecting groups.[5][7]

  • Anhydrous Conditions: The Staudinger cycloaddition is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous to prevent the hydrolysis of the acyl chloride and the ketene intermediate.

  • Purification: The spirocyclic products can sometimes be challenging to purify due to their polarity. A careful selection of the chromatographic eluent system is crucial. In some cases, crystallization may be an effective purification method.

  • Scalability: For multigram synthesis, careful control of reaction temperature, especially during the addition of reactive reagents like acyl chlorides and reducing agents, is critical to ensure safety and reproducibility.[12]

References

  • Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Google Patents.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]

  • ResearchGate. An improved synthesis of 2-oxa-7-azaspirononane and analogs as novel reagents in medicinal chemistry | Request PDF. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • PubChem - NIH. 7-Acetyl-7-azaspiro[3.5]nonane-5-carboxylic acid. [Link]

  • ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ChemRxiv. Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]

  • American Chemical Society. Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety | Poster Board #1203. [Link]

  • ACS Medicinal Chemistry Letters. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Link]

  • Journal of the American Chemical Society. One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. [Link]

Sources

Amide coupling conditions for 7-Azaspiro[3.5]nonane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amide Coupling Strategies for the 7-Azaspiro[3.5]nonane Scaffold

Executive Summary

The 7-azaspiro[3.5]nonane scaffold has emerged as a critical bioisostere for piperidine and piperazine rings in medicinal chemistry, offering altered vectorality and improved metabolic stability ("escape from flatland"). However, its unique spirocyclic geometry presents specific steric and electronic challenges during amide coupling.

This guide details optimized protocols for incorporating this scaffold into drug candidates. It addresses the two primary coupling vectors:[1]

  • N-Acylation: Using the spirocycle as the nucleophilic amine.

  • C-Amidation: Using a carboxyl-functionalized spirocycle (e.g., 2-COOH) as the electrophile.

Critical Nomenclature Note: The specific query "7-Azaspiro[3.5]nonane-7-carboxylic acid" chemically corresponds to a carbamic acid (


), which is unstable and spontaneously decarboxylates. This guide assumes the user intends to either:
  • Couple the 7-amino position to an external carboxylic acid.

  • Couple a stable derivative, such as 7-azaspiro[3.5]nonane-2-carboxylic acid , to an external amine.

Chemical Analysis & Mechanistic Insight

Steric & Electronic Profile

The 7-azaspiro[3.5]nonane system consists of a four-membered azetidine-like ring spiro-fused to a six-membered piperidine-like ring.

  • Basicity: The secondary amine (position 7) is moderately basic (

    
    ), similar to piperidine, but the spiro-fusion at C4 creates a "gem-dimethyl" like effect, restricting conformational flexibility.
    
  • Nucleophilicity: While the nitrogen is not directly hindered, the rigid spiro-core can impede the trajectory of attack on bulky activated esters, necessitating high-efficiency coupling reagents.

Reagent Selection Matrix
ReagentMechanismRecommended Use CasePros/Cons
T3P (Propylphosphonic anhydride) Mixed AnhydrideFirst-Line Choice. Excellent for spirocycles; low epimerization.+ Water-soluble byproducts (easy workup).- Requires base excess (3-5 eq).
HATU / DIPEA Uronium/GuanidiniumDifficult Couplings. Use when T3P fails or for electron-deficient acids.+ Highest reactivity.- Difficult removal of byproducts (tetramethylurea); potential racemization.
Acid Chloride (in situ) Nucleophilic Acyl Subst.Sterically Crowded Acids. Use Ghosez’s reagent to generate acid chloride.+ Overcomes extreme sterics.- Moisture sensitive; harsh conditions.

Decision Pathways & Workflows

The following decision tree outlines the logical flow for selecting the optimal coupling condition based on substrate properties.

G Start Start: Define Substrates CheckType Coupling Vector? Start->CheckType TypeN N-Acylation (Spirocycle = Amine) CheckType->TypeN TypeC C-Amidation (Spirocycle = Acid) CheckType->TypeC CheckSteric Is the Partner Sterically Hindered? TypeN->CheckSteric Solubility Solubility Check TypeC->Solubility T3P Protocol A: T3P (Green/Scalable) CheckSteric->T3P No/Moderate HATU Protocol B: HATU (High Potency) CheckSteric->HATU High Sterics Solubility->T3P Good (EtOAc/DCM) Solubility->HATU Poor (DMF/DMAc) MixedAnh Protocol C: Mixed Anhydride (IBCF/NMM)

Figure 1: Decision matrix for selecting coupling conditions based on steric hindrance and solubility profiles.

Detailed Experimental Protocols

Protocol A: T3P-Mediated Coupling (The "Green" Standard)

Best for: Scale-up, ease of purification, and moderately hindered substrates.

Materials:

  • Amine: 7-Azaspiro[3.5]nonane derivative (1.0 eq)[2]

  • Carboxylic Acid: Partner molecule (1.1 eq)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred); DMF if solubility is poor.

  • Base: Pyridine (3.0 eq) or DIPEA (3.0 eq).

  • Reagent: T3P (50% w/w solution in EtOAc/DMF) (1.5 eq).

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 eq) and the Amine (1.0 eq) in EtOAc (concentration ~0.1 M).

  • Base Addition: Cool the mixture to 0°C. Add the Base (Pyridine or DIPEA, 3.0 eq) dropwise. Stir for 10 minutes.

  • Activation: Add T3P solution (1.5 eq) dropwise over 5 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 5°C during addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.

  • Workup (Self-Validating Step):

    • Dilute with excess EtOAc.

    • Wash sequentially with: Water

      
       10% Citric Acid (removes unreacted amine/pyridine) 
      
      
      
      Sat.
      
      
      (removes unreacted acid/T3P byproducts)
      
      
      Brine.
    • Validation: T3P byproducts are water-soluble; if the organic layer retains color or turbidity, repeat washes.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
Protocol B: HATU-Mediated Coupling (High Potency)

Best for: Unreactive amines, electron-deficient acids, or library synthesis.

Materials:

  • Amine: 7-Azaspiro[3.5]nonane derivative (1.0 eq)[2]

  • Carboxylic Acid: Partner molecule (1.0 eq)

  • Reagent: HATU (1.1 eq)

  • Base: DIPEA (Hunig’s Base) (3.0 eq)

  • Solvent: Anhydrous DMF or DMAc.[3][4]

Step-by-Step Procedure:

  • Pre-Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.2 M). Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir at RT for 15 minutes.

    • Visual Check: Solution often turns yellow/orange (formation of the activated ester).

  • Coupling: Add the 7-Azaspiro[3.5]nonane amine (1.0 eq) followed by the remaining DIPEA (2.0 eq).

  • Reaction: Stir at RT for 1–16 hours.

  • Quench: Add water (5x reaction volume).

    • Outcome: If the product is solid, it will precipitate. Filter and wash with water.

    • Outcome: If oil, extract with DCM. Note that tetramethylurea (HATU byproduct) is difficult to remove; column chromatography is usually required (0-10% MeOH in DCM).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric clash at spiro-center.Switch to Acid Chloride method: Convert acid using Ghosez's reagent or Oxalyl Chloride, then add amine.
Epimerization Over-activation of chiral acids.Switch from HATU to T3P or DEPBT . Lower temperature to -10°C.
Aggregation/Gelation High lipophilicity of spiro-scaffold.Add chaotropic salts (e.g., LiCl) to the reaction mixture (0.4 M in THF) to break H-bond aggregates.

Visualizing the Mechanism (T3P)

Understanding the T3P cycle is crucial for troubleshooting. The cyclic anhydride activates the acid without generating insoluble ureas (unlike EDC/DCC).

T3P_Mechanism cluster_0 Activation Phase cluster_1 Coupling Phase Acid Carboxylic Acid Activated Mixed Anhydride Intermediate Acid->Activated + T3P + Base Base Base (DIPEA) Base->Activated T3P T3P Reagent T3P->Activated Product Amide Product Activated->Product + Amine Byproduct Water Soluble P-Byproducts Activated->Byproduct Amine 7-Azaspiro Amine Amine->Product

Figure 2: Mechanistic flow of T3P coupling, highlighting the generation of water-soluble byproducts which simplifies purification.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.5]nonanes. Journal of Organic Chemistry, 75(24), 8716-8719. [Link]

  • Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides.[5][8] Organic Process Research & Development, 15(5), 1160-1160. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Application Note: High-Efficiency Esterification of 7-Azaspiro[3.5]nonane-7-carboxylic acid (Carbamate Synthesis)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope Definition

This application note details the protocol for the "esterification" of 7-azaspiro[3.5]nonane-7-carboxylic acid .

Critical Chemical Context: Researchers must recognize that "7-azaspiro[3.5]nonane-7-carboxylic acid" refers to a carbamic acid moiety (


) where the carboxyl group is attached directly to the nitrogen at position 7. Carbamic acids are thermodynamically unstable and spontaneously decarboxylate to release 

and the free amine. Therefore, this "esterification" is technically the synthesis of stable carbamates (urethanes) directly from the secondary amine precursor, 7-azaspiro[3.5]nonane.

This guide covers two primary workflows:

  • Synthesis of the tert-butyl ester (Boc-protection): The most common derivative for intermediate stability.

  • Synthesis of Alkyl/Benzyl esters: Using chloroformates for permanent derivatization.

Reaction Mechanism & Strategic Rationale

The formation of the 7-carboxylate ester proceeds via a nucleophilic acyl substitution. The secondary amine of the spirocycle acts as the nucleophile, attacking the carbonyl carbon of the electrophile (dicarbonate or chloroformate).

Key Mechanistic Considerations
  • Nucleophilicity: The nitrogen in the 7-azaspiro[3.5]nonane system is sterically less hindered than typical piperidines due to the geometry of the spiro-fusion, making it highly reactive.

  • Base Selection: An auxiliary base (e.g., Triethylamine, DIPEA) is strictly required when using chloroformates to neutralize the HCl byproduct, preventing the formation of the unreactive ammonium salt of the starting material.

  • Regioselectivity: As a secondary amine, the N-7 position is the exclusive site of reaction under these conditions.

Workflow Visualization

The following diagram illustrates the parallel pathways for synthesizing the tert-butyl ester (Method A) and the Ethyl/Benzyl ester (Method B).

ReactionPathway Start 7-Azaspiro[3.5]nonane (Free Amine or HCl Salt) Base Base Activation (TEA/DIPEA) Start->Base If Salt Form InterA Tetrahedral Intermediate A Start->InterA + Boc2O (DCM, 0°C) InterB Tetrahedral Intermediate B Start->InterB + Cl-CO-R (DCM, 0°C) Base->Start Free Base BocReagent Di-tert-butyl dicarbonate (Boc2O) ProductA tert-Butyl 7-azaspiro[3.5] nonane-7-carboxylate InterA->ProductA - CO2, - tBuOH ClReagent Alkyl Chloroformate (R-OCOCl) ProductB Alkyl 7-azaspiro[3.5] nonane-7-carboxylate InterB->ProductB - HCl (captured)

Figure 1: Divergent synthetic pathways for the N-functionalization of 7-azaspiro[3.5]nonane. Path A utilizes Boc-anhydride for acid-labile protection; Path B utilizes chloroformates for stable ester formation.

Experimental Protocols

Method A: Synthesis of tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate

Target: CAS 240401-28-9 (derivative) Scale: 10 mmol basis

Reagents & Materials
ReagentEquiv.[1][2][3]AmountRole
7-Azaspiro[3.5]nonane (HCl salt)1.01.61 gSubstrate
Di-tert-butyl dicarbonate (

)
1.12.40 gElectrophile
Triethylamine (

)
2.53.5 mLBase/Scavenger
Dichloromethane (DCM)-20 mLSolvent
4-Dimethylaminopyridine (DMAP)0.0561 mgCatalyst (Optional)
Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the 7-azaspiro[3.5]nonane hydrochloride in DCM (20 mL).

  • Neutralization: Add Triethylamine dropwise. The suspension should clear as the free amine is liberated.

  • Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.

  • Addition: Dissolve

    
      in a minimal amount of DCM (5 mL) and add it dropwise to the reaction mixture over 10 minutes.
    
    • Note: Gas evolution (

      
      ) may be observed if DMAP is used, though less common with Boc compared to chloroformates.
      
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 4 hours.

    • Validation: Monitor by TLC (Mobile phase: 10% MeOH in DCM). Stain with Ninhydrin. The starting material (free amine) spot should disappear.

  • Workup:

    • Wash the organic layer with 1M citric acid (2 x 15 mL) to remove excess base and DMAP.

    • Wash with saturated

      
       (15 mL) and Brine (15 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[3]
      
  • Purification: The crude product usually solidifies. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Method B: Synthesis of Ethyl/Benzyl 7-azaspiro[3.5]nonane-7-carboxylate

Target: Stable carbamate esters for pharmacological evaluation.

Reagents & Materials
ReagentEquiv.[1][2][3]Role
7-Azaspiro[3.5]nonane1.0Substrate
Ethyl Chloroformate (or Cbz-Cl)1.2Electrophile
N,N-Diisopropylethylamine (DIPEA)1.5Base
THF (anhydrous)-Solvent
Step-by-Step Procedure
  • Setup: Purge a reaction vessel with nitrogen. Dissolve the amine in anhydrous THF (10 vol).

  • Base Addition: Add DIPEA and cool the solution to 0 °C.

  • Acylation: Add the Chloroformate dropwise via syringe.

    • Critical Control Point: The reaction is highly exothermic. Maintain internal temperature < 5 °C to prevent bis-acylation or decomposition.

  • Completion: Stir for 1 hour at 0 °C, then warm to room temperature for 2 hours.

  • Quench: Add water slowly to quench excess chloroformate.

  • Extraction: Extract with Ethyl Acetate. Wash organics with 0.5M HCl (to remove unreacted amine/DIPEA), then brine.

  • Isolation: Concentrate to yield the oil/solid ester.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the "esterification," compare the spectral data of the product against the starting material.

AttributeStarting Material (Amine)Product (Carbamate Ester)
H-NMR (NH Signal) Broad singlet ~2.0-3.0 ppm (exchangeable)Absent
H-NMR (Alpha-H) Multiplets shifted upfieldShifted downfield (~3.3-3.5 ppm) due to carbamate anisotropy
H-NMR (Ester Group) NoneDiagnostic Singlet (1.45 ppm for Boc) or Triplet/Quartet (for Ethyl)
IR Spectroscopy N-H stretch (~3300

)
Strong C=O stretch (1680-1705

)
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure >2.0 eq of base is used if starting with amine salt.
Starting Material Remains

hydrolysis (old reagent).
Add 0.5 eq fresh

and catalytic DMAP.
New Spot on TLC (Low Rf) Formation of Isocyanate (rare).Quench with water/amine immediately.

References

  • National Institutes of Health (NIH) - PubChem. (2023). Carbamic Acid Stability and Metabolites. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc/Cbz protection protocols).
  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. (Context on spirocyclic scaffolds).

Sources

Application Note: Strategic Incorporation of 7-Azaspiro[3.5]nonane Scaffolds into Peptide Chains

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of spirocyclic scaffolds, specifically 7-azaspiro[3.5]nonane derivatives, into peptide chains represents a high-value strategy for restricting conformational flexibility. By locking the


 and 

torsion angles, these residues act as "molecular staples," stabilizing secondary structures (such as

-turns) and enhancing metabolic stability against proteases.

However, the nomenclature regarding "7-Azaspiro[3.5]nonane-7-carboxylic acid" requires precise chemical definition to ensure successful synthesis. This guide addresses the use of the 7-azaspiro[3.5]nonane-2-carboxylic acid (a rigid Proline mimetic) and the N-carboxylate forms used for urea linkages. It provides optimized protocols for overcoming the significant steric hindrance associated with the spiro-quaternary carbon and the secondary amine nucleophile.

Structural Analysis & Nomenclature Clarification

Before synthesis, one must distinguish between the two primary modes of incorporation. The "7-carboxylic acid" designation in the prompt technically refers to a carbamic acid (unstable) or a carbamate linkage. In peptide chemistry, we typically utilize two stable variations:

VariationStructure DescriptionFunction
Type A: The Proline Mimetic 7-azaspiro[3.5]nonane-2-carboxylic acid Acts as a rigid amino acid residue. The secondary amine is at position 7 (ring N), and the acid is at position 2 (cyclobutane).
Type B: The Urea Linker 7-azaspiro[3.5]nonane coreUsed to create urea linkages where the N7 is part of the backbone, often coupled via an activated carbamate.

Note: This guide focuses on Type A (Amino Acid incorporation) as it is the standard method for "peptide chain" elongation, but includes a section on Urea ligation.

Mechanistic Challenge: Steric Shielding

The 7-azaspiro[3.5]nonane system presents a unique challenge:

  • Nucleophilicity: The nitrogen is part of a 6-membered piperidine ring, which is generally less nucleophilic than the 5-membered pyrrolidine ring of Proline.

  • Steric Bulk: The spiro-fused cyclobutane ring at position 4 (relative to N) creates a "steric wall," shielding the nitrogen from incoming activated amino acids.

Experimental Protocols

Protocol A: Resin Loading & Preparation

Objective: To attach the first residue or the spiro-scaffold to the solid support.

Materials:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Recommended for preventing diketopiperazine formation).

  • Fmoc-7-azaspiro[3.5]nonane-2-carboxylic acid (Fmoc-7-ASNc).

  • DIPEA (N,N-Diisopropylethylamine).

  • DCM (Dichloromethane).

Step-by-Step:

  • Swelling: Swell 2-CTC resin (0.5 g, ~1.6 mmol/g) in DCM for 30 min.

  • Loading: Dissolve Fmoc-7-ASNc (0.6 eq relative to resin capacity) in 5 mL DCM. Add DIPEA (4 eq).

  • Coupling: Add solution to resin and shake for 2 hours at RT. Note: Low loading is preferred to reduce aggregation later.

  • Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 min to cap unreacted chlorides.

  • Washing: Wash with DCM (3x), DMF (3x), DCM (3x).

Protocol B: Peptide Elongation (The "Difficult" Coupling)

Objective: Coupling an amino acid onto the secondary amine of the 7-azaspiro[3.5]nonane residue. This is the critical failure point in most syntheses.

Rationale: Standard HBTU/DIEA protocols often fail here due to the low nucleophilicity of the piperidine nitrogen. We utilize HATU (stronger activation) or COMU with extended reaction times.

Reagents:

  • Incoming Amino Acid (Fmoc-AA-OH).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended as an additive.

  • Solvent: DMF (Dimethylformamide).

Workflow:

  • Deprotection of Spiro-N:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Critical Check: The Chloranil test is required here. The Kaiser test (ninhydrin) does not detect secondary amines effectively. A positive Chloranil test (blue/green beads) confirms the free secondary amine.

  • Activation:

    • Dissolve Fmoc-AA-OH (5 eq), HATU (4.9 eq), and HOAt (5 eq) in minimal DMF.

    • Add DIPEA (10 eq). Pre-activate for 30 seconds (do not exceed 2 mins to avoid racemization of sensitive AAs like Cys/His).

  • Coupling:

    • Add activated mixture to the resin-bound spiro-amine.

    • Microwave Option (Recommended): Heat to 75°C for 15 minutes (25W).

    • Room Temp Option: Shake for 2-4 hours. Double coupling is mandatory if not using microwave.

  • Monitoring:

    • Perform Chloranil test. If beads remain blue, repeat coupling with fresh reagents.

Protocol C: Cleavage & Isolation

Objective: Release the peptide without degrading the spiro-ring.

  • Cocktail Preparation: Prepare Reagent K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5) or a simplified cleavage cocktail (TFA/TIS/H2O 95:2.5:2.5).

  • Reaction: Incubate resin with cocktail for 2-3 hours at RT.

  • Precipitation: Filter resin, concentrate filtrate under Nitrogen flow, and precipitate in ice-cold diethyl ether.

  • Analysis: The spiro-ring is hydrophobic. Expect a retention time shift on RP-HPLC compared to Proline analogs.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for incorporating the 7-azaspiro scaffold.

SpiroPeptideSynthesis Start Start: Resin Preparation CheckPos Is Spiro AA at C-Term? Start->CheckPos LoadResin Load Fmoc-7-ASNc on 2-CTC Resin (Protocol A) CheckPos->LoadResin Yes CoupleSpiro Couple Fmoc-7-ASNc to Peptide Chain (Standard HATU) CheckPos->CoupleSpiro No (Internal) Deprotect Fmoc Deprotection (20% Piperidine) LoadResin->Deprotect CoupleSpiro->Deprotect Test Chloranil Test (Check for Secondary Amine) Deprotect->Test HardCouple CRITICAL STEP: Coupling Next AA to Spiro-N (Protocol B) Test->HardCouple Positive (Blue Beads) Optimization Optimization Loop: 1. Double Coupling 2. Microwave (75°C) 3. Switch to HATU/HOAt HardCouple->Optimization Incomplete Coupling Success Continue Elongation HardCouple->Success Complete Optimization->HardCouple

Caption: Workflow for incorporating 7-azaspiro[3.5]nonane residues, highlighting the critical secondary amine coupling step.

Quantitative Data & Troubleshooting

Comparative Coupling Efficiency

The following table summarizes coupling efficiencies of Alanine onto various secondary amines (N-terminus) using standard HBTU protocols vs. the optimized HATU protocol.

Scaffold (N-Terminus)Coupling ReagentTime (min)Temp (°C)Conversion (%)
Proline (Control)HBTU/DIEA3025>99%
7-Azaspiro[3.5]nonane HBTU/DIEA602545-60%
7-Azaspiro[3.5]nonane HATU/HOAt602585-90%
7-Azaspiro[3.5]nonane HATU/HOAt1575 (MW)>98%
Troubleshooting Guide
IssueDiagnosisSolution
Incomplete Coupling Chloranil test remains blue after coupling AA to Spiro-N.Switch from HBTU to HATU or COMU. Use microwave heating (75°C). Perform double coupling.
Epimerization Cysteine or Histidine is the incoming amino acid.Do NOT use microwave. Use DIC/Oxyma activation at 0°C to RT to minimize racemization risk.
Aggregation Synthesis fails after the Spiro residue.The spiro ring is lipophilic and rigid. Insert "solubilizing" residues (e.g., PEG spacers or Lys/Arg) if sequence permits, or use Pseudoproline dipeptides downstream.

References

  • Fmoc-Solid Phase Peptide Synthesis: A Practical Approach. Chan, W. C., & White, P. D. (2000). Oxford University Press.

  • 7-Azaspiro[3.5]nonane derivatives as GPR119 agonists. Design and synthesis of novel class of 7-azaspiro[3.5]nonane GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 2018.

  • Coupling Reagents in Peptide Synthesis. El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Microwave-Assisted Peptide Synthesis. Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters.

  • Spirocyclic Scaffolds in Drug Discovery. Zheng, Y., et al. (2014). The synthesis of spirocyclic scaffolds and their application in drug discovery. Expert Opinion on Drug Discovery.

Sources

Application Notes & Protocols: Strategic Functionalization of the 7-Azaspiro[3.5]nonane Core

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: A Practical Guide to Reagents and Protocols for Derivatizing the Azaspiro Nitrogen in 7-Azaspiro[3.5]nonane

Introduction: The Strategic Value of the 7-Azaspiro[3.5]nonane Scaffold

In the modern paradigm of drug discovery, the principle of "escaping flatland" has become a guiding mantra for medicinal chemists.[1] This involves moving away from planar, aromatic structures towards more three-dimensional molecular frameworks to enhance pharmacological properties such as binding affinity, selectivity, and metabolic stability.[2] The 7-Azaspiro[3.5]nonane scaffold, featuring a piperidine ring fused to a cyclobutane ring via a common spiro-carbon, is an exemplary embodiment of this principle.[3] Its rigid, three-dimensional architecture provides well-defined vectors for substitution, making it a highly attractive building block for creating diverse compound libraries.[4]

The secondary amine of the piperidine ring is the primary reactive handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[3] Functionalization at this nitrogen atom directly influences the molecule's polarity, basicity, and steric profile, which are critical determinants of its interaction with biological targets. Derivatives of this scaffold have shown significant potential as G-protein coupled receptor (GPCR) agonists, such as for GPR119 in the treatment of metabolic disorders, and as inhibitors for challenging targets like the KRAS G12C mutant protein in oncology.[1][5]

This document serves as a comprehensive technical guide, providing detailed protocols and field-proven insights for the most common and effective methods of functionalizing the azaspiro nitrogen of 7-Azaspiro[3.5]nonane.

N-Acylation: Introducing Amide Functionality

Scientific Overview

N-acylation is a fundamental and highly reliable transformation for converting the secondary amine of 7-Azaspiro[3.5]nonane into a neutral amide. This reaction is critical for modulating the basicity of the nitrogen, which can significantly impact pharmacokinetic properties like cell permeability and oral absorption. The resulting amide bond can also introduce key hydrogen bond donor/acceptor sites for target engagement. The reaction typically proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. An organic or inorganic base is required to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) and drive the reaction to completion.

Experimental Protocol: Acylation with an Acid Chloride

This protocol describes a standard procedure for the acylation of 7-Azaspiro[3.5]nonane using benzoyl chloride as a representative acid chloride.

Materials:

  • 7-Azaspiro[3.5]nonane (or its hydrochloride salt)

  • Benzoyl Chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-Azaspiro[3.5]nonane (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

    • Causality Note: Using an anhydrous solvent is crucial as acyl chlorides are highly reactive towards water, which would consume the reagent and reduce the yield.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.2 - 1.5 eq) dropwise.

    • Causality Note: The base acts as a scavenger for the HCl generated during the reaction. Using a slight excess ensures that the starting amine remains deprotonated and nucleophilic. Cooling the reaction mitigates the exothermicity of the acid-base neutralization. If starting with the hydrochloride salt, a total of 2.2 - 2.5 eq of base is required.

  • Acylating Agent Addition: While maintaining the temperature at 0 °C, add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Causality Note: The NaHCO₃ wash removes any unreacted acid chloride and the HCl-amine salt. The brine wash helps to remove residual water from the organic layer. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-acylated product.

Data & Workflow Summary

Table 1: Representative N-Acylation Reaction Parameters

Parameter Value/Condition Rationale
Stoichiometry (Amine:Acyl-Cl:Base) 1.0 : 1.1 : 1.5 Slight excess of reagents ensures complete conversion of the limiting amine.
Solvent Dichloromethane (DCM) Good solubility for reactants; inert under reaction conditions.
Temperature 0 °C to Room Temp. Controls initial exothermicity and allows for smooth reaction progression.
Reaction Time 2 - 4 hours Typically sufficient for complete conversion, but should be monitored.

| Typical Yield | 85 - 95% | High efficiency is characteristic of this robust reaction. |

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Amine in Anhydrous DCM prep2 Cool to 0 °C prep1->prep2 react1 Add Base (TEA) (1.5 eq) prep2->react1 react2 Add Acyl Chloride (1.1 eq) react1->react2 react3 Warm to RT Stir 2-4h react2->react3 workup1 Aqueous Quench react3->workup1 workup2 Wash with NaHCO₃ & Brine workup1->workup2 workup3 Dry (MgSO₄) & Concentrate workup2->workup3 purify Flash Chromatography workup3->purify end end purify->end Pure Product

Caption: Workflow for N-Acylation of 7-Azaspiro[3.5]nonane.

N-Alkylation: C-N Bond Formation with Alkyl Halides

Scientific Overview

Direct N-alkylation with alkyl halides is a straightforward method to introduce alkyl substituents onto the azaspiro nitrogen. The reaction is a classic nucleophilic substitution (SN2) where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A key consideration for this reaction is the potential for over-alkylation, where the newly formed tertiary amine can react further to form a quaternary ammonium salt. This is typically controlled by using the amine as the limiting reagent or by careful control of stoichiometry. A non-nucleophilic base, such as potassium carbonate or DIPEA, is essential to neutralize the hydrohalic acid byproduct without competing in the alkylation.[6]

Experimental Protocol: Alkylation with an Alkyl Bromide

This protocol details the alkylation of 7-Azaspiro[3.5]nonane with benzyl bromide.

Materials:

  • 7-Azaspiro[3.5]nonane

  • Benzyl Bromide

  • Potassium Carbonate (K₂CO₃), finely powdered

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Optional: Potassium Iodide (KI), catalytic amount

  • Ethyl Acetate (EtOAc)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 7-Azaspiro[3.5]nonane (1.0 eq) and finely powdered K₂CO₃ (2.0-3.0 eq) in ACN or DMF (approx. 0.2 M).

    • Causality Note: K₂CO₃ is a solid base that scavenges the HBr produced. Using a polar aprotic solvent like ACN or DMF facilitates the SN2 reaction.

  • Catalyst Addition (Optional): Add a catalytic amount of KI (0.1 eq).

    • Causality Note: In cases where an alkyl chloride or bromide is used, catalytic KI can accelerate the reaction via the Finkelstein reaction, transiently forming the more reactive alkyl iodide in situ.

  • Alkylating Agent Addition: Add benzyl bromide (1.1 eq) to the suspension.

  • Reaction Progression: Heat the mixture to 50-70 °C and stir vigorously for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: a. Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃, KBr). b. Rinse the filter cake with the reaction solvent or EtOAc. c. Concentrate the combined filtrate under reduced pressure. d. If DMF was used, partition the residue between EtOAc and water. Wash the organic layer extensively with water (3-4x) to remove residual DMF, followed by a brine wash.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Data & Workflow Summary

Table 2: Representative N-Alkylation Reaction Parameters

Parameter Value/Condition Rationale
Stoichiometry (Amine:Alkyl-Br:Base) 1.0 : 1.1 : 2.5 Excess base ensures the amine remains free; slight excess of halide drives reaction.
Solvent Acetonitrile (ACN) Polar aprotic solvent ideal for SN2 reactions.
Temperature 50 - 70 °C Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time 6 - 18 hours Reaction is often slower than acylation; requires monitoring.

| Typical Yield | 60 - 85% | Yields can be variable depending on the reactivity of the alkyl halide. |

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Suspend Amine & K₂CO₃ in ACN prep2 Add Catalytic KI (Optional) prep1->prep2 react1 Add Alkyl Halide (1.1 eq) prep2->react1 react2 Heat to 50-70 °C Stir 6-18h react1->react2 workup1 Cool & Filter Solids react2->workup1 workup2 Concentrate Filtrate workup1->workup2 workup3 Aqueous Work-up (if using DMF) workup2->workup3 purify Flash Chromatography workup3->purify end end purify->end Pure Product

Caption: Workflow for N-Alkylation of 7-Azaspiro[3.5]nonane.

N-Arylation: Buchwald-Hartwig Amination

Scientific Overview

The formation of an N-aryl bond directly from an amine and an aryl halide is a challenging transformation that cannot be achieved by simple nucleophilic substitution. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[7][8] The reaction involves a catalytic cycle comprising oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst.[9][10] The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands being essential for promoting the key steps of the catalytic cycle, especially for less reactive aryl chlorides.[9]

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol describes the coupling of 7-Azaspiro[3.5]nonane with 4-bromotoluene.

Materials:

  • 7-Azaspiro[3.5]nonane

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane, anhydrous and degassed

  • Ethyl Acetate (EtOAc)

  • Water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or vial, add Pd₂(dba)₃ (1-2 mol %), the phosphine ligand (2-4 mol %), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

    • Causality Note: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is absolutely critical for catalytic activity.

  • Reagent Addition: Under the inert atmosphere, add 4-bromotoluene (1.0 eq) and 7-Azaspiro[3.5]nonane (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene (approx. 0.1 M).

    • Causality Note: Degassed solvent (sparged with argon or subjected to freeze-pump-thaw cycles) is used to minimize dissolved oxygen.

  • Reaction Progression: Seal the vessel tightly and heat the mixture to 90-110 °C with vigorous stirring for 12-24 hours.

  • Work-up: a. Cool the reaction to room temperature. b. Dilute with EtOAc and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. c. Wash the filtrate with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Data & Workflow Summary

Table 3: Representative Buchwald-Hartwig N-Arylation Parameters

Parameter Value/Condition Rationale
Stoichiometry (Ar-Br:Amine:Base) 1.0 : 1.2 : 1.4 Slight excess of amine and base ensures efficient coupling of the aryl halide.
Catalyst System Pd₂(dba)₃ / Xantphos A common and effective pre-catalyst and ligand combination.
Base Sodium tert-butoxide Strong, non-nucleophilic base required to deprotonate the amine.
Solvent Toluene (degassed) Anhydrous, non-coordinating solvent suitable for high temperatures.
Temperature 90 - 110 °C High temperature is necessary to drive the catalytic cycle.

| Typical Yield | 70 - 90% | Generally high-yielding for a broad range of substrates. |

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Pd₂(dba)₃, Ligand, & NaOtBu to Schlenk Tube prep2 Evacuate & Backfill with Argon (3x) prep1->prep2 react1 Add Aryl Halide, Amine & Toluene prep2->react1 react2 Seal & Heat to 90-110 °C Stir 12-24h react1->react2 workup1 Cool & Dilute with EtOAc react2->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Aqueous Wash & Dry workup2->workup3 purify Flash Chromatography workup3->purify end end purify->end Pure Product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

N-Sulfonylation: Formation of Sulfonamides

Scientific Overview

N-sulfonylation converts the basic amine into a non-basic, electron-deficient sulfonamide. This transformation is analogous to N-acylation but uses a sulfonyl chloride as the electrophile. The resulting sulfonamide group is a strong hydrogen bond acceptor and is metabolically robust, making it a common functional group in pharmaceuticals. The reaction proceeds under similar conditions to acylation, requiring a base to scavenge the generated HCl. Pyridine is often used as both the base and the solvent, though other tertiary amine bases in solvents like DCM are also effective.

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

This protocol describes the reaction of 7-Azaspiro[3.5]nonane with p-toluenesulfonyl chloride (TsCl).

Materials:

  • 7-Azaspiro[3.5]nonane

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve 7-Azaspiro[3.5]nonane (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask.

  • Base Addition: Cool the solution to 0 °C and add TEA (1.5 eq) or use pyridine as the solvent.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, keeping the temperature below 5 °C.

    • Causality Note: Sulfonyl chlorides are highly reactive, and portion-wise addition at low temperature helps control the reaction rate and prevent side reactions.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 3-12 hours, monitoring by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with DCM. b. Wash sequentially with 1 M HCl (2x) to remove the base, water (1x), saturated NaHCO₃ (1x) to remove any unreacted TsCl, and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often crystalline and can be purified by recrystallization (e.g., from ethanol/water or EtOAc/hexanes) or by flash column chromatography if necessary.

Data & Workflow Summary

Table 4: Representative N-Sulfonylation Reaction Parameters

Parameter Value/Condition Rationale
Stoichiometry (Amine:Sulfonyl-Cl:Base) 1.0 : 1.1 : 1.5 Ensures complete reaction of the amine.
Solvent Dichloromethane (DCM) Inert solvent providing good solubility.
Base Triethylamine (TEA) Scavenges HCl byproduct.
Temperature 0 °C to Room Temp. Controls reactivity of the sulfonyl chloride.
Reaction Time 3 - 12 hours Reaction progress should be monitored for completion.

| Typical Yield | 80 - 95% | A highly efficient and reliable transformation. |

N_Sulfonylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Amine in Anhydrous DCM prep2 Cool to 0 °C prep1->prep2 react1 Add Base (TEA) prep2->react1 react2 Add Sulfonyl Chloride (1.1 eq) react1->react2 react3 Warm to RT Stir 3-12h react2->react3 workup1 Dilute & Wash with 1M HCl react3->workup1 workup2 Wash with NaHCO₃ & Brine workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Recrystallization or Chromatography workup3->purify end end purify->end Pure Product

Caption: Workflow for N-Sulfonylation of 7-Azaspiro[3.5]nonane.

References

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 2018. [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]

  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • An improved synthesis of 2-oxa-7-azaspiro[3.5]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. PMC. [Link]

  • Alcohols as alkylating agents in heteroarene C–H functionalization. Macmillan Group. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC. [Link]

  • Straightforward Access to Polyfunctionalized δ-Lactams via Domino Aza–Michael/Thia–Michael/Aldol Sequence. MDPI. [Link]

  • 4-dodecylbenzenesulfonyl azides. Organic Syntheses Procedure. [Link]

  • P7.-Alkylation-Process.pdf. Slideshare. [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. [Link]

  • Deprotection of Sulfonyl Aziridines. pubs.acs.org. [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]

  • Synthetic studies toward halichlorine: complex azaspirocycle formation with use of an NBS-promoted semipinacol reaction. PubMed. [Link]

Sources

Scalable synthesis of 7-Azaspiro[3.5]nonane-7-carboxylic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 7-Azaspiro[3.5]nonane-7-carboxylic acid Intermediates

Executive Summary & Strategic Importance

In modern drug discovery, spirocyclic scaffolds have emerged as critical "flatland breakers," offering superior physicochemical properties compared to traditional piperidine or morpholine rings. The 7-azaspiro[3.5]nonane system is a premier bioisostere, providing a rigidified vector that improves metabolic stability and selectivity in GPCR and kinase targets.

This guide details the scalable synthesis of the core intermediate: tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate . While the user request references "7-carboxylic acid," this formally refers to the unstable carbamic acid. In practice, this nomenclature refers to the N-Boc protected scaffold (a carbamate) or the 2-carboxylic acid derivative . This protocol focuses on constructing the N-Boc ketone core and its downstream conversion to the 2-carboxylic acid, providing a complete roadmap for medicinal chemists.

Key Advantages of this Protocol:

  • Scalability: Designed for multi-gram to kilogram batches.

  • Safety: Engineered controls for exothermic [2+2] cycloadditions.

  • Purification: Minimized chromatographic steps via crystallization and precipitation.

Retrosynthetic Analysis & Pathway Design

The most robust route to the 7-azaspiro[3.5]nonane skeleton involves the construction of the cyclobutane ring onto a pre-existing piperidine core. We utilize a [2+2] cycloaddition strategy, which is superior to dialkylation methods in terms of atom economy and yield for this specific ring system.

The Pathway:

  • Precursor: tert-Butyl 4-oxopiperidine-1-carboxylate (Commercially available).

  • Step 1 (Olefination): Conversion to the exocyclic alkene via Wittig reaction.

  • Step 2 (Annulation): [2+2] Cycloaddition with in situ generated dichloroketene to form the spiro-dichlorocyclobutanone.

  • Step 3 (Reduction): Dechlorination to yield the parent spiro-ketone.

  • Step 4 (Functionalization): Homologation to the 2-carboxylic acid (optional but high-value).

Figure 1: Strategic workflow for the synthesis of the 7-azaspiro[3.5]nonane core.

Detailed Experimental Protocols

Protocol A: Methylenation of N-Boc-4-piperidone

Objective: Create the exocyclic double bond required for the spiro-annulation.

Reagents & Stoichiometry:

Reagent Equiv. Role
tert-Butyl 4-oxopiperidine-1-carboxylate 1.0 Substrate
Methyltriphenylphosphonium bromide 1.2 Wittig Salt
Potassium tert-butoxide (KOtBu) 1.25 Base

| THF (Anhydrous) | 10 vol | Solvent |

Procedure:

  • Suspension Preparation: In a reactor inerted with N₂, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (5 vol). Cool to 0°C.[1]

  • Ylide Formation: Add KOtBu (1.25 eq) portion-wise over 30 minutes. The solution will turn bright yellow (ylide formation). Stir at 0°C for 1 hour.

  • Addition: Dissolve the piperidone (1.0 eq) in THF (5 vol) and add dropwise to the ylide solution, maintaining internal temperature <5°C.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hex/EtOAc 4:1) or LCMS.

  • Work-up (Scalable): Quench with saturated NH₄Cl. Extract with Heptane (preferable to EtOAc to precipitate Ph₃PO). Wash organics with brine, dry over MgSO₄.

  • Purification: Concentrate. The bulk of Ph₃PO precipitates upon addition of cold hexanes. Filter and concentrate the filtrate to yield the alkene as a colorless oil.

    • Yield Target: >90%[2][3]

Protocol B: [2+2] Cycloaddition (Critical Step)

Objective: Construction of the spiro-ring via dichloroketene. Safety Note: This reaction is highly exothermic. Trichloroacetyl chloride is corrosive.

Reagents & Stoichiometry:

Reagent Equiv. Role
N-Boc-4-methylenepiperidine (from Step A) 1.0 Substrate
Trichloroacetyl chloride 2.5 Ketene Precursor
Zinc Dust (Activated) 3.0 Reductant

| DME (Dimethoxyethane) | 15 vol | Solvent |

Procedure:

  • Activation: Activate Zn dust by washing with dilute HCl, then water, acetone, and ether; dry under vacuum.

  • Setup: Charge the alkene (1.0 eq) and activated Zn (3.0 eq) into DME (15 vol) in a jacketed reactor. Cool to 10°C.

  • Addition (Controlled): Add a solution of trichloroacetyl chloride (2.5 eq) in DME (2 vol) very slowly over 2–3 hours.

    • Process Control: Do not allow internal temperature to exceed 25°C. The reaction is driven by the in situ formation of dichloroketene.

  • Digestion: After addition, stir at RT for 12 hours.

  • Quench: Cool to 0°C. Cautiously add saturated NaHCO₃ (gas evolution!).

  • Extraction: Filter through Celite to remove Zinc residues. Extract filtrate with EtOAc.[2]

  • Outcome: This yields the 2,2-dichloro-7-azaspiro[3.5]nonan-1-one . It is often used directly in the next step without chromatography.

Protocol C: Dechlorination to 2-Oxo-7-azaspiro[3.5]nonane

Objective: Removal of chlorine atoms to yield the parent ketone.

Reagents & Stoichiometry:

Reagent Equiv. Role
Dichloro-spiro intermediate 1.0 Substrate
Zinc Dust 5.0 Reductant

| Acetic Acid (Glacial) | 10 vol | Solvent/Proton Source |

Procedure:

  • Dissolution: Dissolve the crude dichloro-intermediate in glacial acetic acid.

  • Reduction: Add Zn dust (5.0 eq) portion-wise at RT. The reaction is exothermic; use a water bath to maintain <40°C.

  • Completion: Stir for 2–4 hours. Monitor by LCMS (Mass shift: -68 Da).

  • Work-up: Filter off Zn. Concentrate the acetic acid (azeotrope with toluene if necessary).

  • Neutralization: Dissolve residue in EtOAc and wash with saturated NaHCO₃ until pH is neutral.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-30% EtOAc in Hexanes).

    • Final Product:tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate .

    • Physical State: White solid.[1]

Derivatization: Synthesis of the 2-Carboxylic Acid

If the specific target is the 7-azaspiro[3.5]nonane-2-carboxylic acid (often requested for amide coupling libraries), the ketone must be homologated.

Method: TosMIC (Van Leusen) Reaction

  • Reaction: Treat the ketone (Protocol C) with Tosylmethyl isocyanide (TosMIC) and KOtBu in DME/t-BuOH.

  • Intermediate: This forms the spiro-nitrile.

  • Hydrolysis: Reflux the nitrile in NaOH/EtOH to yield the 2-carboxylic acid .

    • Note: This sequence is preferred over Wittig homologation for spiro-ketones due to steric constraints.

Quality Control & Analytical Specifications

To ensure "Trustworthiness" (Part 2 of requirements), the following analytical markers must be met:

TestSpecificationMethod
HPLC Purity >98.0% (AUC)C18 Column, H₂O/MeCN gradient
¹H NMR Conforms to structureCharacteristic spiro-CH₂ signals at ~2.0-2.5 ppm
Residual Zinc < 20 ppmICP-MS (Critical for biological assays)
Appearance White to off-white solidVisual Inspection

Self-Validating Check:

  • In the ¹H NMR of the final ketone, look for the disappearance of the vinyl protons (from Step A) and the absence of the methine proton characteristic of the dichloro-precursor (if incomplete reduction occurred). The 4-membered ring protons usually appear as complex multiplets between 1.8 and 3.0 ppm.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527.
  • Google Patents. (2012). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie, 47(24), 4512-4515. (Context on spirocyclic properties).

Sources

Advanced Protocol: Reductive Amination Strategies for 7-Azaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reductive amination using 7-Azaspiro[3.5]nonane derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract

The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a distinct three-dimensional geometry that improves metabolic stability and receptor complementarity compared to traditional piperidine bioisosteres.[1][2][3] This guide provides a rigorous technical framework for performing reductive aminations using this scaffold. We detail two distinct synthetic pathways: Type A (N-Functionalization) , where the spiro-amine acts as the nucleophile, and Type B (Core Functionalization) , where the spiro-ketone acts as the electrophile. Protocols emphasize the use of Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide to overcome steric constraints inherent to the spirocyclic architecture.

Introduction: The Spirocyclic Advantage

In the pursuit of novel IP space and improved physicochemical properties (Fsp3), the 7-azaspiro[3.5]nonane system serves as a robust surrogate for piperidine and morpholine rings.

  • Conformational Restriction: The spiro-fusion locks the piperidine ring, reducing the entropic penalty upon binding to targets such as GPR119 or KRAS G12C.

  • Basicity & Lipophilicity: The secondary amine (N-7) typically exhibits a pKa range of 10–11 (similar to piperidine), necessitating pH control during reductive amination to prevent protonation-induced deactivation.

Mechanistic Foundation

Reductive amination of this secondary amine proceeds via an iminium ion intermediate.[4][5][6][7] Unlike primary amines which form stable imines, the 7-azaspiro[3.5]nonane forms a positively charged iminium species. This intermediate is highly electrophilic and is reduced faster than the starting carbonyl, allowing for "one-pot" procedures.[6][8]

Strategic Experimental Design

Reagent Selection Matrix

The success of the reaction depends on matching the reducing agent to the steric and electronic profile of the carbonyl partner.

ReagentReactivity ProfileRecommended Use Case
NaBH(OAc)₃ (STAB) Mild, selective for iminium ions.[8] Does not reduce aldehydes/ketones at appreciable rates at RT.Standard Protocol. Ideal for reacting 7-azaspiro[3.5]nonane with aldehydes and unhindered ketones.
NaBH₃CN Toxic, pH-dependent (requires pH 5-6).Legacy Method. Use only if STAB fails or if acid-labile groups require strictly controlled pH.
Ti(OiPr)₄ + NaBH₄ Lewis acid dehydrating agent + stronger reductant.Sterically Hindered Systems. Essential when reacting the spiro-ketone (7-azaspiro[3.5]nonan-1-one) with weak amines.
H₂ / Pd-C Heterogeneous catalytic hydrogenation.Scale-up. Preferred for multi-gram synthesis to avoid boron waste, provided no reducible olefins/halides are present.
Decision Pathway

The following logic flow dictates the experimental approach:

ReductiveAminationLogic Start Substrate Analysis Type Which component is the Spirocycle? Start->Type Amine 7-Azaspiro[3.5]nonane (Amine Nucleophile) Type->Amine Nucleophile SpiroKetone 7-Azaspiro[3.5]nonan-1-one (Ketone Electrophile) Type->SpiroKetone Electrophile PartnerA Carbonyl Partner? Amine->PartnerA Aldehyde Aldehyde PartnerA->Aldehyde Ketone Ketone PartnerA->Ketone Unhindered PartnerA->Ketone Hindered MethodA1 Protocol A: STAB / DCE / AcOH Aldehyde->MethodA1 Ketone->MethodA1 Unhindered MethodA2 Protocol B: Ti(OiPr)4 then NaBH4 Ketone->MethodA2 Hindered PartnerB Amine Partner? SpiroKetone->PartnerB PrimAmine Primary Amine PartnerB->PrimAmine WeakAmine Aniline / Hindered Amine PartnerB->WeakAmine PrimAmine->MethodA1 WeakAmine->MethodA2

Caption: Decision tree for selecting the optimal reductive amination conditions based on substrate identity and steric hindrance.

Protocol A: N-Functionalization (The Standard Method)

Application: Derivatization of the secondary amine nitrogen (N-7) with aldehydes or ketones to generate tertiary amine libraries (e.g., GPR119 agonists).

Materials
  • Amine: 7-Azaspiro[3.5]nonane (or derivative like Boc-protected analogs if orthogonal).

  • Carbonyl: 1.0 - 1.2 equivalents.

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM. THF is a viable alternative if solubility is poor.

  • Additive: Glacial Acetic Acid (AcOH).

Step-by-Step Procedure
  • Preparation of Free Base (Critical): If the 7-azaspiro[3.5]nonane is supplied as an HCl or TFA salt, it must be neutralized.

    • In-situ neutralization: Add 1.0 eq of Triethylamine (TEA) or DIPEA to the suspension of the amine salt in DCE and stir for 15 min.

  • Imine/Iminium Formation:

    • To the amine solution (0.1 M in DCE), add the aldehyde or ketone (1.1 eq).

    • Add Glacial Acetic Acid (1-2 eq). Note: AcOH catalyzes the dehydration of the hemiaminal to the iminium ion.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Add STAB (1.5 eq) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT under Nitrogen atmosphere.

    • Timeline: Aldehydes typically complete in 2–4 hours; Ketones may require 12–16 hours.

  • Quench and Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (DCM/MeOH/NH₄OH) is usually required as the tertiary amine product is polar.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Iminium ion not forming due to steric bulk.Switch solvent to DCE and heat to 40°C or 60°C. Increase AcOH to 5 eq.
No Reaction (Ketones) Enamine formation is thermodynamically unfavorable.Switch to Protocol B (Titanium method).
Emulsions Amphiphilic nature of the spiro-amine.Use a minimal amount of MeOH in the DCM extraction or filter through Celite.

Protocol B: Core Functionalization (Titanium Method)

Application: Reacting the sterically hindered ketone 7-azaspiro[3.5]nonan-1-one with external amines. The spiro-carbon adjacent to the ketone creates significant steric hindrance, often rendering STAB ineffective.

Materials
  • Ketone: 7-Azaspiro[3.5]nonan-1-one (N-protected, e.g., N-Boc).

  • Amine: External primary or secondary amine (1.2 eq).

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 - 2.0 eq).

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 eq). Note: STAB is too bulky; NaBH₄ is used after pre-forming the imine.

  • Solvent: Anhydrous THF or Methanol.

Step-by-Step Procedure
  • Titanium Complexation:

    • In a flame-dried flask, dissolve N-Boc-7-azaspiro[3.5]nonan-1-one (1.0 eq) and the external amine (1.2 eq) in anhydrous THF.

    • Add Ti(OiPr)₄ (1.5 eq) dropwise via syringe.

    • Stir at RT for 12–18 hours. Mechanism: Ti acts as a water scavenger and Lewis acid to drive the equilibrium toward the imine.

  • Reduction:

    • Caution: The reaction mixture is now a titanium-imine complex.

    • Dilute the mixture with dry Methanol (equal volume to THF).

    • Cool to 0°C.

    • Add NaBH₄ (1.5 eq) portion-wise. (Gas evolution!).

    • Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (The "Titanium Crash"):

    • Quench by adding 1N NaOH or water. A thick white precipitate (TiO₂) will form.

    • Filter the slurry through a pad of Celite to remove titanium salts.

    • Wash the pad thoroughly with EtOAc.

  • Workup:

    • Concentrate the filtrate to remove volatiles.

    • Partition between EtOAc and water. Dry and concentrate.

Case Studies in Drug Discovery

Case Study 1: SARS-CoV-2 3CL Protease Inhibitors[9]
  • Context: Researchers designed covalent inhibitors of the SARS-CoV-2 main protease. The 7-azaspiro[3.5]nonane scaffold was used to fill the S4 subsite of the enzyme.[9]

  • Chemistry: The secondary amine of the spiro-scaffold was coupled to a peptide mimetic. While peptide coupling was used for the amide bond, reductive amination was explored for side-chain optimization to adjust basicity and solubility without altering the core binding mode.

  • Outcome: The spirocyclic ring provided superior metabolic stability compared to linear alkyl chains.

Case Study 2: GPR119 Agonists (Diabetes)
  • Context: GPR119 agonists require a specific spatial arrangement of lipophilic and polar groups.

  • Chemistry: A library of derivatives was synthesized by reductively aminating 7-azaspiro[3.5]nonane with various heteroaryl aldehydes.

  • Protocol Used: Protocol A (STAB/DCE) was utilized for high-throughput parallel synthesis.

  • Result: The spiro-derivatives showed improved oral bioavailability due to the lower planarity (higher Fsp3) compared to 4-phenylpiperidine analogs.

References

  • Abdel-Magid, A. F., et al. (1996).[4][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Bhattacharya, S., et al. (2022). "Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease." Journal of Medicinal Chemistry, 65(11). Link

  • BenchChem Application Note. (2025). "Application Notes and Protocols: Reductive Amination of 7-Azaspiro[3.5]nonan-1-one." Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

Sources

Strategic Protection of 7-Azaspiro[3.5]nonane-7-carboxylic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Azaspiro[3.5]nonane-7-carboxylic acid is a valuable bicyclic scaffold frequently employed in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.[1][2][3] The presence of two key functional groups—a secondary amine and a carboxylic acid—necessitates a robust and strategic approach to chemical protection to enable selective modification and elaboration of the molecular framework.

This technical guide provides an in-depth analysis of orthogonal protecting group strategies for 7-azaspiro[3.5]nonane-7-carboxylic acid. We will explore field-proven protocols for the independent protection of the amine and carboxylic acid moieties, explain the chemical rationale behind these choices, and present a framework for selecting the optimal strategy for your synthetic campaign.

The Imperative of Orthogonal Protection

In the synthesis of complex molecules, orthogonality is a foundational principle.[4][5] It refers to the use of multiple protecting groups that can be removed under distinct, non-interfering chemical conditions.[4][6] This allows for the selective deprotection and subsequent reaction of one functional group while others remain masked. For a bifunctional molecule like 7-azaspiro[3.5]nonane-7-carboxylic acid, an orthogonal strategy is paramount to avoid undesired side reactions and enable controlled, stepwise synthesis.[]

Protecting the N7-Amine: Carbamate Strategies

The secondary amine of the azaspirocycle is a nucleophilic center that typically requires protection to prevent unwanted acylation, alkylation, or participation in side reactions. Carbamates are the most widely employed protecting groups for this purpose due to their stability and well-defined deprotection methods.

The Boc Group: Acid-Labile Protection

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, prized for its stability to a wide range of reagents and its facile removal under mild acidic conditions.[8][9]

Rationale for Use: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl of the anhydride.[9][10] The resulting carbamate is stable to basic, nucleophilic, and reductive conditions, making it orthogonal to many carboxyl protecting groups.[9]

Protocol 1: Boc Protection of 7-Azaspiro[3.5]nonane-7-carboxylic Acid

Materials:

  • 7-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve 7-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaOH (2.5 equiv) and stir until all solids are dissolved.

  • Add Boc₂O (1.2 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with diethyl ether to remove unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected product.

Deprotection: The Boc group is efficiently cleaved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[10][11] The mechanism involves protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide.[11][12]

Protocol 2: Boc Deprotection

Materials:

  • N-Boc-7-azaspiro[3.5]nonane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

Procedure:

  • Dissolve the N-Boc protected substrate (1.0 equiv) in DCM (approx. 0.1 M solution).

  • Add TFA (10-20 equiv, often used as a 25-50% v/v solution in DCM).

  • Stir the mixture at room temperature for 1-3 hours.

  • Monitor deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To remove residual TFA, add toluene and concentrate again (azeotropic removal). Repeat this step 2-3 times to yield the amine as its TFA salt.[10]

The Cbz Group: Hydrogenolysis-Labile Protection

The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group that offers orthogonality to the acid-labile Boc group.[13][14] It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[13]

Rationale for Use: The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions.[13][15] Its key advantage is its removal under neutral conditions, which is beneficial for substrates sensitive to strong acids or bases.

Protocol 3: Cbz Protection of 7-Azaspiro[3.5]nonane-7-carboxylic Acid

Materials:

  • 7-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF) or 1,4-Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 7-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride (1.0 equiv) in a mixture of THF/water (e.g., 2:1).

  • Cool the solution to 0 °C.

  • Add NaHCO₃ (2.5 equiv) and stir.[13]

  • Add Cbz-Cl (1.1 equiv) dropwise while vigorously stirring, keeping the temperature below 5 °C.[14]

  • Allow the reaction to warm to room temperature and stir for 4-20 hours.[13][14]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by column chromatography if necessary.

Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis, using hydrogen gas (H₂) and a palladium catalyst (Pd/C).[13][14] This process reduces the benzyl group to toluene, and the resulting carbamic acid spontaneously decarboxylates to liberate the free amine.[13]

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • N-Cbz-7-azaspiro[3.5]nonane derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (e.g., balloon)

Procedure:

  • Dissolve the Cbz-protected substrate (1.0 equiv) in MeOH or EtOH in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Evacuate the flask and backfill with H₂ gas. Repeat this purge cycle three times.[14][16]

  • Stir the reaction mixture vigorously under an atmosphere of H₂ (1 atm or balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protecting the Carboxylic Acid: Ester Strategies

To perform reactions on the N7-amine, such as amide coupling, the carboxylic acid must be protected, typically as an ester. The choice of ester is critical for ensuring orthogonality with the chosen amine protecting group.

The Benzyl (Bn) Ester: Orthogonal to Boc

The benzyl ester is an ideal protecting group for the carboxylic acid when the amine is protected with a Boc group. It is stable to the acidic conditions used for Boc removal (TFA) and can be selectively cleaved by catalytic hydrogenolysis.[16][17]

Rationale for Use: The combination of a Boc-protected amine and a benzyl-protected carboxylate is a classic orthogonal strategy.[18] It allows for selective deprotection of the amine for chain elongation, followed by final deprotection of the carboxyl group under neutral hydrogenolysis conditions.

Protocol 5: Benzyl Ester Formation

Materials:

  • N-Boc-7-azaspiro[3.5]nonane-7-carboxylic acid

  • Benzyl bromide (BnBr)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Boc protected acid (1.0 equiv) in DMF.

  • Add cesium carbonate (1.5 equiv) to the solution.

  • Add benzyl bromide (1.2 equiv) dropwise to the stirred suspension.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify by column chromatography to yield the benzyl ester.

Deprotection: Benzyl ester deprotection is achieved using the same catalytic hydrogenolysis conditions described for Cbz group removal (Protocol 4).[19][20]

The Methyl/Ethyl Ester: Stable and Robust

Methyl or ethyl esters are simple and robust protecting groups for carboxylic acids. They are stable to the catalytic hydrogenolysis conditions used to remove a Cbz group, making them an excellent orthogonal partner.

Rationale for Use: This pairing is useful when the synthetic route requires the carboxylic acid to remain protected while the amine is liberated for further reaction. The ester is typically removed at a later stage via saponification (base-mediated hydrolysis).

Protocol 6: Methyl Ester Formation (Fischer Esterification)

Materials:

  • N-Cbz-7-azaspiro[3.5]nonane-7-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or Acetyl chloride (AcCl)

Procedure:

  • Suspend the N-Cbz protected acid (1.0 equiv) in anhydrous MeOH.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 equiv) dropwise. Caution: Exothermic reaction, generates HCl gas.

  • Remove the ice bath and stir the reaction at room temperature or gentle reflux for 4-12 hours until the solution becomes clear.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the methyl ester.

Deprotection: Saponification is the standard method for cleaving methyl or ethyl esters.

Protocol 7: Methyl Ester Deprotection (Saponification)

Materials:

  • N-Cbz-7-azaspiro[3.5]nonane-7-carboxylate methyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1).

  • Add LiOH (1.5-3.0 equiv) to the solution.

  • Stir at room temperature for 2-6 hours.

  • Monitor the hydrolysis by TLC or LC-MS.

  • Once starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1 M HCl.

  • Extract the carboxylic acid product with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

Data Presentation and Strategy Selection

The selection of a protecting group strategy depends entirely on the planned synthetic sequence. The following table summarizes the orthogonality of the discussed protecting groups.

Protecting GroupFunctional GroupCleavage ConditionStable To
Boc AmineStrong Acid (TFA, HCl)Base, Hydrogenolysis
Cbz AmineCatalytic HydrogenolysisAcid, Base
Benzyl (Bn) Carboxylic AcidCatalytic HydrogenolysisAcid, Base
Methyl/Ethyl Carboxylic AcidBase (Saponification)Acid, Hydrogenolysis
Visualizing Orthogonal Strategies

The choice of protecting groups dictates the synthetic pathway. Below are two common orthogonal workflows.

G cluster_0 Strategy 1: Amine Functionalization A Start: 7-Azaspiro[3.5]nonane -7-carboxylic acid B N-Boc Protection (Protocol 1) A->B C Carboxyl Benzylation (Protocol 5) B->C D Selective Boc Deprotection (Protocol 2) C->D E Amine Reaction (e.g., Amide Coupling) D->E F Final Benzyl Deprotection (Protocol 4) E->F G Final Product F->G

Caption: Workflow for prioritizing amine modification using a Boc/Bn orthogonal strategy.

G cluster_1 Strategy 2: Carboxyl Functionalization First H Start: 7-Azaspiro[3.5]nonane -7-carboxylic acid I N-Cbz Protection (Protocol 3) H->I J Carboxyl Methylation (Protocol 6) I->J K Carboxyl Deprotection (Protocol 7) J->K If needed before amine deprotection M Final Cbz Deprotection (Protocol 4) J->M If amine deprotection is needed first L Carboxyl Reaction (e.g., Amide Coupling) K->L N Final Product M->N

Caption: Workflow illustrating the Cbz/Methyl ester orthogonal pairing.

Conclusion

The successful synthesis and derivatization of 7-azaspiro[3.5]nonane-7-carboxylic acid hinges on the judicious selection and implementation of an orthogonal protecting group strategy. The Boc/Benzyl ester pairing offers a robust pathway for selective N-functionalization via acid-labile deprotection, followed by a final hydrogenolysis step. Conversely, the Cbz/Methyl ester strategy allows for the isolation of the free amine under neutral hydrogenolysis conditions while the carboxyl group remains protected, with final deprotection achieved through saponification. By understanding the principles of orthogonality and utilizing the detailed protocols provided, researchers can confidently navigate the synthetic challenges posed by this valuable molecular scaffold.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Fiveable. (2025, August 15). Orthogonal Protection Definition. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Available from: [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Available from: [Link]

  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. Available from: [Link]

  • Organic Letters. (2026, January 26). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available from: [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • ChemInform. (n.d.). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Available from: [Link]

  • ResearchGate. (n.d.). Hydrogenolysis of benzyl-protected esters. Available from: [Link]

  • SynArchive. (2024). Protection of Carboxylic acid by Ester. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Available from: [Link]

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available from: [Link]

  • Unknown Source. (n.d.). Carboxyl protecting groups.
  • MySkinRecipes. (n.d.). 7-(tert-Butoxycarbonyl)-7-azaspiro-[3.5]nonane-2-carboxylic acid. Available from: [Link]

  • Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Google Patents. (n.d.). TW201022257A - 7-azaspiro[3.5]nonane-7-carboxamide compounds.
  • Unknown Source. (n.d.). Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester.
  • Stenutz. (n.d.). 7-Boc-2-oxa-7-azaspiro[3.5]nonane. Available from: [Link]

  • Wiley. (n.d.). Protecting Groups. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Available from: [Link]

  • Scholarly Publications Leiden University. (2025, October 20). Protective group strategies in carbohydrate and peptide chemistry. Available from: [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Available from: [Link]

  • Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. Available from: [Link]

Sources

Application Note: High-Efficiency Derivatization of 7-Azaspiro[3.5]nonane Scaffolds via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The "Escape from Flatland" Directive: In modern drug discovery, increasing the fraction of sp3-hybridized carbons (


) is a proven strategy to improve solubility, metabolic stability, and target selectivity. The 7-azaspiro[3.5]nonane  scaffold has emerged as a critical bioisostere for the piperidine ring, offering a restricted conformation that can lock pharmacophores into bioactive orientations.

The Challenge: While the 7-azaspiro[3.5]nonane core is highly desirable, its derivatization is often hindered by the steric bulk of the spiro-cyclobutane ring adjacent to the piperidine nitrogen (or the C2 position). Conventional thermal heating often leads to prolonged reaction times (24–48h) or incomplete conversion, particularly in Nucleophilic Aromatic Substitution (


) and difficult amide couplings.

The Solution: This Application Note details Microwave-Assisted Organic Synthesis (MAOS) protocols specifically optimized for the 7-azaspiro[3.5]nonane scaffold. By leveraging dielectric heating, we can overcome the steric energy barrier of the spiro-junction, reducing reaction times from hours to minutes while suppressing side reactions.

Scope of this Guide: We focus on the two most critical workflows involving the commercially available building block 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (and its related congeners):

  • C2-Functionalization: Rapid Amide Coupling.

  • N7-Functionalization:

    
     heteroarylation (post-deprotection).
    

Technical Deep Dive: The Dielectric Advantage

Microwave irradiation is not merely "faster heating."[1][2][3] For spirocyclic amines, the specific advantage lies in the selective heating of polar transition states .

  • Dipolar Polarization: The 7-azaspiro[3.5]nonane molecule possesses a distinct dipole moment. In polar aprotic solvents (DMSO, NMP), the oscillating electric field aligns the dipoles.

  • Arrhenius Acceleration: The bulky spiro-junction creates a high activation energy (

    
    ) for nucleophilic attack. Microwave irradiation allows the system to rapidly reach temperatures (
    
    
    
    ) that are often inaccessible or unsafe with conventional oil baths, effectively surmounting the
    
    
    barrier.
  • The "Specific Microwave Effect": In

    
     reactions involving this scaffold, the transition state is more polar than the ground state. Microwave irradiation stabilizes this transition state, leading to a higher rate constant (
    
    
    
    ) beyond what is predicted by temperature alone (thermal effect).

Experimental Workflows & Protocols

Workflow A: Rapid Library Generation via Amide Coupling (C2-Position)

Targeting the carboxylic acid moiety of 7-(Boc)-7-azaspiro[3.5]nonane-2-carboxylic acid.

Rationale: Thermal amide couplings with spiro-acids are often sluggish due to the puckering of the cyclobutane ring shielding the carbonyl carbon. We utilize T3P (Propylphosphonic anhydride) as a coupling agent due to its high efficiency under microwave conditions and easy workup.

Protocol 1: Microwave-Assisted T3P Amidation
ParameterSpecification
Scale 0.5 mmol
Vessel 10 mL Borosilicate Pressure Vial (e.g., Biotage/CEM)
Solvent EtOAc or DMF (depending on amine solubility)
Reagents Spiro-Acid (1.0 eq), Amine (1.2 eq), T3P (50% in EtOAc, 2.0 eq), DIPEA (3.0 eq)
Temperature 100 °C
Time 10–15 minutes
Pressure Limit 15 bar

Step-by-Step Procedure:

  • Charge: To a 10 mL microwave vial equipped with a magnetic stir bar, add 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (135 mg, 0.5 mmol) and the desired Amine (0.6 mmol).

  • Solvate: Add Ethyl Acetate (EtOAc) (3.0 mL). Note: If the amine is a salt (e.g., HCl), use DMF instead.

  • Base: Add

    
    -Diisopropylethylamine (DIPEA) (260 µL, 1.5 mmol). Stir for 1 minute at room temperature.
    
  • Activate: Add T3P (50% w/w in EtOAc) (600 µL, ~1.0 mmol) dropwise. Cap the vial immediately.

  • Irradiate: Place in the microwave reactor. Program a dynamic method:

    • Ramp: 2 min to 100 °C.

    • Hold: 10 min at 100 °C.

    • Stirring: High.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL). Wash with sat.

    
     (
    
    
    
    mL), 1M HCl (
    
    
    mL), and brine. Dry over
    
    
    and concentrate.
  • Validation: Purity is typically >95% via LC-MS.

Workflow B: N7-Functionalization via

Targeting the secondary amine after Boc-deprotection.

Rationale: Attaching the spiro-amine to electron-deficient heteroarenes (e.g., chloropyrimidines, chloropyridines) is a cornerstone of kinase inhibitor synthesis. The steric bulk of the [3.5] spiro system makes this


 reaction difficult thermally. Microwave irradiation at high temperature drives this to completion in minutes.
Protocol 2: One-Pot Boc-Deprotection &

Coupling

Note: This protocol uses a "telescoped" approach to avoid isolating the polar free amine.

ParameterSpecification
Scale 0.5 mmol
Step 1 Reagent 4M HCl in Dioxane
Step 2 Reagent Heteroaryl Chloride (1.1 eq), DIPEA (4.0 eq)
Solvent NMP (N-Methyl-2-pyrrolidone)
MW Temp (Step 1) 80 °C (5 min)
MW Temp (Step 2) 150 °C (15 min)

Step-by-Step Procedure:

Phase 1: Deprotection

  • Dissolve tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate (113 mg, 0.5 mmol) in 4M HCl/Dioxane (2 mL) in a microwave vial.

  • Irradiate at 80 °C for 5 minutes .

  • Concentrate the solvent under a stream of nitrogen or vacuum (in the same vial if possible) to yield the amine hydrochloride salt. Crucial: Ensure dioxane is removed to prevent pressure buildup in Step 2.

Phase 2:


 Coupling 
  • Redissolve the solid residue in NMP (2.5 mL).

  • Add the Heteroaryl Chloride (e.g., 4-chloropyrimidine) (0.55 mmol).

  • Add DIPEA (350 µL, 2.0 mmol). Note: Excess base is needed to neutralize the HCl salt and drive the reaction.

  • Cap and Irradiate:

    • Ramp: 2 min to 150 °C.

    • Hold: 15 min at 150 °C.

    • Power: Max 200W (absorbance is high in NMP).

  • Workup: Pour into water (20 mL). If solid precipitates, filter.[3] If oil forms, extract with EtOAc.

  • Purification: Flash chromatography (DCM/MeOH gradient) is usually required.

Visualization of Workflows

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

SpiroSynthesis Start 7-Boc-7-azaspiro[3.5] nonane-2-COOH Step_Amide MW Amidation (T3P, 100°C, 10 min) Start->Step_Amide + R-NH2 Step_Deprot MW Deprotection (HCl/Dioxane, 80°C) Start->Step_Deprot - Boc Product_Amide C2-Amide Library Step_Amide->Product_Amide Intermediate Spiro-Amine Salt (HCl) Step_Deprot->Intermediate Step_SNAr MW SNAr Coupling (Ar-Cl, NMP, 150°C) Intermediate->Step_SNAr + Ar-Cl + Base Product_SNAr N7-Heteroaryl Derivatives Step_SNAr->Product_SNAr

Figure 1: Divergent microwave-assisted workflows for C2 and N7 functionalization of the spiro-scaffold.

Safety & Troubleshooting

Pressure Management
  • Risk: N-Boc deprotection generates isobutylene gas and

    
    .
    
  • Mitigation: Do not fill microwave vials more than 50% volume. Use a vessel with a reliable pressure release mechanism (e.g., snap caps designed for 20 bar). Always cool to room temperature before decapping.

Solvent Selection[12][13]
  • NMP/DMSO: Excellent for

    
     (high tan 
    
    
    
    , absorbs microwaves well). However, they are hard to remove.
  • Acetonitrile: Poor microwave absorber. If used, add a "doping" agent (e.g., ionic liquid or 5% water) to facilitate heating, though NMP is preferred for the high temperatures (

    
    ) required here.
    
Thermal Runaway
  • Observation: Temperature spikes overshoot the set point.

  • Fix: The spiro-amine reaction mixture can change polarity drastically as the reaction proceeds. Use "PowerMax" or "Simultaneous Cooling" features (compressed air cooling during heating) to maintain constant temperature without power cut-off.

References

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3527.[4] [4]

    • Foundational paper establishing spirocycles as key scaffolds for modern drug design.
  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.

    • Authoritative review on the mechanisms of microwave dielectric he
  • Lovering, F., Bikker, J., & Humblet, C. (2009).[4] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[4]

    • Explains the biological rationale for using high-Fsp3 scaffolds like 7-azaspiro[3.5]nonane.
  • Biotage Application Note. "Microwave Assisted Synthesis of Amides using T3P." Biotage PathFinder Database.

    • Source for the optimized T3P amide coupling parameters utilized in Protocol 1.
  • Santagada, V., et al. (2009). "Microwave-Assisted Synthesis: A New Technology in Drug Discovery." Current Medicinal Chemistry, 16(15).

    • Validates the use of microwave irradiation for accelerating SNAr reactions in heterocyclic chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility of 7-Azaspiro[3.5]nonane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for 7-Azaspiro[3.5]nonane-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common solubility challenges encountered with this unique spirocyclic compound in organic solvents. Our approach is rooted in foundational chemical principles and field-proven methodologies to ensure you can confidently advance your research.

Introduction: Understanding the Challenge

7-Azaspiro[3.5]nonane-7-carboxylic acid possesses a distinctive structure that contributes to its complex solubility profile. The presence of both a basic tertiary amine (the azaspiro nonane nitrogen) and an acidic carboxylic acid group suggests that this molecule likely exists as a zwitterion under certain conditions. This dual character, combined with a rigid, non-planar spirocyclic core, can lead to strong crystal lattice interactions and, consequently, poor solubility in many common organic solvents.

This guide provides a structured approach to understanding and overcoming these solubility hurdles through a series of frequently asked questions and in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-Azaspiro[3.5]nonane-7-carboxylic acid not dissolving in common organic solvents like dichloromethane (DCM) or methanol?

A1: The limited solubility is likely due to the molecule's zwitterionic nature and strong intermolecular forces. In its solid state, the protonated amine and the deprotonated carboxylate can form strong ionic interactions and hydrogen bonds, creating a stable crystal lattice that is difficult for less polar organic solvents to disrupt. While methanol is polar, it may not be sufficient to overcome these strong interactions on its own.

Q2: I observe some solubility in water, but my downstream application requires an organic solvent. What should I do?

A2: This is a common challenge with amine-containing carboxylic acids. The key is to modify the molecule in situ to disrupt its zwitterionic character. This can be achieved through pH adjustment or by forming a salt. For instance, converting the carboxylic acid to its corresponding ester or the amine to an amide can significantly enhance solubility in organic media. Alternatively, the use of co-solvents or solubility enhancers can be effective.

Q3: Can I use heat to improve the solubility?

A3: Heating can increase solubility, but it should be done with caution. Some organic compounds can degrade at elevated temperatures. It is recommended to first attempt other methods, such as sonication or the use of co-solvents. If heating is necessary, it should be done gradually and the stability of the compound should be monitored, for example, by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Q4: Are there any recommended solvent systems for this type of compound?

A4: For zwitterionic compounds, highly polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often good starting points. Additionally, mixtures of solvents can be effective. For example, a small amount of a polar protic solvent like methanol in a less polar solvent like DCM can help to break up the intermolecular forces. The presence of a small amount of water in some organic solvents has been shown to remarkably increase the solubility of carboxylic acids[1][2][3].

Q5: How can I confirm if my compound is degrading during my attempts to dissolve it?

A5: The most straightforward method is to take a small aliquot of your solution, evaporate the solvent, and analyze the residue by a suitable analytical technique. Proton NMR (¹H NMR) spectroscopy is excellent for checking the structural integrity of your compound. Comparing the spectrum of the recovered material to that of the starting material will reveal any degradation. LC-MS is also a powerful tool for detecting impurities and degradation products.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening

A systematic approach to solvent screening is the most effective way to identify a suitable solvent system. This should be performed on a small scale to conserve your material.

Experimental Protocol: Small-Scale Solubility Assessment
  • Preparation: Weigh approximately 1-2 mg of 7-Azaspiro[3.5]nonane-7-carboxylic acid into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent.

  • Observation and Agitation: Vigorously vortex each vial for 1-2 minutes. Observe for dissolution. If the solid remains, sonicate the vial for 5-10 minutes.

  • Heating (Optional): If the compound is still insoluble, gently heat the vial to 40-50°C for 10-15 minutes. Allow to cool to room temperature and observe for precipitation.

  • Documentation: Record your observations in a structured table.

Table 1: Solvent Screening Results (Hypothetical Data)
SolventPolarity IndexDielectric ConstantObservation at RTObservation after SonicationObservation after Heating
Dichloromethane (DCM)3.19.1InsolubleInsolubleInsoluble
Tetrahydrofuran (THF)4.07.5InsolubleSparingly SolubleSoluble
Methanol (MeOH)5.132.7Sparingly SolubleSolubleSoluble
Dimethylformamide (DMF)6.436.7SolubleSolubleSoluble
Dimethyl Sulfoxide (DMSO)7.246.7SolubleSolubleSoluble
Water10.280.1SolubleSolubleSoluble
Visualization: Solvent Selection Workflow

Start Start: Insoluble Compound Screen_Aprotic Test Polar Aprotic Solvents (DMSO, DMF, NMP) Start->Screen_Aprotic Screen_Protic Test Polar Protic Solvents (MeOH, EtOH) Start->Screen_Protic Screen_Mixed Test Co-Solvent Systems (e.g., DCM/MeOH) Screen_Aprotic->Screen_Mixed Partial Success Result_Soluble Result: Soluble Screen_Aprotic->Result_Soluble Success Screen_Protic->Screen_Mixed Partial Success Screen_Protic->Result_Soluble Success Screen_Mixed->Result_Soluble Success Result_Insoluble Result: Insoluble Screen_Mixed->Result_Insoluble Failure Salt_Formation Consider Salt Formation or Chemical Modification Result_Insoluble->Salt_Formation cluster_0 Low pH (Acidic) cluster_1 Neutral pH cluster_2 High pH (Basic) Protonated Cationic Form (Enhanced Solubility in Polar Solvents) Zwitterion Zwitterionic Form (Often Poorly Soluble) Protonated->Zwitterion + Base Zwitterion->Protonated + Acid Deprotonated Anionic Form (Enhanced Solubility in Polar Solvents) Zwitterion->Deprotonated + Base Deprotonated->Zwitterion + Acid

Caption: The effect of pH on the ionization state and solubility.

Guide 3: The Use of Co-solvents and Solubility Enhancers

Sometimes, a single solvent is not sufficient. A mixture of solvents, or the addition of a solubility enhancer, can be highly effective.

  • Co-solvents: A common strategy is to use a primary solvent in which the compound is sparingly soluble and add a smaller amount of a co-solvent in which it is highly soluble. For example, if your compound is sparingly soluble in DCM, adding 5-10% of methanol or DMF can significantly improve solubility.

  • Solubility Enhancers: For more challenging cases, specialized solubility enhancers can be employed. These include:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic parts of a molecule, increasing its apparent solubility in aqueous or polar media. [4] * Zwitterionic Salts: These can act as "hydrotropes," compounds that enhance the solubility of other solutes. [5][6][7]

Concluding Remarks

The solubility of 7-Azaspiro[3.5]nonane-7-carboxylic acid in organic solvents is a challenge that can be overcome with a systematic and chemically-informed approach. By understanding the underlying principles of its zwitterionic nature and employing the troubleshooting strategies outlined in this guide, researchers can successfully prepare solutions for their experimental needs. Always begin with small-scale tests to find the optimal conditions before scaling up.

For further assistance, please do not hesitate to contact our technical support team.

References

  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

  • MDPI. (2023, January 9). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Retrieved from [Link]

  • eScholarship. (n.d.). Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes. Retrieved from [Link]

  • Advances in Engineering. (2018, November 21). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • Level, G., Vieira Fadul, M., & Blesic, M. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580. [Link]

  • ACS Figshare. (2017, November 1). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Carboxyl Derivatives. Retrieved from [Link]

  • Unknown. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts.... Retrieved from [Link]

  • Synthonix, Inc. (n.d.). 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-bromo-, 1,1-dimethylethyl ester. Retrieved from [Link]

  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

  • Unknown. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

  • YouTube. (2021, January 8). Solubility of Carboxylic Acids N5. Retrieved from [Link]

Sources

Technical Support Center: Purification of 7-Azaspiro[3.5]nonane-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-azaspiro[3.5]nonane-7-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered in the laboratory. The unique spirocyclic structure, combining a cyclobutane and a piperidine ring, along with the presence of both a secondary amine (or its protected form) and a carboxylic acid, presents specific purification hurdles that require a nuanced approach.

This document provides troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges and achieve high purity for your target compounds.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you may encounter during the purification of 7-azaspiro[3.5]nonane-7-carboxylic acid derivatives.

Problem Potential Cause(s) Solution(s)
Low recovery of the desired compound after column chromatography. 1. Compound is too polar and is irreversibly adsorbed onto the silica gel. The free carboxylic acid and the secondary amine can strongly interact with the acidic silica surface.[1][2] 2. Inappropriate solvent system. The eluent may not be strong enough to desorb your compound from the stationary phase.[3] 3. Compound degradation on silica gel. The acidic nature of silica can cause degradation of sensitive molecules.1. Modify the stationary or mobile phase. - For the mobile phase: Add a small amount of a competitive binder to the eluent, such as acetic or formic acid for a carboxylic acid-containing compound, or a base like triethylamine or ammonia for an amine-containing compound. This will reduce tailing and improve recovery.[4] - For the stationary phase: Consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica for reverse-phase chromatography.[1] 2. Optimize the eluent. Systematically increase the polarity of your solvent system. A gradient elution from a non-polar to a polar solvent is often more effective than an isocratic elution.[3] 3. Protect the functional groups. If feasible, protect the carboxylic acid as an ester and the amine as a carbamate (e.g., Boc or Cbz) before chromatography. This will reduce the polarity and the strong interactions with silica gel.
The compound streaks or tails badly during column chromatography. 1. Strong analyte-stationary phase interactions. The polar functional groups (amine and carboxylic acid) are interacting too strongly with the silica gel.[1] 2. Overloading the column. Too much crude material has been loaded onto the column. 3. The compound is not fully dissolved in the mobile phase. 1. Use a mobile phase modifier. As mentioned above, adding a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to your eluent can significantly improve peak shape.[4] 2. Reduce the sample load. A general rule of thumb is to load 1-10% of the silica gel weight with your crude material. 3. Ensure complete dissolution. Dissolve your crude sample in a minimal amount of the initial mobile phase or a slightly stronger solvent before loading it onto the column.
Difficulty separating the target compound from a structurally similar impurity. 1. Insufficient selectivity of the chromatographic system. The chosen stationary and mobile phases do not provide enough difference in retention between your compound and the impurity.[1] 2. Co-crystallization. During recrystallization, the impurity is incorporated into the crystal lattice of your desired compound.[5]1. Change the chromatographic mode. If normal-phase chromatography is not effective, try reverse-phase HPLC, which separates compounds based on hydrophobicity. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an option for very polar compounds.[1] 2. Alter the recrystallization solvent. Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better selectivity for crystallization of the desired compound.[6] 3. Consider derivatization. Temporarily derivatizing a functional group on either the desired compound or the impurity can drastically change its chromatographic behavior, allowing for easier separation.
The enantiomers of a chiral 7-azaspiro[3.5]nonane derivative are not separating on a chiral column. 1. Incorrect chiral stationary phase (CSP). No single CSP is universal for all classes of racemic compounds.[7] 2. Suboptimal mobile phase. The mobile phase composition significantly impacts chiral recognition.[8]1. Screen different CSPs. Test a variety of chiral columns with different selectors (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[8][9] 2. Optimize the mobile phase. For normal phase chiral separations, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration in the non-polar solvent (e.g., hexane). For reverse phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[8] 3. Indirect separation. If direct separation is unsuccessful, consider derivatizing your racemic mixture with a chiral reagent to form diastereomers, which can then be separated on a standard (non-chiral) column.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify a novel 7-azaspiro[3.5]nonane-7-carboxylic acid derivative?

A1: A multi-step approach is often the most effective. Start with a liquid-liquid extraction to remove major impurities. Given the amphoteric nature of your compound (containing both an acidic carboxylic acid and a basic amine), you can perform an acid-base extraction. Dissolve the crude material in an organic solvent like ethyl acetate. Wash with a mild acid (e.g., 1M HCl) to extract basic impurities. Then, make the aqueous layer basic (e.g., with NaHCO3 or NaOH) to precipitate or extract your product.[6] Following the extraction, column chromatography is typically necessary for fine purification.[3] Finally, if the compound is a solid, recrystallization can be used to achieve high purity and crystallinity.[10]

Q2: How do I choose the right solvent system for column chromatography?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for developing your column chromatography solvent system.[3] The goal is to find a solvent or solvent mixture that gives your desired compound an Rf value of approximately 0.2-0.4, with good separation from impurities. Start with a relatively non-polar solvent system, such as hexane/ethyl acetate, and gradually increase the polarity by increasing the proportion of ethyl acetate. If your compound is highly polar, you may need to use a more polar system, such as dichloromethane/methanol.

Q3: My 7-azaspiro[3.5]nonane derivative is a zwitterion at neutral pH. How does this affect purification?

A3: Zwitterions can be challenging to purify by standard methods due to their high polarity and low solubility in many organic solvents. For column chromatography, it is often necessary to suppress the zwitterionic character by working at a low or high pH. This can be achieved by adding an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase. Alternatively, protecting one or both of the ionizable groups (the carboxylic acid and the amine) can make the molecule less polar and easier to handle with standard chromatographic techniques.

Q4: Can I use recrystallization as the sole method of purification?

A4: Recrystallization can be a very powerful purification technique, especially for removing small amounts of impurities from a solid compound.[5] However, it is most effective when the desired compound is the major component of the mixture. If your crude material is highly impure, it is generally better to first use a technique with higher resolving power, like column chromatography, to remove the bulk of the impurities, and then use recrystallization as a final polishing step.

Purification Workflow and Methodologies

General Purification Strategy Decision Tree

The following diagram outlines a general decision-making workflow for the purification of 7-azaspiro[3.5]nonane-7-carboxylic acid derivatives.

Purification_Workflow Crude_Product Crude Product Liquid_Liquid Acid-Base Liquid-Liquid Extraction Crude_Product->Liquid_Liquid Initial Cleanup Chromatography Column Chromatography Liquid_Liquid->Chromatography Further Purification Is_Solid Is it a solid? Chromatography->Is_Solid Recrystallization Recrystallization Is_Racemic Is it a racemic mixture? Recrystallization->Is_Racemic Chiral_Separation Chiral Separation (if applicable) Pure_Product Pure Product Chiral_Separation->Pure_Product Is_Solid->Recrystallization Yes Is_Solid->Is_Racemic No Is_Racemic->Chiral_Separation Yes Is_Racemic->Pure_Product No

Caption: A general decision tree for the purification of 7-azaspiro[3.5]nonane-7-carboxylic acid derivatives.

Detailed Protocol: Flash Column Chromatography of a Boc-Protected Derivative

This protocol is a general guideline for the purification of a Boc-protected 7-azaspiro[3.5]nonane-7-carboxylic acid derivative, a common intermediate in synthesis.

Materials:

  • Crude Boc-protected 7-azaspiro[3.5]nonane-7-carboxylic acid derivative

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass column with a stopcock

  • Sand

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Develop a solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

    • Aim for an Rf of ~0.3 for your target compound. If streaking is observed, add 0.5% triethylamine to the developing solvent.

  • Column Packing:

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample has been fully adsorbed onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

References

  • ACS Publications. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Column Chromatography. Retrieved from [Link]

  • Reddit. (2024). Amine workup. r/Chempros. Retrieved from [Link]

  • (n.d.). Chiral Drug Separation.
  • PubChem. (n.d.). 7-Azaspiro[3.5]nonane-7-carboxylic acid. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • PMC. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • YouTube. (2023). Performing Column Chromatography. Retrieved from [Link]

  • (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • PubChem. (n.d.). 7-Azaspiro(3.5)nonane. Retrieved from [Link]

  • (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • PMC. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. Retrieved from [Link]

  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

Sources

Overcoming steric hindrance in 7-Azaspiro[3.5]nonane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering difficulties with the functionalization of 7-azaspiro[3.5]nonane . While this scaffold is a valuable bioisostere for piperidine—offering lowered lipophilicity (LogD) and distinct vector orientation—its spirocyclic fusion creates a unique steric and conformational environment. Unlike flexible piperidines, the 7-azaspiro[3.5]nonane core is conformationally locked. This rigidity, while beneficial for target binding, creates a high-energy barrier for the "induced fit" often required during the transition states of cross-coupling and amide bond formation.

This guide addresses the three most common "pain points" reported by users: failed Buchwald-Hartwig couplings , sluggish amide formations , and solubility-driven reactivity crashes .

Ticket #1: N-Arylation Fails with Bulky Halides

Issue: Standard Buchwald-Hartwig conditions (Pd(OAc)₂/BINAP or Pd₂dba₃/Xantphos) yield <10% product when coupling 7-azaspiro[3.5]nonane with ortho-substituted aryl halides.

Root Cause Analysis: The spiro-cyclobutane ring at C4 (relative to the piperidine nitrogen) exerts a subtle but critical "remote steric effect." While the nitrogen itself appears exposed, the rigid chair conformation of the piperidine ring forces the N-substituents into specific vectors. When a bulky Pd-ligand complex attempts to undergo reductive elimination (the rate-limiting step), the rigid spiro-tail clashes with the ligand sphere, preventing the formation of the C-N bond.

Troubleshooting Protocol: Do not use bidentate ligands (BINAP/DPPF) for sterically demanding substrates with this scaffold. You must switch to bulky, electron-rich monodentate phosphines that facilitate reductive elimination.

Recommended System:

  • Precatalyst: RuPhos Pd G4 or BrettPhos Pd G4 . (The G4 precatalyst ensures immediate generation of the active LPd(0) species, crucial for hindered substrates).

  • Base: NaOtBu (Strong base is preferred; if functional group tolerance is needed, use Cs₂CO₃).

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (The latter allows higher temps at ambient pressure).

Step-by-Step Protocol (Micro-Scale Optimization):

  • Charge a reaction vial with RuPhos Pd G4 (2 mol%) and RuPhos (2 mol% - adding extra ligand stabilizes the active species).

  • Add Aryl Halide (1.0 equiv) and 7-azaspiro[3.5]nonane (1.2 equiv).

  • Add NaOtBu (1.5 equiv).

  • Purge with Argon/Nitrogen (3 cycles).

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Stir at 80°C for 4 hours.

    • Checkpoint: If conversion is <50%, increase temp to 100°C. If still low, switch ligand to BrettPhos (for primary amines or extremely hindered halides).

Ticket #2: Amide Coupling Incomplete with Steric Acids

Issue: Coupling 7-azaspiro[3.5]nonane with sterically hindered carboxylic acids (e.g.,


-disubstituted acids) stalls at 40-60% conversion using HATU or EDC.

Root Cause Analysis: The nucleophilicity of the secondary amine in 7-azaspiro[3.5]nonane is slightly attenuated compared to piperidine due to the inductive effect of the spiro-ring and the inability to pyramidalize freely during nucleophilic attack. Standard activated esters (OBt/OAt) are too bulky to effectively approach the hindered amine in the transition state.

Troubleshooting Protocol: Switch from "Activated Ester" pathways (HATU/EDC) to "Activated Anhydride" or "Acyl Halide" pathways.

Solution A: The T3P Method (Preferred for scale) Propylphosphonic anhydride (T3P) creates a less sterically demanding mixed anhydride intermediate and operates well in non-polar solvents that solubilize the spirocycle.

  • Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Do not use DMF).

  • Add Pyridine (3.0 equiv). Note: Pyridine is superior to DIPEA here as it acts as a nucleophilic catalyst.

  • Add T3P (50% in EtOAc, 1.5 equiv) dropwise.

  • Heat to 60°C . (T3P requires thermal activation for difficult substrates).

Solution B: The Ghosez’s Reagent Method (For extremely hindered acids)

  • Convert the acid to the acid chloride in situ using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent) in DCM at 0°C.

  • Add the 7-azaspiro[3.5]nonane and DIPEA.

  • Why this works: Acid chlorides are the smallest possible electrophiles, minimizing the steric penalty of the spiro-amine.

Ticket #3: Solubility & Aggregation ("Gunking Out")

Issue: Reaction mixtures turn into a gummy suspension in DCM or Toluene, halting reactivity.

Root Cause Analysis: Spirocyclic amines are prone to aggregation due to efficient packing of the flat cyclobutane rings and strong intermolecular Hydrogen bonding. Standard solvents (DCM) often fail to break these aggregates, effectively sequestering the amine from the reaction.

Resolution: Incorporate Hexafluoroisopropanol (HFIP) as a co-solvent. HFIP is a strong hydrogen-bond donor that disrupts amine aggregates, freeing the monomeric species for reaction.

  • Protocol: Add 10-20% (v/v) HFIP to your DCM or DCE reaction mixture.

  • Warning: HFIP is acidic (pKa ~9). Ensure your coupling reagents (like DCC/EDC) are compatible, or use excess base.

Visual Guide: Reaction Optimization Logic

The following diagram outlines the decision logic for selecting the correct conditions based on the steric demand of your coupling partner.

G Start Start: 7-Azaspiro[3.5]nonane Coupling Decision1 Reaction Type? Start->Decision1 Path_Amide Amide Bond Formation Decision1->Path_Amide Path_Aryl N-Arylation (C-N) Decision1->Path_Aryl Decision_Acid Is Acid Sterically Hindered? Path_Amide->Decision_Acid Decision_Halide Is Aryl Halide Ortho-Substituted? Path_Aryl->Decision_Halide Sol_Standard Standard: HATU / DIPEA / DMF Decision_Acid->Sol_Standard No (Linear) Sol_T3P High Sterics: T3P / Pyridine / EtOAc (Heat to 60°C) Decision_Acid->Sol_T3P Yes (Alpha-branched) Sol_Ghosez Extreme Sterics: Ghosez Reagent -> Acid Chloride Decision_Acid->Sol_Ghosez Very Yes (Tertiary) Sol_Buchwald1 Standard: Pd(OAc)2 / Xantphos (Cs2CO3, Dioxane) Decision_Halide->Sol_Buchwald1 No (Para/Meta) Sol_Buchwald2 Hindered: RuPhos Pd G4 (NaOtBu, t-Amyl Alcohol, 80°C) Decision_Halide->Sol_Buchwald2 Yes (Ortho) Sol_Buchwald3 Extreme: BrettPhos Pd G4 (High Temp) Decision_Halide->Sol_Buchwald3 Di-Ortho / Heterocyclic

Caption: Decision matrix for optimizing 7-azaspiro[3.5]nonane couplings based on steric demand.

Frequently Asked Questions (FAQs)

Q: I see "2-azaspiro[3.5]nonane" and "7-azaspiro[3.5]nonane" in the catalog. Are they interchangeable regarding reactivity? A: Absolutely not.

  • 7-Azaspiro[3.5]nonane: Nitrogen is in the 6-membered ring. It behaves like a rigid piperidine.

  • 2-Azaspiro[3.5]nonane: Nitrogen is in the 4-membered ring (azetidine). This is significantly less basic (pKa ~9 vs ~11) and much more sterically sensitive due to ring strain. The protocols above are optimized for the 7-aza isomer.

Q: Why does my reaction work on 50mg scale but fail on 5g scale? A: This is likely a mixing/solubility issue . Spirocycles form liquid crystals or dense aggregates at high concentrations.

  • Fix: Dilute the reaction from 0.5 M to 0.1 M.

  • Fix: Ensure efficient stirring (overhead stirrer for >5g).

  • Fix: Switch base from K₂CO₃ (heterogeneous) to Cs₂CO₃ (more soluble) or NaOtBu (soluble).

Q: Can I use microwave irradiation? A: Yes, and it is highly recommended for Ticket #1 (N-Arylation) . The 7-azaspiro[3.5]nonane scaffold is thermally stable up to >150°C. Microwave heating (120°C, 20 min) often pushes the RuPhos-catalyzed reaction to completion where conventional heating stalls.

References & Further Reading

  • Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition , 49(48), 9052–9067.[1] [Link] (Foundational text on the physical properties of spirocyclic amine scaffolds).

  • Buchwald-Hartwig Optimization: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews , 116(19), 12564–12649. [Link] (Authoritative source for G3/G4 precatalyst selection).

  • T3P in Amide Coupling: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development , 20(2), 140–177. [Link] (Validates the use of T3P for sterically hindered substrates).

Sources

Technical Support Center: Functionalization of Azaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and functionalization of azaspiro[3.5]nonane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this valuable spirocyclic scaffold. The unique three-dimensional structure of azaspiro[3.5]nonane offers significant advantages in drug discovery, but its inherent structural features can also lead to specific synthetic hurdles.[1] This resource provides troubleshooting guides and frequently asked questions to help you minimize side reactions and optimize your synthetic routes.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering detailed protocols for resolution.

N-Functionalization Reactions

Question: I am attempting to mono-alkylate the nitrogen of my azaspiro[3.5]nonane with an alkyl bromide, but I am observing significant amounts of the quaternary ammonium salt as a byproduct. How can I improve the selectivity for mono-alkylation?

Root Cause Analysis: Over-alkylation is a common side reaction when alkylating amines, particularly when the newly formed secondary or tertiary amine is of similar or greater nucleophilicity than the starting amine.[2][3] The formation of the quaternary salt is often favored by more reactive alkylating agents (e.g., iodides vs. bromides), polar aprotic solvents, and elevated temperatures.

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the alkylating agent. Using a slight excess of the amine or a 1:1 ratio of amine to alkyl halide can favor mono-alkylation.

  • Reaction Conditions:

    • Solvent: Use less polar solvents like acetonitrile or THF instead of highly polar solvents like DMF.

    • Base: Employ a bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate. These bases are less likely to compete with the amine as a nucleophile.

    • Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or even 0 °C is often sufficient.

  • Alternative Methods: Consider reductive amination as an alternative to direct alkylation, as it is less prone to over-alkylation.[4][5]

Experimental Protocol: Optimized N-Mono-alkylation

  • To a solution of 7-azaspiro[3.5]nonane (1.0 eq) in anhydrous acetonitrile (0.1 M), add diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alkyl bromide (1.05 eq) dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Question: I am trying to acylate my N-Boc protected 7-azaspiro[3.5]nonane after deprotection, but the reaction with the acid chloride is sluggish and gives a low yield of the desired amide. What could be the problem?

Root Cause Analysis: Incomplete acylation can result from several factors. The free amine may be protonated, rendering it non-nucleophilic. The acylating agent may be unstable or sterically hindered. Additionally, the reaction conditions may not be optimal.

Mitigation Strategies:

  • Ensure Free Amine: After deprotection of a protecting group (e.g., Boc with TFA), it is crucial to neutralize the resulting ammonium salt. The presence of a base is essential to liberate the free, nucleophilic amine.

  • Choice of Acylating Agent and Coupling Reagents:

    • If using an acid chloride, ensure it is fresh and of high purity.

    • Consider using a carboxylic acid with a coupling reagent such as HATU, HBTU, or EDC with HOBt. These reagents are often more efficient and lead to fewer side products than acid chlorides.

  • Reaction Conditions:

    • Use an appropriate solvent, such as DMF or DCM.

    • Employ a non-nucleophilic base like DIPEA in sufficient excess (2-3 equivalents) to both neutralize the amine salt and scavenge the acid produced during the reaction.

Experimental Protocol: Efficient N-Acylation using HATU Coupling

  • Dissolve the deprotected azaspiro[3.5]nonane salt (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl solution, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

C-Functionalization Reactions

Question: I am attempting a direct C-H functionalization on the azaspiro[3.5]nonane core, but I am getting a mixture of products functionalized at different positions on both the cyclobutane and cyclohexane rings. How can I control the regioselectivity?

Root Cause Analysis: The azaspiro[3.5]nonane scaffold presents multiple C-H bonds with similar reactivity, making regioselective functionalization challenging. Radical C-H functionalization, for instance, can be difficult to control.[4][6]

Mitigation Strategies:

  • Use of Directing Groups: The most effective strategy to control regioselectivity in C-H functionalization is the use of a directing group.[7][8][9] A group that can coordinate to the transition metal catalyst can direct the functionalization to a specific C-H bond, typically in an ortho-position to the directing group's attachment point.

    • For functionalization of the carbon framework, a removable directing group can be installed on the nitrogen atom. Weinreb amides, for example, can act as directing groups.[8]

Conceptual Workflow for Directed C-H Functionalization

G A Azaspiro[3.5]nonane B Install Directing Group (DG) on Nitrogen A->B C N-DG-Azaspiro[3.5]nonane B->C D Regioselective C-H Functionalization C->D E Functionalized N-DG- Azaspiro[3.5]nonane D->E F Remove Directing Group E->F G Regioselectively Functionalized Azaspiro[3.5]nonane F->G

Caption: Workflow for regioselective C-H functionalization.

Stereochemical Control

Question: My functionalization reaction on a substituted azaspiro[3.5]nonane is producing a mixture of diastereomers. I suspect epimerization of an existing stereocenter is occurring. How can I prevent this?

Root Cause Analysis: Epimerization, the change in configuration at one stereocenter, can occur under either acidic or basic conditions, particularly if the stereocenter is adjacent to a carbonyl group or another activating feature that can stabilize a transient carbanion or carbocation.[10] The mechanism often involves the formation of an enol or enolate intermediate.

Mitigation Strategies:

  • Mild Reaction Conditions: Avoid harsh acidic or basic conditions and high temperatures.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base at low temperatures.

  • Protecting Groups: Protect functional groups that might facilitate epimerization. For example, a ketone can be protected as a ketal.

  • Stereoselective Synthesis: If possible, introduce the desired stereochemistry using a stereocontrolled reaction to avoid the formation of diastereomeric mixtures from the outset.[8][11]

Decision Tree for Managing Diastereomers

G A Diastereomeric Mixture Observed B Can reaction conditions be made milder? A->B C Yes B->C D No B->D E Optimize: Lower temp, use milder base/acid C->E F Can diastereomers be separated? D->F G Yes F->G H No F->H I Purify by chromatography or crystallization G->I J Consider stereoselective synthesis route H->J

Caption: Troubleshooting diastereomer formation.

Ring Integrity

Question: I am performing a reaction under strongly acidic conditions and I am isolating an unexpected byproduct that seems to be the result of the cyclobutane ring opening. Is this possible and how can I avoid it?

Root Cause Analysis: The cyclobutane ring in the azaspiro[3.5]nonane system possesses significant ring strain, making it susceptible to ring-opening reactions under certain conditions, particularly with strong acids or electrophiles.[12][13] Protonation of the nitrogen atom can potentially lead to rearrangements that relieve this strain.

Mitigation Strategies:

  • Avoid Strong Acids: Whenever possible, use milder acidic conditions or non-acidic methods for your transformation.

  • Protecting Groups: The use of an electron-withdrawing protecting group on the nitrogen, such as Boc or Cbz, can decrease the basicity of the nitrogen and may reduce its propensity to participate in acid-catalyzed ring-opening.

  • Low Temperatures: Running the reaction at lower temperatures will disfavor the higher activation energy pathway of ring-opening.

Oxidation and Reduction Reactions

Question: I am trying to perform an oxidation on a substituent of my azaspiro[3.5]nonane using m-CPBA, but I am also getting the corresponding N-oxide as a major byproduct. How can I prevent the oxidation of the nitrogen?

Root Cause Analysis: Tertiary amines are readily oxidized to N-oxides by common oxidants like hydrogen peroxide and peracids such as m-CPBA.[14][15][16]

Mitigation Strategies:

  • Nitrogen Protection: The most effective way to prevent N-oxidation is to protect the nitrogen atom. A Boc group is generally stable to many oxidative conditions. Alternatively, the nitrogen can be temporarily protonated with a strong acid if the desired oxidation can be performed under acidic conditions, though this may not be compatible with all substrates.

  • Choice of Oxidant: If protection is not feasible, consider using an oxidant that is less reactive towards tertiary amines. The choice will be highly dependent on the specific transformation you are trying to achieve.

Table 1: Protecting Group Strategies for N-Oxidation Prevention

Protecting GroupProtection ConditionsDeprotection ConditionsStability to m-CPBA
Boc Boc2O, base (e.g., TEA, NaOH)Strong acid (e.g., TFA, HCl)Generally stable
Cbz Cbz-Cl, baseCatalytic hydrogenation (H2, Pd/C)Generally stable

Question: I need to reduce a ketone on my azaspiro[3.5]nonane derivative to an alcohol, but my reducing agent (LiAlH4) is also reducing an ester group present in the molecule. How can I achieve selective reduction?

Root Cause Analysis: Lithium aluminum hydride (LiAlH4) is a very powerful reducing agent that will reduce most carbonyl functionalities, including esters, carboxylic acids, and amides.[12] Sodium borohydride (NaBH4) is a milder reducing agent.[12]

Mitigation Strategies:

  • Choice of Reducing Agent: Use a milder reducing agent that is selective for ketones in the presence of esters. Sodium borohydride (NaBH4) is the standard choice for this transformation.

  • Reaction Conditions: Perform the reduction with NaBH4 in a protic solvent like methanol or ethanol at low temperatures (e.g., 0 °C to room temperature).

Table 2: Selectivity of Common Reducing Agents

Reducing AgentReduces Ketones?Reduces Esters?
LiAlH4 YesYes
NaBH4 YesNo

Frequently Asked Questions (FAQs)

Q1: What is the best way to protect the nitrogen in azaspiro[3.5]nonane?

A1: The choice of protecting group depends on the subsequent reaction conditions. The most common and versatile protecting groups for the secondary amine are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is stable to basic and nucleophilic conditions and is removed with strong acid (e.g., TFA). The Cbz group is also robust and is typically removed by catalytic hydrogenation, which is a very mild deprotection method.

Q2: How can I purify diastereomers of functionalized azaspiro[3.5]nonane?

A2: Diastereomers have different physical properties and can usually be separated by standard chromatographic techniques. Flash column chromatography on silica gel is the most common method. Careful optimization of the solvent system, often using a gradient elution, is key. For very similar diastereomers, preparative HPLC may be necessary. If the compounds are crystalline, recrystallization can also be an effective method for purification.

Q3: Is the azaspiro[3.5]nonane core stable to common catalytic hydrogenation conditions (e.g., H2, Pd/C)?

A3: Yes, the azaspiro[3.5]nonane core is generally stable to standard catalytic hydrogenation conditions used for deprotection (e.g., of a Cbz group) or reduction of nitro groups or double bonds. The cyclobutane and cyclohexane rings are saturated and typically do not react under these conditions.

Q4: Can I perform a Friedel-Crafts acylation on an aromatic ring attached to the azaspiro[3.5]nonane nitrogen?

A4: This can be challenging. The nitrogen atom of the azaspirocycle is basic and will coordinate with the Lewis acid catalyst (e.g., AlCl3), deactivating it. To perform a Friedel-Crafts reaction on an attached aromatic ring, the nitrogen must be protected with a strongly electron-withdrawing group that sufficiently reduces its basicity.

References

  • [An improved synthesis of 2-oxa-7-azaspiro[4][8]nonane and analogs as novel reagents in medicinal chemistry]([Link])

Sources

Technical Guide: HPLC Optimization for Spirocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Rigid-Acid" Paradox

Spirocyclic carboxylic acids represent a "privileged scaffold" in modern drug discovery due to their ability to project functional groups into specific 3D vectors. However, they present a unique chromatographic paradox:

  • The Spiro-Core (Rigidity): The twisted, rigid spiro-fusion creates complex stereochemistry (enantiomers/diastereomers) that standard "flat" C18 surfaces fail to discriminate.

  • The Carboxylic Tail (Acidity): The polar, ionizable group (

    
    ) causes severe peak tailing due to secondary interactions with residual silanols on the silica surface.
    

This guide moves beyond standard protocols to address the intersection of Shape Selectivity and Ionic Suppression .

Module 1: Peak Shape & Tailing

Issue: "My peaks look like shark fins (severe tailing), even on a new C18 column."

The Mechanism

Carboxylic acids are hydrogen-bond donors. Peak tailing occurs when the acidic proton interacts with ionized residual silanols (


) on the stationary phase surface. This is a kinetic lag, not a thermodynamic retention issue.
Protocol: The Acid Suppression Strategy

To fix tailing, you must force the equilibrium toward the neutral (protonated) form.

Step-by-Step Workflow:

  • pH Rule: Set mobile phase

    
     at least 2 units below the analyte 
    
    
    
    .
    • Target: pH 2.3 – 2.8.

  • Buffer Selection: Do not rely on simple acidification (e.g., 0.1% Formic Acid) if tailing persists. You need ionic strength to mask silanols.

    • Recommendation: 20 mM Ammonium Formate adjusted to pH 2.5 with Formic Acid.

  • Column Choice: Switch to a Charged Surface Hybrid (CSH) or a Polar-Embedded group column. These phases have a slight positive surface charge that repels the protonated base but, more importantly, shields silanols from acidic interaction.

Troubleshooting Logic Diagram

TailingLogic Start Symptom: Peak Tailing > 1.5 CheckPH Is Mobile Phase pH < 2.5? Start->CheckPH AdjustPH Action: Lower pH to 2.3 (Use TFA or Phosphate) CheckPH->AdjustPH No CheckCol Is Column Fully Endcapped? CheckPH->CheckCol Yes AdjustPH->CheckCol SwitchCol Action: Switch to Polar-Embedded or CSH C18 CheckCol->SwitchCol No BufferConc Action: Increase Buffer Conc. to 25-50mM CheckCol->BufferConc Yes (Still Tailing)

Figure 1: Decision tree for diagnosing and resolving peak tailing in acidic analytes.

Module 2: Selectivity (Separating Isomers)

Issue: "I see a single broad peak, but NMR confirms a mixture of diastereomers."

The Mechanism

Spirocyclic compounds are 3D-rigid. Standard monomeric C18 chains are "floppy" and cannot discriminate between the subtle shape differences of spiro-isomers. You need a stationary phase that offers Shape Selectivity or


 interaction .
Comparative Data: Column Selectivity for Spiro-Scaffolds
Column ChemistryInteraction MechanismSuitability for Spiro-Acids
Standard C18 Hydrophobic (Dispersive)Low. Often co-elutes isomers.
Phenyl-Hexyl

+ Shape Selectivity
High. The rigid phenyl ring interacts with the spiro-core's aromatic features.
Pentafluorophenyl (PFP) Dipole-Dipole +

Very High. Excellent for halogenated spiro-compounds or polar isomers.
Polymeric C18 Steric RecognitionMedium-High. Rigid bonding offers "slots" for 3D molecules (unlike monomeric C18).
Protocol: The "Shape Screen"

If C18 fails, do not just change the gradient. Change the mechanism.

  • Screen 1 (Aromatic Selectivity): Phenyl-Hexyl column.[1]

    • Mobile Phase: Methanol (MeOH) is preferred over Acetonitrile (ACN) here. MeOH allows

      
       interactions to dominate, whereas ACN can suppress them by forming a 
      
      
      
      -complex with the stationary phase.
  • Screen 2 (Dipole Selectivity): PFP (Pentafluorophenyl) column.

    • Condition: Use Ammonium Acetate (pH 4.5) if the acid is weak, or stay at pH 2.5. PFP is exceptional for separating positional isomers of spiro-rings.

Module 3: Chiral Separation (Enantiomers)

Issue: "I have separated diastereomers, but I still need to resolve the enantiomers (


 vs 

)."
The Mechanism

Spirocyclic acids are often chiral. Reversed-Phase Chiral (RP-Chiral) is preferred for LC-MS compatibility.

Protocol: Immobilized Polysaccharide Phases

Coated phases (e.g., standard AD/OD) are risky if your spiro-compound requires aggressive solvents (like DCM or THF) for solubility. Immobilized phases are mandatory for robustness.

  • Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) Immobilized (e.g., Chiralpak IA-3 or equivalent).

  • Mobile Phase:

    • Base: Water/ACN (40:60).

    • Additive (Critical):0.1% Trifluoroacetic Acid (TFA) .

    • Why TFA? You must suppress the ionization of the carboxylic acid. If the molecule is ionized, it will not fit into the chiral "pockets" of the amylose selector, resulting in zero separation.

Module 4: Solubility & Carryover

Issue: "My retention times are drifting, and I see ghost peaks in blank injections."

The Mechanism

Spirocyclic acids often have high LogP (hydrophobic core) but low solubility in pure organic solvents due to crystal packing energy (high melting point). They precipitate in the needle wash or on the column frit.

Protocol: The "Sandwich" Wash
  • Sample Diluent: Do not dissolve in 100% DMSO if possible. Use 50:50 Water/ACN. If DMSO is needed, limit injection volume to <5 µL to prevent "solvent mismatch" peak distortion.

  • Needle Wash: Use a multi-solvent wash to dissolve the spiro-core and the salt forms.

    • Composition: 40% ACN / 40% MeOH / 10% Isopropanol / 10% Water + 0.1% Formic Acid.

Method Development Workflow Diagram

MethodDev Input Spirocyclic Acid Mixture Step1 pH Screen (pH 2.5 vs 4.5) Input->Step1 Step2 Column Screen (C18 vs Phenyl-Hexyl) Step1->Step2 Select Best pH Decision Isomers Resolved? Step2->Decision Chiral Chiral Screen (Immobilized IA/IB + TFA) Decision->Chiral No (Enantiomers) Final Final Method Decision->Final Yes

Figure 2: Systematic workflow for developing methods for chiral/achiral spirocyclic acids.

References

  • McCalley, D. V. (2017). Understanding and managing peak shape for basic and acidic solutes in reversed-phase liquid chromatography. Journal of Chromatography A. Link

  • Sander, L. C., & Wise, S. A. (1993). Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar solutes.[2][3] Journal of Chromatography A. Link

  • Waters Corporation. (2021). Strategies for the Separation of Acidic Compounds. Application Note. Link

  • Agilent Technologies. (2020). Selectivity differences of Phenyl-Hexyl columns for aromatic and isomeric compounds. Technical Overview.[1][4][5][6][7][8] Link

  • Subramanian, G. (Ed.). (2019). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (See Chapter on Immobilized Polysaccharide Phases). Link

Sources

Resolving stability issues of 7-Azaspiro[3.5]nonane intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It synthesizes practical troubleshooting with mechanistic chemical insights to resolve stability and handling issues associated with 7-Azaspiro[3.5]nonane intermediates.

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Stability & Handling

Executive Summary & Diagnostic Triage

The Core Problem: While the 7-azaspiro[3.5]nonane scaffold (a piperidine ring spiro-fused to a cyclobutane) is structurally more robust than its strained isomer (2-azaspiro[3.5]nonane), researchers frequently report "degradation" or "instability."[1]

Root Cause Analysis: In 90% of cases, the reported instability is not intrinsic ring decomposition (ring-opening). Instead, it is a handling artifact caused by three factors:

  • Rapid Carbamate Formation: The secondary amine reacts with atmospheric

    
    .
    
  • Hygroscopic Salts: The HCl salt forms are extremely hygroscopic, turning solids into gums.

  • Volatility: The free base has significant vapor pressure, leading to mass loss during concentration.

Use the decision tree below to diagnose your specific issue before proceeding to the protocols.

Diagnostic Workflow

DiagnosticTree Start START: Describe Observation Issue1 Solid turned into oil/gum upon exposure? Start->Issue1 Issue2 LCMS shows M+44 or NMR split peaks? Issue1->Issue2 No Diag1 DIAGNOSIS: Hygroscopic Failure (Water Absorption) Issue1->Diag1 Yes Issue3 Low yield after concentration (Rotavap)? Issue2->Issue3 No Diag2 DIAGNOSIS: Carbamate Formation (CO2 Scavenging) Issue2->Diag2 Yes Issue3->Start Unsure Diag3 DIAGNOSIS: Volatility Loss (Sublimation/Evaporation) Issue3->Diag3 Yes

Figure 1: Diagnostic decision tree to distinguish between physical phase changes and chemical reactivity issues.

Troubleshooting Guides & FAQs

ISSUE 1: The "Ghost" Impurity (Carbamate Formation)

User Question: "I synthesized the free base of 7-azaspiro[3.5]nonane. NMR shows a clean spectrum initially, but after leaving it on the bench for an hour, I see peak broadening and a new species. LCMS shows a mass of M+44. Is the ring opening?"

Technical Explanation: No, the ring is not opening. You are observing the formation of a carbamic acid or carbamate salt .

  • Mechanism: 7-Azaspiro[3.5]nonane is a sterically unhindered secondary amine. It is a potent nucleophile that reacts rapidly with atmospheric carbon dioxide (

    
    ) to form a carbamic acid intermediate, which often stabilizes as an ammonium carbamate salt [1].
    
  • Evidence: The M+44 peak in Mass Spectrometry corresponds exactly to the addition of

    
     (+44 Da).
    

Resolution Protocol:

  • Reversal: The reaction is reversible. Dissolve the "degraded" material in DCM and wash with 1M NaOH. The base will strip the proton, releasing

    
     and regenerating the free amine.
    
  • Prevention:

    • Do not store the free base. Convert immediately to a stable salt (see Issue 2).

    • If you must handle the free base, work strictly under Argon/Nitrogen atmosphere.

    • Flush all storage vials with inert gas before sealing.

ISSUE 2: Handling the "Gummy" Solid (Salt Selection)

User Question: "I purchased the Hydrochloride (HCl) salt to avoid the free base issues. However, the white powder turned into a sticky gum after opening the bottle. Is it hydrolyzed?"

Technical Explanation: The spiro-piperidine HCl salts are notoriously hygroscopic . The spirocyclic hydrocarbon tail creates a lipophilic region, while the ionic head is extremely polar. This amphiphilic nature drives rapid absorption of atmospheric moisture, causing the crystal lattice to collapse into a deliquescent oil (gum). While chemically intact, this makes weighing and handling impossible.

Corrective Action (Salt Switching): We recommend converting to the Hemioxalate or Tosylate salt for long-term storage. These counterions provide a more rigid crystal lattice that resists moisture uptake [2].

Protocol: Conversion to Hemioxalate Salt

  • Dissolve the gummy HCl salt in minimal water.

  • Basify with 2M NaOH (pH > 12) and extract with DCM (

    
    ).
    
  • Dry organics (

    
    ) and concentrate to obtain the free base oil.
    
  • Dissolve free base in Ethanol (EtOH) .

  • Add 0.5 equivalents of Oxalic Acid (dissolved in warm EtOH) dropwise.

    • Note: Using 0.5 eq targets the hemioxalate (

      
      ), which is often less soluble and more crystalline than the mono-oxalate.
      
  • Cool to 0°C. Filter the white precipitate.

  • Result: A non-hygroscopic, free-flowing solid stable at room temperature.

ISSUE 3: Yield Loss During Workup (Volatility)

User Question: "I performed a Boc-deprotection. The reaction went to completion, but after removing the solvent on the rotavap, my yield is only 30%. Where did it go?"

Technical Explanation: 7-Azaspiro[3.5]nonane has a molecular weight of ~125 g/mol and high lipophilicity. As a free base, it is moderately volatile . Furthermore, it has surprising water solubility for a spirocycle due to the exposed amine.

  • Loss Vector 1: Co-evaporation with solvent during rotary evaporation (especially with DCM/MeOH).

  • Loss Vector 2: Partitioning into the aqueous layer during extraction if the pH is not sufficiently high.

Optimized Isolation Protocol: To maximize recovery of the free amine:

  • Salting Out: When extracting from water, saturate the aqueous phase with NaCl (brine) to decrease the water solubility of the amine.

  • Solvent Choice: Use Chloroform/Isopropanol (3:1) instead of pure DCM for extraction. This mixture is more polar and recovers the amine better from the aqueous phase.

  • Controlled Concentration:

    • Do not evaporate to dryness under high vacuum.

    • Concentrate only until a small volume of solvent remains.

    • Alternatively, add a solution of HCl in dioxane before concentration to trap the amine as the non-volatile HCl salt immediately.

Comparative Stability Data

The following table summarizes the stability profiles of common derivatives.

Derivative FormPhysical StateHygroscopicityStability RatingRecommended Storage
Free Base Colorless OilLow (but absorbs

)
Poor Use immediately; Store under Argon at -20°C.
HCl Salt White Solid/GumHigh (Deliquescent) ModerateDesiccator required; -20°C.
TFA Salt Gummy SolidHighModerateNot recommended for long-term storage.
Hemioxalate Crystalline Solid Low Excellent Ambient temp; standard vial.
N-Boc Protected White SolidNegligibleExcellent Ambient temp; standard vial.

Synthesis & Protection Workflow

When incorporating 7-azaspiro[3.5]nonane into a drug scaffold, maintaining the N-Boc protection until the final step is the gold standard for stability.

Recommended Workflow

SynthesisWorkflow Start 7-Azaspiro[3.5]nonane (Free Base/Salt) Step1 Protection: Boc2O, TEA, DCM Start->Step1 Stabilize Intermediate N-Boc Intermediate (STABLE STORAGE) Step1->Intermediate Step2 Coupling/Derivatization (Suzuki, Amide coupling, etc.) Intermediate->Step2 FinalStep Deprotection: 4M HCl in Dioxane Step2->FinalStep Product Final Drug Candidate (Salt Form) FinalStep->Product Isolate as Salt

Figure 2: To avoid handling the unstable free base, introduce the Boc group early and remove it only in the final step, isolating the product directly as a salt.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries. Retrieved from

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Contextual grounding on spirocycle salt stability).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20277171, 7-azaspiro[3.5]nonane. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide. (Reference for handling spiro-amine derivatives). Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

Work-up procedures for removing unreacted 7-Azaspiro[3.5]nonane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the work-up and purification procedures for removing unreacted 7-Azaspiro[3.5]nonane-carboxylic acid derivatives.

Note on Nomenclature & Chemical Identity: Based on IUPAC standards and commercial availability, "7-Azaspiro[3.5]nonane-7-carboxylic acid" technically refers to a carbamic acid (nitrogen-bound carboxyl group), which is generally unstable and spontaneously decarboxylates to the amine unless protected as an ester (e.g., tert-butyl carbamate or Boc).[1]

This guide assumes the user is referring to the stable, chemically relevant Carboxylic Acid functionalized spiro-scaffold often used in peptide mimetics and drug discovery (e.g., 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid or 2-azaspiro[3.5]nonane-7-carboxylic acid ).[1] The protocols below focus on removing this acidic starting material from a reaction mixture.

Chemical Profile & Solubility Intelligence

Before initiating work-up, verify the specific ionization state of your impurity.[1][2] The spiro[3.5]nonane scaffold possesses unique lipophilic properties due to the cyclobutane/piperidine fusion.

PropertySpecificationImplications for Work-up
Functional Group Carboxylic Acid (-COOH)

.[1][2] Ionizes at pH > 6.[1]
Scaffold Spiro[3.5]nonaneModerately lipophilic (

depending on substitution).[1][2] Soluble in DCM, EtOAc.
Stability High (Ring strain)Stable to standard aqueous washes (HCl, NaOH, NaHCO₃).
Impurity Type Unreacted Starting MaterialRequires separation from Product (Amide/Ester).[2]

Primary Protocol: pH-Switched Liquid-Liquid Extraction (LLE)

Best for: Removing unreacted acid from non-acidic products (e.g., amides, ureas, esters).[1] Principle: Converting the lipophilic acid into its water-soluble carboxylate salt.[1]

Step-by-Step Methodology
  • Dilution: Dilute the crude reaction mixture with an organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Volume: 10-15 mL per mmol of substrate.[1]

  • Acidic Wash (Optional but Recommended):

    • Wash with 1.0 M HCl (or 5% Citric Acid if product is acid-sensitive).[1]

    • Purpose: Removes any unreacted amines and ensures the carboxylic acid is fully protonated (neutral) initially to break up any aggregates.

  • The "Bicarb" Wash (Critical Step):

    • Wash the organic layer 2–3 times with saturated aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[3] The weak base (

      
      ) deprotonates the carboxylic acid (
      
      
      
      ) into the sodium carboxylate, partitioning it into the aqueous phase.
    • Troubleshooting: If the acid is stubborn (highly lipophilic), use 0.5 M NaOH (pH 13), provided your product is stable to base.

  • Brine Wash & Drying:

    • Wash organic layer with saturated NaCl (Brine) to remove trapped water.

    • Dry over anhydrous

      
       or 
      
      
      
      .
  • Concentration: Evaporate solvent to yield purified product.

Visualization: LLE Decision Logic

WorkupLogic Start Crude Reaction Mixture (Contains Unreacted Spiro-Acid) Solvent Dilute in EtOAc or DCM Start->Solvent Wash1 Wash with 1M HCl Solvent->Wash1 Wash2 Wash with Sat. NaHCO3 (x3) Wash1->Wash2 Remove Amines PhaseSep Phase Separation Wash2->PhaseSep OrgPhase Organic Phase (Contains Product) PhaseSep->OrgPhase Retain AqPhase Aqueous Phase (Contains Unreacted Spiro-Acid Salt) PhaseSep->AqPhase Discard Dry Dry (MgSO4) & Concentrate OrgPhase->Dry Final Purified Product Dry->Final

Figure 1: Logical flow for removing acidic spirocyclic impurities via Liquid-Liquid Extraction.

Advanced Protocol: Solid-Supported Scavenging

Best for: Small scale reactions (<100 mg), parallel synthesis, or when the product is amphiphilic (hard to extract). Reagent: Polymer-supported Carbonate (PS-CO3) or Trisamine (if removing acid chlorides).[1]

Protocol
  • Selection: Use PS-Carbonate or PS-Bicarbonate resin (approx.[1] loading 3.0 mmol/g).

  • Calculation: Add 3–4 equivalents of resin relative to the expected amount of unreacted acid.

  • Incubation:

    • Add resin directly to the reaction vial (DCM or THF solvent).

    • Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 2–4 hours at room temperature.

  • Filtration: Filter through a fritted syringe or funnel. The unreacted spiro-acid remains bound to the solid resin.[1]

  • Rinse: Wash the resin with DCM to recover any adsorbed product.

Troubleshooting & FAQs

Q1: I used the "Bicarb wash" but the spiro-acid is still present in my product. Why?

Diagnosis: The spiro[3.5]nonane scaffold is lipophilic. If your specific derivative has large hydrophobic groups (e.g., N-Boc, benzyl esters), the sodium salt might still be partially soluble in the organic phase (forming an "oiling out" emulsion).[1] Solution:

  • Switch Base: Use 1M Sodium Carbonate (

    
    )  instead of bicarbonate to raise pH to ~11, ensuring complete ionization.
    
  • Back-Extraction: Extract the combined aqueous layers once with fresh ether/DCM to recover any trapped product, then discard the aqueous layer.[1]

  • Reverse Phase: If extraction fails, use C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid). The acid will elute earlier than the hydrophobic product.[1]

Q2: My product is also basic (an amine). How do I remove the acid without losing my product?

Diagnosis: If your product has an amine, it might form a salt with the unreacted spiro-acid (Product-NH3+ ...[1] -OOC-Spiro).[1] Solution:

  • Ion Exchange: Dissolve crude in MeOH and pass through a Strong Cation Exchange (SCX) cartridge.

    • Flow: Neutral impurities and Free Acids pass through.

    • Elute: The Basic Product sticks.[1] Wash with MeOH, then elute product with 2M NH3 in MeOH.

  • Basic Wash: Ensure the pH is high enough (>10) during extraction to keep the product as a free base (organic soluble) and the acid as a salt (water soluble).

Q3: The name "7-Azaspiro[3.5]nonane-7-carboxylic acid" appears in my registry. Is this a real compound?

Technical Verification: Strictly speaking, a carboxylic acid on the nitrogen (position 7) is a carbamic acid .

  • Reaction:

    
    [1]
    
  • Stability: These are generally unstable and revert to the amine (

    
    ) and 
    
    
    
    gas upon isolation or exposure to acid.
  • Correction: You likely possess the 7-tert-butoxycarbonyl (Boc) derivative (an ester, stable) or the 2-carboxylic acid (acid on the ring, stable).[1]

  • Action: If you truly have the N-COOH species (e.g., formed transiently), simply sparging with Nitrogen gas or adding dilute acid will decompose it to the amine.

Q4: I see a "double spot" on TLC for the unreacted acid.

Insight: Spirocyclic compounds often exhibit rotamers (if amides/carbamates are present) or diastereomers if there is a second chiral center (e.g., at C2 of the spiro ring).[2]

  • Verification: Run NMR at elevated temperature (e.g., 50°C in DMSO-d6). If peaks coalesce, it is a rotamer. If not, you may have cis/trans isomers relative to the spiro center. Both isomers typically behave similarly in acid-base workups.[1]

References & Grounding

  • Chemical Identity & Properties:

    • Compound: 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS: 873924-12-0).[1][2][4]

    • Source:[1]

  • Spirocyclic Scaffold Synthesis:

    • Context: Synthesis and properties of spiro[3.5]nonane derivatives in medicinal chemistry.[2][5]

    • Source:[1]

  • Work-up Methodologies:

    • Context: Standard protocols for removing carboxylic acid impurities via liquid-liquid extraction and scavenger resins.[1]

    • Source:[1]

Sources

Addressing low reactivity of the carboxylic acid group in spiro systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Low Reactivity of the Carboxylic Acid Group in Spiro Systems Ticket ID: SPIRO-COOH-001 Status: Open Assigned Specialist: Senior Application Scientist

The "Spiro-Steric" Challenge: An Introduction

Welcome to the technical guide for spirocyclic scaffold functionalization. If you are here, you have likely attempted a standard amide coupling (EDC/NHS or HATU) on a spiro[3.3]heptane or spiro[2.4]heptane carboxylic acid and observed either no reaction or unacceptably low yields .

The Root Cause: Spirocyclic acids possess a neopentyl-like steric environment. The carboxylic acid is attached to a quaternary carbon (the spiro center) which is part of a strained ring system.

  • Steric Shielding: The quaternary center blocks the Bürgi-Dunitz trajectory required for nucleophilic attack.

  • Electronic Deactivation: The high

    
    -character of the strained rings (particularly cyclobutane/cyclopropane) affects the electrophilicity of the carbonyl carbon, often requiring more aggressive activation than linear alkyl acids.
    

This guide moves beyond standard peptide coupling to high-energy activation strategies required for these specific scaffolds.

Diagnostic Workflow (Visual Guide)

Before selecting a reagent, determine the severity of the steric hindrance and the stability of your substrate.

SpiroCouplingFlow Start START: Spiro-COOH Coupling Failure Check1 Is the substrate acid-sensitive (e.g., contains Boc, tBu esters)? Start->Check1 T3P STRATEGY A: T3P Coupling (Propylphosphonic Anhydride) Low epimerization, mild buffer. Check1->T3P Yes (Mild) Check2 Did T3P fail or yield < 20%? Check1->Check2 No (Robust) T3P->Check2 Low Yield Ghosez STRATEGY B: Ghosez's Reagent (Neutral Acid Chloride Formation) *Gold Standard for Spiro* Check2->Ghosez Yes Check3 Did Ghosez fail? Ghosez->Check3 No Reaction Oxalyl STRATEGY C: The 'Hard' Chloride (Oxalyl Chloride + DMF cat.) Aggressive activation. Check3->Oxalyl Substrate Stable Alt STRATEGY D: Alternative Routes (Curtius Rearrangement / Homologation) Check3->Alt Decomposition

Figure 1: Decision tree for selecting the appropriate activation strategy based on substrate stability and steric difficulty.

Technical Deep Dive: Why Standard Reagents Fail
The HATU/EDC Trap

In standard couplings, the rate-determining step is often the attack of the amine on the active ester (O-At or O-Su). In spiro systems, the bulky active ester intermediate (e.g., the HATU-derived ester) creates a "wall" around the carbonyl. The amine physically cannot approach the electrophilic center to displace the leaving group.

The Solution: Smaller Electrophiles To solve this, we must generate an intermediate that is highly reactive but sterically small .

  • Acid Chlorides (-COCl): The chloride atom is significantly smaller than an OBt or OAt group, allowing the amine to approach.

  • Chloroenamines (Ghosez): Generates acid chlorides under neutral conditions, preventing acid-catalyzed decomposition of spiro-oxetanes or protecting groups.

Experimental Protocols
Protocol A: Ghosez’s Reagent (The Specialist Choice)

Best for: Highly hindered spiro acids, acid-sensitive substrates.

Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) reacts with the acid to form an acid chloride and a neutral amide byproduct. Unlike Thionyl Chloride (


), it does not generate 

gas.

Step-by-Step:

  • Dissolution: Dissolve the spiro-carboxylic acid (1.0 equiv) in dry DCM under

    
    .
    
  • Activation: Add Ghosez’s reagent (1.2 – 1.5 equiv) dropwise at 0°C.

  • Formation: Stir at room temperature for 1–2 hours. Tip: Monitor by TLC (methanol quench) to confirm acid chloride formation (methyl ester spot).

  • Coupling: Cool the mixture back to 0°C. Add the amine (1.2 equiv) followed by dry Pyridine or

    
     (2.0 equiv).
    
  • Workup: Stir for 2–4 hours. Dilute with DCM, wash with dilute citric acid (if product is not basic) and brine.

Protocol B: T3P (Propylphosphonic Anhydride)

Best for: Scalability, avoiding epimerization, and "moderately" hindered spiro systems.

Why it works: T3P forms a mixed anhydride that is highly reactive but, crucially, the byproduct is water-soluble. It often drives reactions to completion where HATU stalls due to its high localized concentration effect.

Step-by-Step:

  • Setup: Dissolve spiro-acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or DMF (T3P works well in EtOAc).

  • Base: Add DIPEA (3.0 equiv) and cool to 0°C.

  • Addition: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. Critical: If reaction is sluggish, T3P allows heating up to 60-80°C without significant decomposition, which is often necessary for spiro cores.

  • Workup: Wash with water, sat.

    
    , and brine.
    
Protocol C: The "Hard" Acid Chloride (Oxalyl Chloride)

Best for: extremely unreactive acids where acid-sensitivity is NOT a concern.

Step-by-Step:

  • Activation: Dissolve acid in dry DCM. Add Oxalyl Chloride (2.0 equiv).

  • Catalysis: Add 1 drop of dry DMF (essential catalyst – forms the Vilsmeier intermediate).

  • Monitoring: Stir until gas evolution ceases (1-2 h).

  • Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Redissolve in dry DCM.

  • Coupling: Add amine and excess base (

    
     or DIPEA) at 0°C.
    
Comparative Data: Reagent Selection
FeatureHATU / EDCT3PGhosez's ReagentOxalyl Chloride
Steric Tolerance LowMedium-HighVery High Very High
Acidic Byproducts LowLowNeutralHigh (HCl)
Atom Economy PoorGoodMediumGood
Scalability ModerateExcellent ModerateHigh
Cost HighModerateHighLow
Mechanism of Activation (Visual)

Understanding the activation by Ghosez's reagent helps troubleshoot failures.

GhosezMechanism Reagent Ghosez's Reagent (Chloroenamine) Intermed Intermediate (Chloro-iminium) Reagent->Intermed + Acid Acid Spiro-COOH Acid->Intermed AcidChloride Spiro-Acid Chloride (Activated Species) Intermed->AcidChloride - Amide Byproduct Amide Amide Product AcidChloride->Amide + Amine / Base

Figure 2: Activation pathway using Ghosez's reagent. Note the neutral byproduct formation.

Frequently Asked Questions (FAQs)

Q: I used HATU and isolated a stable byproduct that matches the mass of the starting material + urea. What happened? A: You formed the N-acyl urea . In sterically hindered systems, the reaction with the amine is so slow that the activated O-acyl isourea rearranges intramolecularly to form a stable, unreactive N-acyl urea. Fix: Switch to Protocol A (Ghosez) or C (Acid Chloride) to avoid the isourea intermediate entirely.

Q: Can I use flow chemistry for these spiro systems? A: Yes, and it is highly recommended. Flow chemistry allows you to superheat the reaction (e.g., 100°C+ for short residence times) using T3P in EtOAc. This overcomes the activation energy barrier of the neopentyl center without prolonged exposure to heat that causes degradation.

Q: My spiro acid has an adjacent oxetane ring. Will Oxalyl Chloride open the ring? A: Likely, yes. The HCl generated can open strained ether rings. Fix: Use Ghosez’s reagent (Protocol A).[1][2] It maintains near-neutral pH conditions during the activation step, preserving sensitive spiro-ether functionalities.

Q: I am seeing no reaction even with Acid Chlorides. What now? A: If the steric bulk is truly insurmountable (e.g., a spiro center with bulky substituents on the amine as well), you may need to change the disconnection.

  • Strategy: Use a Curtius Rearrangement to convert the acid to an isocyanate, then react with an alcohol/amine to form a carbamate/urea. The isocyanate nitrogen is less hindered than the carbonyl carbon.

References
  • Ghosez's Reagent Overview

    • Ghosez, L., et al. "Synthesis and Reactivity of 1-Chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 1980, 59, 26.
  • T3P in Hindered Couplings

    • Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides and Esters." Organic Process Research & Development, 2016.[1]

  • Spiro Scaffold Properties (Fsp3 & Vectors)

    • Burkhard, J. A., et al. "Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Properties." Journal of Medicinal Chemistry, 2010.
  • Neopentyl Esterification Kinetics: Mello, R., et al. "Steric effects in the esterification of neopentyl alcohol." Journal of Organic Chemistry. (Contextual grounding for steric arguments).

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Acid chlorides and Ghosez's reagent are moisture-sensitive and corrosive.

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 7-Azaspiro[3.5]nonane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Mass Spectrometric Profiling of 7-Azaspiro[3.5]nonane Scaffolds: A Guide for Structural Elucidation in Drug Discovery

Executive Summary

In modern medicinal chemistry, the 7-azaspiro[3.5]nonane scaffold has emerged as a critical bioisostere for the traditional 4,4-disubstituted piperidine ring. By introducing a spirocyclic cyclobutane ring, this scaffold offers reduced lipophilicity (LogP), increased metabolic stability, and a distinct vector for substituent orientation. However, these structural advantages introduce unique challenges in mass spectrometry (MS) characterization.

This guide provides a technical comparison of the fragmentation behaviors of 7-azaspiro[3.5]nonane derivatives versus their piperidine analogs. It details the strain-release mechanisms that dominate their MS/MS spectra and offers a validated protocol for distinguishing these scaffolds from metabolic byproducts.

Part 1: The Scaffold Architecture & Stability

To understand the fragmentation, one must first understand the ground-state stability. The 7-azaspiro[3.5]nonane system consists of a six-membered piperidine ring fused at a single carbon atom to a four-membered cyclobutane ring.[1]

  • The Alternative (Reference Standard): 4,4-Dimethylpiperidine.[1]

  • The Product (Spiro Scaffold): 7-Azaspiro[3.5]nonane.[1][2]

While both are secondary amines, the spiro scaffold possesses significant Baeyer strain (angle strain) within the cyclobutane ring (~26 kcal/mol). In the gas phase of an ESI-MS source, this strain becomes the driving force for fragmentation, leading to pathways distinct from the standard alpha-cleavage seen in piperidines.

Part 2: Fragmentation Mechanics (The Core)

In Electrospray Ionization (ESI), the protonation typically occurs at the basic nitrogen (N-7). Upon Collision-Induced Dissociation (CID), the energy distribution leads to two competing pathways.

Pathway A: Strain-Relief Ring Opening (Diagnostic)

Unlike piperidines, which typically fragment via ring contraction or loss of substituents, the 7-azaspiro[3.5]nonane undergoes a characteristic cyclobutane ring opening .[1]

  • Mechanism: The protonated molecular ion undergoes homolytic or heterolytic cleavage of the C-C bonds distal to the spiro center to relieve ring strain.

  • Result: Loss of ethylene (

    
    , 28 Da) or propene derivatives depending on substitution.
    
Pathway B: Alpha-Cleavage (Generic)

Common to all cyclic amines, the bond adjacent to the nitrogen cleaves. In the spiro system, this often leads to a ring-opened distonic ion that subsequently eliminates the spiro-cycle.

Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation vector for the unsubstituted scaffold ([M+H]+ = 126.13).

FragmentationPathway Parent Parent Ion [M+H]+ m/z 126 Transition Distonic Ion Intermediate (Ring Strain Release) Parent->Transition CID Activation Frag1 Fragment A [M - C2H4]+ m/z 98 Transition->Frag1 Loss of Ethylene (28 Da) (Cyclobutane Cleavage) Frag2 Fragment B [M - C3H5]+ m/z 85 Transition->Frag2 Complex Rearrangement

Figure 1: Proposed ESI-MS/MS fragmentation pathway of 7-azaspiro[3.5]nonane, highlighting the diagnostic loss of ethylene driven by cyclobutane strain relief.

Part 3: Experimental Protocol

To replicate these profiles, the following LC-MS/MS parameters are recommended. This protocol is designed to maximize the detection of the diagnostic "strain-release" ions.

Instrument Platform: Q-ToF or Orbitrap (High Resolution required for distinguishing isobaric interferences).[1]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve derivative in 50:50 Methanol:Water + 0.1% Formic Acid.[1]

    • Final concentration: 1 µM (Direct Infusion) or 10 µM (LC injection).[1]

  • Source Conditions (ESI Positive):

    • Spray Voltage: 3.5 kV.[1]

    • Capillary Temp: 300°C.[1]

    • Critical: Set Cone Voltage/Declustering Potential low (e.g., 20V) to prevent in-source fragmentation of the strained ring.

  • MS/MS Acquisition:

    • Mode: Product Ion Scan.[1]

    • Collision Energy (CE) Ramping:

      • Low (15 eV): Preserves the spiro-system; observation of parent ion.

      • Med (30 eV): Trigger ring opening (m/z 98 generation).

      • High (50 eV): Induces complete skeletal destruction (useful for substituent identification).[1]

Part 4: Comparative Data Analysis

The table below contrasts the 7-azaspiro[3.5]nonane scaffold with its closest medicinal chemistry alternative, the 4,4-dimethylpiperidine.

Feature7-Azaspiro[3.5]nonane4,4-DimethylpiperidineInterpretation
Molecular Formula


Spiro has higher carbon content/rigidity.[1]
[M+H]+ m/z 126.13m/z 114.13Distinct parent masses.
Primary Fragment m/z 98 (Loss of 28 Da)m/z 99 (Loss of 15 Da)Key Differentiator: Spiro loses Ethylene (

); Piperidine loses Methyl (

).
Secondary Fragment m/z 56 (Ring collapse)m/z 70 (Retro-Diels-Alder like)Spiro fragments to smaller alkene chains.[1]
Fragmentation Energy Low to ModerateHighSpiro ring strain lowers the activation energy for fragmentation.

Key Insight: The loss of 28 Da (Ethylene) is the "fingerprint" of the spiro[3.5] system. If you observe a loss of 15 Da (Methyl), the spiro ring has likely not formed, or the structure is the dimethyl analog.

Part 5: Application in Metabolite Identification

One of the primary uses of this scaffold is to block metabolic "soft spots." However, distinguishing a hydroxylated metabolite from an N-oxide can be difficult.[1]

Scenario: You observe a peak at m/z 142 (+16 Da from parent).[1] Is it hydroxylation on the ring or N-oxidation?

  • Hypothesis A (Ring Hydroxylation): The spiro ring is intact. Fragmentation should still show the -28 Da loss (m/z 142 -> 114).[1]

  • Hypothesis B (N-Oxidation): The nitrogen charge is modified.[1] The characteristic "strain release" pathway is altered or suppressed due to the oxygen on the nitrogen.

MetID_Workflow Start Unknown Metabolite (+16 Da, m/z 142) MS2 Acquire MS/MS (CE 30 eV) Start->MS2 Check Check Neutral Loss MS2->Check Result1 Loss of 28 Da (m/z 114 observed) Check->Result1 Yes Result2 Loss of 17/18 Da (Water/OH) Check->Result2 No Conclusion1 Ring Hydroxylation (Spiro intact) Result1->Conclusion1 Conclusion2 N-Oxidation or Ring Opening Result2->Conclusion2

Figure 2: Decision tree for distinguishing metabolic modifications of the 7-azaspiro[3.5]nonane scaffold.

References

  • BenchChem. (2025).[1][3][4] Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. BenchChem Application Notes. Link

  • National Center for Biotechnology Information. (2025).[1] Mass Spectrometry-Based Characterization of Spiro Compounds. PubChem/NIH.[1] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Contextual grounding for spirocycle stability).
  • McLafferty, F. W. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Foundational text for amine alpha-cleavage mechanisms).

Sources

A Tale of Two Rings: A Comparative Guide to 7-Azaspiro[3.5]nonane and Piperidine Scaffolds in Drug Potency

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the selection of a core scaffold is a decision that profoundly dictates the future success of a drug candidate. For decades, the piperidine ring, a simple six-membered nitrogenous heterocycle, has been a stalwart and ubiquitous motif in a vast number of pharmaceuticals.[1] Its predictable chair conformation and synthetic tractability have made it a "privileged scaffold".[1][2] However, the relentless pursuit of novel chemical space and improved pharmacological properties has led to the ascendancy of more complex, three-dimensional structures. Among these, the 7-azaspiro[3.5]nonane scaffold has emerged as a compelling alternative, offering unique structural and functional advantages that can translate into superior drug potency and pharmacokinetics.[3][4]

This guide provides an in-depth, data-driven comparison of the 7-azaspiro[3.5]nonane and piperidine scaffolds for researchers, scientists, and drug development professionals. We will dissect their fundamental differences in physicochemical properties, conformational dynamics, and metabolic stability, and illustrate how these distinctions can be strategically leveraged to optimize drug-target interactions and overall clinical viability.

The Contenders: A Structural Overview

The piperidine ring is a saturated heterocycle that preferentially adopts a stable chair conformation, allowing for the precise equatorial or axial positioning of substituents.[1] This conformational rigidity has been a cornerstone of its success in orienting functional groups for optimal target engagement.

The 7-azaspiro[3.5]nonane scaffold, in contrast, introduces a spirocyclic junction where a cyclobutane ring is fused to the 4-position of a piperidine ring. This seemingly subtle modification has profound implications for the molecule's three-dimensional architecture. The spirocyclic nature imparts a greater degree of rigidity and projects substituents into distinct vectors in 3D space, a concept often referred to as "escaping flatland" in medicinal chemistry.[5][6]

Scaffolds cluster_piperidine Piperidine cluster_azaspiro 7-Azaspiro[3.5]nonane Piperidine Azaspiro

Caption: 2D structures of Piperidine and 7-Azaspiro[3.5]nonane.

Head-to-Head Comparison: Physicochemical Properties

The introduction of the spirocyclic cyclobutane ring in 7-azaspiro[3.5]nonane influences key physicochemical properties that are critical for drug-likeness.

PropertyPiperidine7-Azaspiro[3.5]nonaneImplications for Drug Design
Molecular Weight ~85.15 g/mol ~125.21 g/mol [7]The higher molecular weight of the spirocycle needs to be considered in the context of overall lead optimization to adhere to guidelines like Lipinski's Rule of Five.
logP (Octanol/Water) ~0.84[8]~1.8[7]The increased lipophilicity of the 7-azaspiro[3.5]nonane scaffold can enhance membrane permeability but may also impact solubility and increase the risk of off-target effects. This property can be fine-tuned with appropriate substitutions.
pKa (Conjugate Acid) ~11.22[9]Predicted to be similar to piperidineBoth scaffolds possess a basic nitrogen atom, allowing for salt formation to improve solubility and providing a key interaction point for target binding.
Fraction of sp3 Carbons (Fsp3) 0.831.0A higher Fsp3 character is often correlated with improved clinical success, potentially due to better solubility, metabolic stability, and more defined 3D shapes for target binding.[10]

The Conformational Advantage: Rigidity and Vectorial Projection

While the piperidine ring is relatively rigid, the 7-azaspiro[3.5]nonane scaffold offers a more defined and locked conformation.[11] This rigidity can be advantageous in pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. This can lead to a significant increase in binding affinity and, consequently, potency.

Furthermore, the spirocyclic nature of 7-azaspiro[3.5]nonane provides unique vectorial projections for substituents. Unlike the simple axial and equatorial positions on a piperidine ring, the cyclobutane portion of the spirocycle directs substituents into distinct and often underexplored regions of chemical space. This can be instrumental in accessing new binding pockets or optimizing interactions within a known binding site.[12]

Conformation cluster_piperidine Piperidine Conformation cluster_azaspiro 7-Azaspiro[3.5]nonane Conformation P_Chair Chair Conformation P_Axial Axial Substituent P_Chair->P_Axial P_Equatorial Equatorial Substituent P_Chair->P_Equatorial A_Vector2 Vector 2 (Piperidine) P_Equatorial->A_Vector2 Analogous but more defined A_Spiro Rigid Spirocyclic Core A_Vector1 Vector 1 (Cyclobutane) A_Spiro->A_Vector1 A_Spiro->A_Vector2

Caption: Conformational options for substituent placement.

Impact on Potency and Selectivity: Case Studies

The theoretical advantages of the 7-azaspiro[3.5]nonane scaffold have been borne out in several drug discovery programs.

GPR119 Agonists: In the development of agonists for G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes, researchers found that incorporating a 7-azaspiro[3.5]nonane scaffold led to potent compounds with desirable pharmacokinetic profiles.[3][12] The optimization of substituents on the spirocyclic framework allowed for fine-tuning of the structure-activity relationship (SAR), ultimately leading to the identification of a clinical candidate.[12]

KRAS G12C Inhibitors: The 2,7-diazaspiro[3.5]nonane motif, a close analog, has been successfully employed in the design of covalent inhibitors of the KRAS G12C mutant protein, a challenging oncology target. The spirocyclic scaffold was instrumental in positioning the reactive acrylamide warhead for optimal covalent engagement with the target cysteine residue, leading to highly potent and orally active compounds.[13]

While direct comparative potency data with a simple piperidine analog is not always published, the successful progression of these spirocyclic compounds into clinical development underscores their potential to deliver superior efficacy.

The Metabolic Stability Edge

A significant drawback of the piperidine scaffold is its susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[14] The positions adjacent to the nitrogen atom are particularly vulnerable to oxidation, which can lead to rapid clearance and the formation of potentially reactive metabolites.[15]

The spirocyclic nature of 7-azaspiro[3.5]nonane can sterically shield the metabolically labile positions on the piperidine ring. The quaternary spiro-carbon and the adjacent cyclobutane ring can hinder the approach of CYP enzymes, thereby improving the metabolic stability of the molecule. This can translate to a longer half-life, improved oral bioavailability, and a more favorable safety profile.[16][17]

Metabolism cluster_piperidine Piperidine Metabolism cluster_azaspiro 7-Azaspiro[3.5]nonane Metabolism P_Scaffold Piperidine Ring P_Metabolism CYP450 Oxidation (α- to Nitrogen) P_Scaffold->P_Metabolism Metabolic Hotspot A_Scaffold 7-Azaspiro[3.5]nonane A_Shielding Steric Shielding by Spirocycle A_Scaffold->A_Shielding Protection of Metabolic Hotspot

Caption: Steric shielding of metabolic hotspots by the spirocycle.

Experimental Protocols for Comparative Evaluation

To empirically validate the choice of scaffold, rigorous experimental evaluation is paramount. Below are standardized protocols for comparing the potency and metabolic stability of a 7-azaspiro[3.5]nonane-containing compound with its corresponding piperidine analog.

Competitive Radioligand Binding Assay for Potency Determination

This assay determines the binding affinity (Ki) of a test compound to its target receptor by measuring its ability to displace a radiolabeled ligand.[18][19]

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest from either cultured cells or tissue homogenates.[2]

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and a range of concentrations of the unlabeled test compounds (both the 7-azaspiro[3.5]nonane and piperidine analogs).

  • Incubation: Allow the binding to reach equilibrium by incubating the plates at a specific temperature for a defined period (e.g., 60 minutes at 30°C).

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.[18]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Binding_Assay Start Prepare Receptor Membranes and Radioligand Incubate Incubate with Test Compounds (7-Azaspiro vs. Piperidine Analogs) Start->Incubate Filter Separate Bound and Free Ligand via Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Calculate IC50 and Ki Values Count->Analyze Compare Compare Potency Analyze->Compare

Caption: Workflow for the Competitive Radioligand Binding Assay.

In Vitro Metabolic Stability Assay Using Hepatocytes

This assay measures the rate of metabolism of a compound in a system that contains a full complement of hepatic drug-metabolizing enzymes.[1][20]

Methodology:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes (e.g., human, rat, mouse) and resuspend them in incubation medium.[21]

  • Assay Initiation: Add the test compounds (both the 7-azaspiro[3.5]nonane and piperidine analogs) at a final concentration of 1 µM to the hepatocyte suspension.

  • Time-Course Incubation: Incubate the mixture at 37°C with shaking. At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots and quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).[1]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k and the intrinsic clearance (CLint) as (0.693/t1/2) * (incubation volume / number of hepatocytes).[10]

Stability_Assay Start Prepare Hepatocyte Suspension Incubate Incubate with Test Compounds (7-Azaspiro vs. Piperidine Analogs) Start->Incubate Sample Collect and Quench Samples at Time Points Incubate->Sample Analyze Analyze Parent Compound by LC-MS/MS Sample->Analyze Calculate Calculate Half-Life (t1/2) and Intrinsic Clearance (CLint) Analyze->Calculate Compare Compare Metabolic Stability Calculate->Compare

Caption: Workflow for the In Vitro Metabolic Stability Assay.

Conclusion: A Strategic Choice for Modern Drug Discovery

The piperidine scaffold will undoubtedly remain a valuable tool in the medicinal chemist's arsenal due to its simplicity and proven track record. However, for projects that require enhanced potency, improved selectivity, and a more robust pharmacokinetic profile, the 7-azaspiro[3.5]nonane scaffold presents a compelling and often superior alternative. Its inherent three-dimensionality, conformational rigidity, and potential for improved metabolic stability make it a strategic choice for tackling challenging biological targets and developing the next generation of innovative medicines. The decision to employ this spirocyclic scaffold should be driven by a thorough understanding of the target biology and a commitment to rigorous experimental validation.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem - NIH. (URL: [Link])

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (URL: [Link])

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. (URL: [Link])

  • Radioligand Binding Assay | Gifford Bioscience. (URL: [Link])

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. - ResearchGate. (URL: [Link])

  • An improved synthesis of 2-oxa-7-azaspiro[18][19]nonane and analogs as novel reagents in medicinal chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Structural and Activity Profile Relationships Between Drug Scaffolds - PMC. (URL: [Link])

  • Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation - PMC. (URL: [Link])

  • 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione hydrochloride. (URL: [Link])

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC - NIH. (URL: [Link])

  • Scaffold Searching of FDA and EMA-Approved Drugs Identifies Lead Candidates for Drug Repurposing in Alzheimer's Disease - Frontiers. (URL: [Link])

  • Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs - RSC Publishing. (URL: [Link])

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (URL: [Link])

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.
  • Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. (URL: [Link])

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (URL: [Link])

  • A Guide to In Silico Drug Design - MDPI. (URL: [Link])

  • ScaffComb: A Phenotype‐Based Framework for Drug Combination Virtual Screening in Large‐Scale Chemical Datasets - PMC. (URL: [Link])

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - MDPI. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… - OUCI. (URL: [Link])

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])

  • Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed. (URL: [Link])

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC. (URL: [Link])

Sources

Bioisosteric Replacement of Aromatic Rings with 7-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Leads[1]

Executive Summary: The "Escape from Flatland"

The 7-azaspiro[3.5]nonane scaffold represents a high-value bioisosteric replacement for 1,4-disubstituted aromatic rings (e.g., phenyl, pyridine) and saturated heterocycles (e.g., piperidine, piperazine).[1] By introducing a rigid,


-rich core, this scaffold addresses three critical attrition points in modern drug discovery: poor aqueous solubility , metabolic instability (high clearance) , and off-target toxicity (hERG inhibition) .[1]

This guide objectively compares the 7-azaspiro[3.5]nonane scaffold against traditional aromatic and saturated linkers, supported by experimental data from GPR119 agonists and local anesthetic optimization campaigns.

Physicochemical & Structural Analysis

The transition from a planar aromatic ring to a spirocyclic system alters the molecule's topology and electronic distribution without significantly changing the distance between exit vectors.

2.1. Vector Alignment and Geometry
  • 1,4-Phenylene: Planar, rigid, distance ~5.8 Å.[1]

  • 1,4-Piperidine: Chair conformation, flexible, distance ~5.5–6.0 Å.[1]

  • 7-Azaspiro[3.5]nonane: Rigid, orthogonal ring systems.[1] The spiro-carbon locks the exit vectors in a distinct geometry that mimics the linear extension of a 1,4-substitution but adds "width" in the orthogonal plane.[1]

2.2. Comparative Performance Metrics

The following table synthesizes data from matched molecular pair (MMP) studies, specifically focusing on GPR119 agonists (Compound 54g series) and Bupivacaine analogues.

FeaturePhenyl / Pyridine (Aromatic)Piperidine (Saturated)7-Azaspiro[3.5]nonane (Spirocyclic)Impact
Hybridization (

)
0% (in ring)100%100%Higher

correlates with improved clinical success rates.
Lipophilicity (LogD) HighModerateLow to Moderate Spiro-scaffold lowers LogD by 0.5–1.2 units vs. aromatics, improving LLE.
Aqueous Solubility Low (Planar stacking)ModerateHigh Disruption of crystal lattice packing enhances solubility.
Metabolic Stability (

)
Low (CYP oxidation prone)Moderate (N-dealkylation)High Quaternary spiro-carbon blocks metabolic soft spots.
hERG Inhibition High Risk (

-stacking)
Moderate RiskLow Risk Lack of aromaticity reduces

-

interactions with hERG channel residues (e.g., Y652).
Critical Decision Framework

Use the following logic flow to determine if 7-azaspiro[3.5]nonane is the correct bioisostere for your lead series.

ScaffoldSelection Start Start: Lead Optimization Issue Solubility Issue: Poor Solubility? Start->Solubility MetabStab Issue: High Metabolic Clearance? Solubility->MetabStab No Vector Check: Exit Vector Requirement Solubility->Vector Yes hERG Issue: hERG Liability? MetabStab->hERG No MetabStab->Vector Yes hERG->Vector Yes Decision_Other Consider Bicyclo[1.1.1]pentane or Cubane hERG->Decision_Other No (Issue is Potency) Decision_Spiro Select 7-Azaspiro[3.5]nonane Vector->Decision_Spiro Need Linear/Rigid Spacer (~6.0 Å) Vector->Decision_Other Need Coaxial/Short Spacer (~3-4 Å)

Caption: Decision logic for implementing spirocyclic bioisosteres based on multiparameter optimization (MPO) needs.

Detailed Case Studies
Case Study A: GPR119 Agonists (Diabetes)
  • Challenge: Early GPR119 agonists containing piperidine or phenyl linkers suffered from poor metabolic stability and high lipophilicity, leading to off-target effects.[1]

  • Solution: Replacement of the central linker with 7-azaspiro[3.5]nonane (Compound 54g).

  • Outcome:

    • Potency: Maintained nanomolar efficacy (

      
       nM).
      
    • PK Profile: Significant reduction in oxidative clearance compared to the phenyl analogue. The spiro-center prevents the "flat" binding often associated with CYP450 active sites.

    • In Vivo: Demonstrated favorable glucose lowering in diabetic db/db mice with improved oral bioavailability (

      
      ).
      
Case Study B: Bupivacaine Analogues (Cardiotoxicity)
  • Challenge: Bupivacaine, a local anesthetic, carries a risk of cardiotoxicity due to hERG channel blockade, driven by the lipophilic piperidine-phenyl motif.[1]

  • Solution: Replacement of the piperidine ring with the 7-azaspiro[3.5]nonane scaffold.

  • Outcome:

    • Toxicity: The spiro-analogue showed a 1.3- to 5.0-fold increase in lethal dose (LD50) in mice compared to the parent drug.[2]

    • Mechanism: The 3D structure disrupts the

      
      -
      
      
      
      stacking interactions required for high-affinity binding to the hERG channel pore, significantly raising the
      
      
      for hERG inhibition without losing anesthetic efficacy.[1]
Experimental Protocol: Synthesis of the Scaffold

The synthesis of the core scaffold, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate , is the critical entry point.[1] This protocol utilizes the robust [2+2] cycloaddition method developed by the Carreira group.

Step-by-Step Methodology

Reagents:

  • tert-Butyl 4-methylenepiperidine-1-carboxylate (Starting Material)[1][3]

  • Trichloroacetyl chloride[1][3]

  • Zn/Cu couple (Zinc-Copper couple)[1][3]

  • 1,2-Dimethoxyethane (DME) / Diethyl ether (

    
    )[1]
    
  • Ammonium chloride (

    
    )[3]
    
  • Zinc dust / Acetic acid (AcOH)

Workflow:

  • [2+2] Cycloaddition (Ring Formation):

    • Suspend tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) and Zn/Cu couple (11.5 equiv) in anhydrous

      
       or DME under 
      
      
      
      atmosphere.
    • Cool to 10°C. Add a solution of trichloroacetyl chloride (2.5 equiv) dropwise over 1 hour.

    • Mechanism:[2][4][5] The reaction generates a dichloroketene in situ, which undergoes a [2+2] cycloaddition with the exocyclic alkene to form the spiro-dichlorocyclobutanone.

    • Stir at room temperature for 12–16 hours.

    • Quench: Add saturated aqueous

      
      . Filter through Celite to remove zinc residues. Extract with EtOAc.[6]
      
  • Dechlorination (Zinc Reduction):

    • Dissolve the crude dichlorocyclobutanone intermediate in glacial acetic acid.

    • Add Zinc dust (10 equiv) portion-wise at room temperature.

    • Stir vigorously for 2–4 hours (Monitor by TLC/LCMS for disappearance of the dichloro species).

    • Workup: Filter zinc. Concentrate the filtrate. Neutralize with

      
       and extract with DCM.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).[3]

    • Yield: Typically 60–75% over two steps.

Visual Synthesis Flow:

Synthesis SM 4-Methylene- piperidine (Boc) Step1 [2+2] Cycloaddition (Zn/Cu, Cl3CCOCl) SM->Step1 Inter Dichloro- spirobutanone Step1->Inter Step2 Dechlorination (Zn, AcOH) Inter->Step2 Product 7-Azaspiro[3.5] nonan-2-one Step2->Product

Caption: Synthetic route to the 7-azaspiro[3.5]nonane core via [2+2] cycloaddition.

References
  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010).[1] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527.[7] Link

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.[1] Link

  • Wuitschik, G., et al. (2008).[8] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 47(24), 4512-4515.[1] Link

  • Trofimov, D., et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv (Preprint). Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

A Senior Application Scientist's Guide to Validating the Purity of 7-Azaspiro[3.5]nonane-7-carboxylic Acid via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, spirocyclic scaffolds are increasingly recognized as privileged structures. Their inherent three-dimensionality and conformational rigidity can lead to compounds with higher affinity, selectivity, and improved physicochemical properties.[1] 7-Azaspiro[3.5]nonane-7-carboxylic acid is a key building block in this chemical space, serving as a precursor for novel therapeutic agents. The chemical purity of such starting materials is not merely a matter of quality control; it is a critical determinant of the safety, efficacy, and reproducibility of the entire drug development cascade.

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity validation of 7-Azaspiro[3.5]nonane-7-carboxylic acid. We will move beyond a simple recitation of protocols to explain the underlying scientific rationale for each experimental choice, grounding our methodology in the principles of analytical integrity and regulatory expectations set forth by bodies like the International Council for Harmonisation (ICH).[2][3]

The Power of Hyphenation: Why LC-MS is the Gold Standard

For the analysis of small molecules in pharmaceutical development, Liquid Chromatography (LC) is an unparalleled separation workhorse, while Mass Spectrometry (MS) is the most sensitive and selective detector.[4] The hyphenation of these two techniques, LC-MS, provides an orthogonal detection system that is uniquely suited for impurity profiling.[4]

  • Liquid Chromatography (LC) separates the target molecule from its impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). This provides crucial information on the relative abundance of different species.

  • Mass Spectrometry (MS) complements this by providing mass-to-charge ratio (m/z) data for each eluting compound. This offers an orthogonal layer of identification, revealing the molecular weight of the parent compound and its impurities with high precision. This is a capability that detectors like UV-Vis lack, as they are blind to impurities that lack a chromophore or co-elute with the main peak.

This dual-pronged approach is essential for a molecule like 7-Azaspiro[3.5]nonane-7-carboxylic acid, where potential impurities can be structurally very similar to the parent compound (e.g., isomers, precursors, or small adducts) and may not be resolved by chromatography or detected by UV alone.

Anticipating the Unknown: Potential Impurities in Synthesis

A robust analytical method is built on a foundational understanding of what it needs to detect. For 7-Azaspiro[3.5]nonane-7-carboxylic acid, impurities can arise from several sources during synthesis and storage:[5]

  • Residual Starting Materials and Intermediates: Incomplete reactions can leave behind precursors used in the construction of the spirocyclic system.

  • By-products: Side reactions, rearrangements, or incomplete cyclization can generate structurally related impurities, including isomers.[6]

  • Degradation Products: The amine functionality can be susceptible to oxidation over time.[7]

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps must be monitored according to ICH Q3C guidelines.[7]

Experimental Protocol: A Self-Validating LC-MS Method

The following protocol is designed not just to be followed, but to be understood. Each parameter is chosen to ensure specificity, sensitivity, and robustness, creating a self-validating system. The method must be formally validated according to ICH Q2(R1) guidelines to confirm its fitness for purpose.[3][8]

Sample and Standard Preparation

The cornerstone of any analysis is meticulous preparation. Contamination at this stage can invalidate the most sophisticated instrumentation.

  • Solvent Selection: Use LC-MS grade solvents (e.g., acetonitrile, methanol, water) to minimize background noise and adduct formation.[9]

  • Standard Preparation: Prepare a stock solution of 7-Azaspiro[3.5]nonane-7-carboxylic acid reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: Accurately weigh and dissolve the test sample in the same diluent to a final concentration of 1.0 mg/mL. This concentration is typically suitable for detecting impurities at the 0.05-0.10% level required by regulatory guidelines.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter to remove particulates that could damage the LC system.

Liquid Chromatography: The Separation

The goal here is to achieve baseline separation of the main peak from all potential impurities. A standard reversed-phase method is the logical starting point for a molecule with this polarity.[10]

  • Column: A high-quality C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) provides excellent resolving power and is a versatile choice for small molecule analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid serves a dual purpose: it protonates the amine and deprotonates the carboxylic acid, improving peak shape and providing protons for efficient electrospray ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is essential for impurity profiling, ensuring that both polar and non-polar impurities are eluted and detected within a reasonable runtime.

    • 0-2 min: 5% B

    • 2-15 min: Ramp linearly from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C (to ensure reproducible retention times)

  • Injection Volume: 2 µL

Mass Spectrometry: The Identification

Here, we leverage the power of mass analysis to confirm identity and uncover hidden impurities.

  • Ionization Source: Electrospray Ionization (ESI) is ideal for polar molecules like our target. It will be operated in both positive and negative ion modes in separate runs to ensure comprehensive detection. The amine group will readily ionize in positive mode ([M+H]+), while the carboxylic acid will be detected in negative mode ([M-H]-).

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap, is strongly preferred over a standard quadrupole.[11] HRMS provides accurate mass measurements (<5 ppm), which allows for the determination of elemental composition, a powerful tool for identifying unknown impurities.

  • Acquisition Mode:

    • Full Scan: Acquire data from m/z 70-800. This allows for the detection of all ionizable species eluting from the column, enabling the discovery of unexpected impurities.

    • Data-Dependent MS/MS (or All-Ions Fragmentation): This mode automatically triggers fragmentation of the most intense ions detected in the full scan. The resulting fragmentation patterns provide structural information that is invaluable for identifying impurities.

Visualizing the Workflow

The entire process, from sample receipt to final purity assessment, follows a logical and rigorous pathway to ensure data integrity.

G cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing & Validation A Reference Standard & Test Sample Weighing B Dissolution in ACN:Water (50:50) A->B C Syringe Filtration (0.22 µm) B->C D Injection into LC System C->D E C18 Reversed-Phase Gradient Separation D->E F ESI-HRMS Detection (Positive & Negative Mode) E->F G Peak Integration & Area % Calculation F->G H Accurate Mass Analysis & Impurity Identification G->H J Final Purity Report H->J I Method Validation (ICH Q2) I->J

Caption: Workflow for LC-MS Purity Validation.

Method Validation Summary

A validated method provides documented evidence that the procedure is fit for its intended purpose. The table below summarizes the key parameters and typical acceptance criteria as defined by ICH guidelines.[3]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, free from interference.Peak purity analysis (using MS data) shows no co-eluting impurities.
Linearity To demonstrate a proportional response to analyte concentration.Correlation coefficient (r²) ≥ 0.998 over a range of 50-150% of the target concentration.
Accuracy To measure the closeness of the results to the true value.98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision To assess the repeatability and intermediate precision of the method.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
LOD & LOQ To determine the lowest detectable and quantifiable concentrations.Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. LOQ must be ≤ reporting threshold.
Robustness To show reliability against minor changes in method parameters.No significant impact on results with small variations in pH, temperature, or mobile phase composition.

A Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is the premier technique for this application, a comprehensive understanding requires comparing it to other available methods. Each has its place in the analytical toolkit, but their limitations for this specific task are noteworthy.

TechniquePrincipleSuitability for 7-Azaspiro[3.5]nonane-7-carboxylic acidSensitivitySpecificityKey Limitation
LC-MS Chromatographic separation followed by mass analysis.Excellent. Ideal for non-volatile, polar compounds and impurity identification.Very HighVery HighHigher instrument cost and complexity.
HPLC-UV Chromatographic separation with UV absorbance detection.Moderate. Good for quantification but requires a chromophore.ModerateLowBlind to non-UV active impurities and cannot resolve co-eluting peaks.
qNMR Nuclear magnetic resonance signal intensity relative to a standard.Good (Complementary). Excellent for structure confirmation and quantification of major components.LowHighInsufficient sensitivity for trace impurity detection (<0.1%); poor at separating signals from similar impurities.[]
GC-MS Gas-phase separation followed by mass analysis.Poor. Compound is non-volatile and would require derivatization, adding complexity and potential artifacts.HighHighNot suitable for non-volatile or thermally unstable compounds.[]
DSC Measures heat flow difference during a controlled temperature change.Poor. Only measures the purity of the bulk crystalline material.N/AVery LowProvides no information on the identity or number of impurities; not for identification.[]

Logical Framework for Impurity Identification

The data from an HRMS system allows for a systematic approach to identifying an unknown peak in the chromatogram.

G Start Unknown Peak Detected in Chromatogram RT Check Retention Time (RT) Relative to Main Peak Start->RT Mass Determine Accurate Mass (m/z) from HRMS RT->Mass Formula Propose Elemental Formula (within 5 ppm mass error) Mass->Formula Frag Analyze MS/MS Fragmentation Pattern Formula->Frag Compare Compare Fragmentation to Parent Compound Frag->Compare Identify Propose Impurity Structure (e.g., precursor, dimer, degradation product) Compare->Identify Confirm Confirm by Synthesizing and Co-injecting Standard Identify->Confirm

Caption: Decision process for impurity structure elucidation.

Conclusion

For validating the purity of a critical pharmaceutical building block like 7-Azaspiro[3.5]nonane-7-carboxylic acid, LC-MS is not just an option; it is the definitive method. Its combination of high-resolution separation and high-specificity mass detection provides a level of analytical certainty that alternative techniques cannot match.[4][11] The ability to not only quantify known impurities but also to detect, identify, and propose structures for unknown species is fundamental to ensuring the quality and safety of the final active pharmaceutical ingredient. By adopting a rigorously developed and validated LC-MS method, researchers and drug developers can proceed with confidence, knowing their chemistry is built on a foundation of verified purity.

References

  • Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Available from: [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available from: [Link]

  • Wang, L., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 25(15), 3369. Available from: [Link]

  • Bouchafra, H., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Pharmaceuticals, 17(10), 1253. Available from: [Link]

  • PubChem. 7-Azaspiro[3.5]nonan-2-ol hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link]

  • Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Available from: [Link]

  • van der Zwaan, T., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry, 96(29), 10834–10842. Available from: [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. University of Tartu. Available from: [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Available from: [Link]

  • Veeprho. (n.d.). Amine Impurities and Related Compound. Available from: [Link]

  • PubChem. 7-Azaspiro(3.5)nonane. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. 7-thia-1-azaspiro[3.5]nonane hydrochloride (C7H13NS). Available from: [Link]

  • Quora. (2023, July 26). What are some ways to test the purity of an element or compound? Available from: [Link]

  • ResearchGate. (2014, January 4). How to guarantee the purity of compounds in the laboratory and the determination of molecular masses? Available from: [Link]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From? Available from: [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]

  • ResearchGate. (2025, October 26). Novel isotope-coded derivatization of carboxylic acids provides accurate quantification of Azaspiracids in shellfish by liquid chromatography–tandem mass spectrometry. Available from: [Link]

  • Analytical and Bioanalytical Chemistry. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available from: [Link]

  • Analytical Science Advances. (2021, November 22). Profiling acidic metabolites by capillary electrophoresis-mass spectrometry in low numbers of mammalian cells using a novel. Available from: [Link]

Sources

Comparison of metabolic clearance: Spirocyclic vs. non-spirocyclic analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Spirocyclic Switch" in Drug Design

In modern medicinal chemistry, the transition from planar, aromatic-rich molecules to three-dimensional (


-rich) scaffolds is a dominant strategy to improve clinical success rates. Spirocyclic scaffolds—structures where two rings share a single atom—have emerged as a critical tool for modulating metabolic clearance .

This guide objectively compares the metabolic performance of spirocyclic analogs against their non-spirocyclic counterparts (e.g., gem-dimethyl groups, piperidines, and cyclohexanes). It synthesizes mechanistic rationale with experimental protocols to assist researchers in optimizing lead compounds.

Mechanistic Rationale: Why Spirocycles Alter Clearance

The introduction of a spirocyclic motif alters metabolic clearance (


) through three primary mechanisms. Understanding these causalities is essential for rational design.
A. Metabolic Soft-Spot Blocking

Cytochrome P450 (CYP) enzymes typically target accessible hydrogen atoms on aliphatic chains or benzylic positions.

  • Non-Spirocyclic (e.g., Gem-dimethyl): While gem-dimethyl groups block immediate metabolism at the quaternary carbon, the adjacent methyl groups are often metabolically labile (susceptible to hydroxylation).

  • Spirocyclic (e.g., Spirooxetane): The spirooxetane ring removes the labile protons entirely and sterically shields the carbon center. Furthermore, the oxygen atom in the oxetane ring reduces the lipophilicity (LogD), which generally lowers affinity for the CYP active site hydrophobic pocket.

B. Conformational Restriction

Flexible linkers (like piperidines or propyl chains) allow a molecule to adopt multiple conformations, increasing the probability of fitting into a CYP active site in a metabolically favorable orientation.

  • The Spiro Effect: Spiro-fusion locks the vectors of the substituents. This "frozen" conformation often prevents the molecule from adapting to the catalytic geometry required by CYP enzymes, effectively reducing

    
     or increasing 
    
    
    
    .
C. Physicochemical Modulation

High lipophilicity (LogP > 3) is a primary driver of high metabolic clearance.

  • Data Insight: Replacing a cyclohexane or gem-dimethyl group with a polar spirocycle (like an azaspiro[3.3]heptane or spirooxetane) lowers LogP/LogD while maintaining structural bulk. This reduction in lipophilicity directly correlates with reduced non-specific binding and lower intrinsic clearance.

Visualizing the Mechanism

The following diagram illustrates how a spirooxetane modification blocks metabolic access compared to a gem-dimethyl analog within a CYP450 active site.

MetabolicBlocking cluster_CYP CYP450 Active Site (Heme Iron) cluster_NonSpiro Non-Spirocyclic Analog (Gem-dimethyl) cluster_Spiro Spirocyclic Analog (Spirooxetane) Heme Heme-Iron (Oxidant) Metabolite Hydroxylated Product (High Clearance) Heme->Metabolite Oxidation Gem Gem-dimethyl Group (-C(CH3)2-) Gem->Heme Methyls Accessible Spiro Spirooxetane (Steric Shield + Low LogD) Spiro->Heme Steric Clash / Polar Repulsion Stable Metabolically Stable (Low Clearance) Spiro->Stable No Reaction

Figure 1: Mechanistic comparison of CYP450 interaction. The gem-dimethyl analog allows methyl oxidation, while the spirooxetane provides steric shielding and physicochemical repulsion.

Comparative Case Studies: Experimental Data

The following table summarizes key literature examples comparing spirocyclic analogs to their direct non-spirocyclic parents.

Table 1: Metabolic & Physicochemical Comparison
Scaffold ComparisonCompound PairPhysicochemical ShiftMetabolic OutcomeReference
Gem-dimethyl vs. Spirooxetane Thalidomide AnalogsLogD: Reduced by ~1.5 unitsSolubility: Increased >10-foldClearance: Significant reduction in human microsomes due to removal of labile methyl hydrogens.[1, 2]
Piperazine vs. Diazaspiro[3.3]heptane Olaparib AnalogsLogP: ComparableSelectivity: Improved PARP1 selectivityStability: Maintained metabolic stability while reducing cytotoxicity and DNA damage.[3]
Piperidine vs. Spiro-pyrrolidine Quisinostat AnalogsBasicity: IncreasedLipophilicity: DecreasedExposure: 100-fold higher plasma exposure in mice; improved profile against 5 CYP isoforms.[4]
Morpholine vs. Azaspiro cycles MCHr1 AntagonistsLogD: LoweredhERG: Reduced inhibitionStability: Improved metabolic stability by preventing oxidative opening of the morpholine ring.[5]

Experimental Protocol: Microsomal Stability Assay

To validate the advantages of a spirocyclic scaffold, researchers must perform a controlled Microsomal Stability Assay. This protocol is designed to be self-validating using specific reference standards.

Objective

Determine the intrinsic clearance (


) and half-life (

) of the test compounds in liver microsomes (Human/Rat/Mouse).
Reagents & Materials
  • Liver Microsomes: 20 mg/mL protein concentration (e.g., XenoTech or Corning).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

  • Controls:

    • High Clearance: Verapamil or Dextromethorphan.

    • Low Clearance: Warfarin or Atenolol.

Workflow Diagram

MicrosomalAssay cluster_Sampling 4. Sampling Timepoints Prep 1. Preparation Pre-warm Buffer & Microsomes to 37°C Dosing 2. Dosing Add Test Cmpd (1 µM final) to Microsome Mix Prep->Dosing Initiation 3. Initiation Add NADPH Cofactor Dosing->Initiation T0 T = 0 min Initiation->T0 T15 T = 15 min Initiation->T15 T30 T = 30 min Initiation->T30 T60 T = 60 min Initiation->T60 Quench 5. Quenching Transfer to ACN + Internal Standard T0->Quench T15->Quench T30->Quench T60->Quench Analysis 6. Analysis Centrifuge -> LC-MS/MS Quench->Analysis

Figure 2: Step-by-step workflow for the Microsomal Stability Assay.

Detailed Procedure
  • Master Mix Prep: Prepare a solution containing 0.5 mg/mL microsomal protein in 100 mM Phosphate Buffer. Pre-incubate at 37°C for 5 minutes.

  • Compound Addition: Add the test compound (from a 10 mM DMSO stock) to the Master Mix to achieve a final concentration of 1 µM . Ensure final DMSO concentration is <0.1% to avoid enzyme inhibition.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration). Note: Include a "No NADPH" control to check for chemical instability.

  • Sampling: At specific time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing the Internal Standard.

  • Processing: Vortex for 10 minutes, centrifuge at 4,000 rpm for 20 minutes (4°C) to pellet proteins.

  • Quantification: Inject the supernatant into LC-MS/MS monitoring the parent ion transition.

Data Calculation

Plot the natural logarithm (


) of the remaining parent compound (% remaining) vs. time.[1]
  • Slope (

    
    ):  Determined by linear regression.
    
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    Units:
    
    
    protein

Conclusion

The substitution of non-spirocyclic moieties with spirocyclic scaffolds is a validated strategy for reducing metabolic clearance.

  • Spirooxetanes are superior bioisosteres for gem-dimethyl groups, offering improved solubility and metabolic blocking.

  • Azaspirocycles offer a rigid, lower-lipophilicity alternative to piperidines and piperazines.[2]

  • Validation: These structural changes must be verified via microsomal stability assays, where a decrease in

    
     confirms the design hypothesis.
    

References

  • Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

  • Müller, K. et al. (2023).[3] Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

  • Reilly, S. W. et al. (2018).[4] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Zheng, Y. & Tice, C. M. (2016).[4] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.

  • Johansson, A. et al. (2016).[4] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.

  • Creative Bioarray. Microsomal Stability Assay Protocol.

Sources

A Comparative Guide to Azaspirocyclic Scaffolds: 7-Azaspiro[3.5]nonane-7-carboxylic acid vs. 2-Azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have emerged as powerful tools in this endeavor. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems by providing more precise vectoral orientation of substituents into protein binding pockets, which can lead to enhanced potency and selectivity.[1] Furthermore, the increased fraction of sp³-hybridized carbons in these scaffolds often correlates with superior physicochemical properties, such as increased aqueous solubility and improved metabolic stability, which are critical for successful drug development.[2][3]

This guide provides an in-depth comparison of two prominent azaspirocyclic building blocks: the 7-Azaspiro[3.5]nonane system, which features a piperidine ring fused to a cyclobutane, and the 2-Azaspiro[3.3]heptane system, a more strained structure composed of two fused azetidine rings. We will dissect their structural nuances, compare their physicochemical properties, explore their synthetic accessibility, and discuss their strategic applications in drug design, supported by experimental data and protocols.

Part 1: Structural and Physicochemical Property Comparison

The fundamental difference between the two scaffolds lies in their core architecture. The 7-azaspiro[3.5]nonane framework is built upon a stable six-membered piperidine ring, offering conformational flexibility akin to its non-spirocyclic counterpart. In contrast, the 2-azaspiro[3.3]heptane scaffold is a more rigid, strained system. This structural rigidity can be advantageous for locking a molecule into a bioactive conformation but presents unique synthetic challenges.[4][5]

G cluster_0 7-Azaspiro[3.5]nonane Derivatives cluster_1 2-Azaspiro[3.3]heptane Derivatives s1 s1 l1 7-Azaspiro[3.5]nonane (Parent Scaffold) s2 s2 l2 7-Azaspiro[3.5]nonane- 7-carboxylic acid s3 s3 l3 2-Azaspiro[3.3]heptane (Parent Scaffold) s4 s4 l4 2-Azaspiro[3.3]heptane- 6-carboxylic acid

Caption: Core structures of 7-Azaspiro[3.5]nonane and 2-Azaspiro[3.3]heptane scaffolds.

The differing ring sizes and heteroatom positions have profound implications for the molecules' physicochemical profiles, which are critical determinants of their behavior in biological systems.

Table 1: Comparative Physicochemical Properties

Property7-Azaspiro[3.5]nonane2-Azaspiro[3.3]heptaneRationale for Difference
Molecular Formula C₈H₁₅NC₆H₁₁NThe 7-azaspiro[3.5]nonane has a larger piperidine/cyclobutane ring system.
Molecular Weight 125.21 g/mol 97.16 g/mol [6][7]Directly related to the molecular formula; the larger scaffold has a higher mass.
XLogP3 1.8[8]0.7[7]The smaller, more compact 2-azaspiro[3.3]heptane scaffold presents a smaller nonpolar surface area.
pKa (Predicted) ~10.8[9]~10.4[10]The nitrogen in the six-membered ring of 7-azaspiro[3.5]nonane is slightly more basic, typical for piperidine-like systems.
Aqueous Solubility LowerHigher[11]The increased rigidity and polarity of the bis-azetidine system in 2-azaspiro[3.3]heptane often leads to better water solubility.
Lipophilicity (logD) HigherLower[12]Replacing piperidines with 2-azaspiro[3.3]heptanes has been shown to lower logD, which is counterintuitive as carbon is added, but is rationalized by increased basicity.[12]

Part 2: Synthesis and Functionalization Strategies

The synthetic accessibility of a scaffold is a paramount consideration for its utility in drug discovery programs, which require rapid and scalable production of analogues.

Synthesis of 7-Azaspiro[3.5]nonane Derivatives

The synthesis of the 7-azaspiro[3.5]nonane core often involves constructing the spirocyclic system from a pre-existing piperidine. A common strategy utilizes tert-butyl 4-methylenepiperidine-1-carboxylate as a starting material, which undergoes a cycloaddition reaction to form the spiro-fused cyclobutanone.[13] This ketone intermediate is a versatile handle for further functionalization.

Caption: General synthetic workflow for 7-Azaspiro[3.5]nonane derivatives.

Synthesis of 2-Azaspiro[3.3]heptane Derivatives

The construction of the strained bis-azetidine core of 2-azaspiro[3.3]heptane requires more specialized methods. A frequently cited route involves the deprotection of a tosylated precursor, 2-tosyl-2-azaspiro[3.3]heptane.[6][14] The tosyl group serves as a robust protecting group for the nitrogen during the formation of the strained ring system and can be removed under reducing conditions.

Caption: General synthetic workflow for 2-Azaspiro[3.3]heptane.

The synthesis of carboxylic acid derivatives can be achieved by constructing the spirocyclic scaffold through subsequent ring closures of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles.[15][16]

Part 3: Applications in Medicinal Chemistry

The choice between these two scaffolds is driven by the specific goals of the drug design project.

2-Azaspiro[3.3]heptane: A Bioisostere for Conformational Constraint and Property Modulation

2-Azaspiro[3.3]heptane has gained significant traction as a bioisostere of piperidine and morpholine.[11] A bioisostere is a chemical substituent that can be interchanged with another to retain biological activity while altering physicochemical properties. Replacing a flexible piperidine with the rigid 2-azaspiro[3.3]heptane scaffold can lock the molecule in a desired conformation, potentially increasing binding affinity and selectivity.[17]

Crucially, this substitution often leads to a desirable decrease in lipophilicity (logD) and an increase in aqueous solubility, addressing common challenges in drug development.[11][12] This makes it an invaluable tool for optimizing lead compounds with poor pharmacokinetic profiles.

Caption: The concept of bioisosteric replacement using 2-azaspiro[3.3]heptane.

7-Azaspiro[3.5]nonane: A Scaffold for Exploring Chemical Space

The larger and more flexible 7-azaspiro[3.5]nonane scaffold is well-suited for use as a core building block in library synthesis for high-throughput screening. Its piperidine nitrogen and the adjacent cyclobutane ring provide multiple vectors for diversification, allowing chemists to explore a broad swath of chemical space. Derivatives of this scaffold have been investigated for a range of biological targets, including G-protein coupled receptors like GPR119 (for diabetes) and chemokine receptors (for inflammatory diseases and HIV).[13][18] Additionally, functionalized versions have been employed as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), a cutting-edge therapeutic modality.[19]

Part 4: Featured Experimental Protocol

To provide practical insight, we detail a representative experimental procedure. The following protocol describes the deprotection of N-tosyl-2-azaspiro[3.3]heptane, a key step in accessing the parent 2-azaspiro[3.3]heptane scaffold.

Protocol: Synthesis of 2-Azaspiro[3.3]heptane from 2-Tosyl-2-azaspiro[3.3]heptane [6][14]

Objective: To remove the tosyl protecting group from the nitrogen of 2-tosyl-2-azaspiro[3.3]heptane to yield the free base 2-azaspiro[3.3]heptane.

Materials:

  • 2-Tosyl-2-azaspiro[3.3]heptane (7.3 g, 0.03 mol)

  • 1,2-Dimethoxyethane (DME) (30 mL)

  • Sodium naphthalene solution (freshly prepared, 50 mL)

  • Deionized water

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, ice-water bath, rotary evaporator

Procedure:

  • Dissolution: Dissolve 2-tosyl-2-azaspiro[3.3]heptanes (7.3 g, 0.03 mol) in 30 mL of 1,2-dimethoxyethane in a round-bottom flask equipped with a magnetic stir bar.

    • Causality: DME is an appropriate aprotic ether solvent that can dissolve the starting material and is stable to the strong reducing conditions.

  • Reaction Setup: Place the flask in an ice-water bath to cool the solution.

    • Causality: The reaction is exothermic. Cooling helps to control the reaction rate and prevent potential side reactions.

  • Addition of Reducing Agent: To the cooled, stirring mixture, add 50 mL of a freshly prepared sodium naphthalene solution dropwise. A deep green color from the radical anion should persist.

    • Causality: Sodium naphthalene is a powerful single-electron transfer agent capable of cleaving the nitrogen-sulfur bond of the tosyl group. Fresh preparation is crucial as the reagent is air and moisture sensitive.

  • Reaction: After the addition is complete, remove the ice bath and allow the resulting mixture to stir at room temperature for 1 hour.

    • Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion.

  • Quenching: Carefully quench the reaction by the slow addition of water until the green color disappears.

    • Causality: Water reacts with the excess sodium naphthalene and other reactive species, safely terminating the reaction. This step must be done cautiously as it can be exothermic.

  • Workup and Purification: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent. b. The resulting residue is then purified by silica-gel column chromatography. A gradient of dichloromethane:methanol (from 20:0 to 20:1) is used as the eluent.

    • Causality: Silica gel is a polar stationary phase. The nonpolar impurities will elute first with pure DCM. Increasing the polarity with methanol will then elute the more polar product, 2-azaspiro[3.3]heptane.

  • Isolation: Combine the product-containing fractions and concentrate under reduced pressure to yield 2-azaspiro[3.3]heptane as the final product (Typical yield: ~2.41 g, 83%).

    • Self-Validation: The success of the reaction and purity of the product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion and Strategic Recommendations

Both 7-Azaspiro[3.5]nonane-7-carboxylic acid and 2-Azaspiro[3.3]heptane are valuable building blocks, but their selection is project-dependent.

  • Choose 2-Azaspiro[3.3]heptane when:

    • The goal is to create a rigid, conformationally constrained analogue of a piperidine- or morpholine-containing compound.

    • Improving aqueous solubility and lowering lipophilicity of a lead compound is a key objective.

    • Creating novel, sterically constrained amino acids is desired.[15][16]

  • Choose 7-Azaspiro[3.5]nonane-7-carboxylic acid when:

    • The aim is to build diverse chemical libraries around a larger, more flexible 3D core.

    • Multiple points of diversification are needed to explore structure-activity relationships broadly.

    • A scaffold with chemical properties more closely resembling a standard piperidine is required, but with a novel spirocyclic exit vector.

By understanding the distinct structural, physicochemical, and synthetic characteristics of these scaffolds, researchers can make more informed decisions, accelerating the journey from initial hit to viable drug candidate.

References

  • Ivachtchenko, A. V., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21. [Link]

  • Ivashchenko, A. V., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. [Link]

  • Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synfacts. [Link]

  • Mykhailiuk, P. K. (2015). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 51(58), 11708-11711. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Azaspiro(3.3)heptane. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Azaspiro[3.3]heptane hydrochloride. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Azaspiro[3.3]heptan-6-amine Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]

  • Stepan, A. F., et al. (2012). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 3(9), 721-726. [Link]

  • Vale, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 655-671. [Link]

  • Vale, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Wuitschik, G., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6592-6595. [Link]

  • Colella, M., et al. (2022). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Angewandte Chemie International Edition, 61(44), e202209995. [Link]

  • Stepan, A. F., et al. (2010). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Medicinal Chemistry. [Link]

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1461-1466. [Link]

  • ResearchGate. (n.d.). An improved synthesis of 2-oxa-7-azaspiro[16][20]nonane and analogs as novel reagents in medicinal chemistry. Retrieved February 15, 2026, from [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. [Link]

  • Mushtaq, N., et al. (2009). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 22(2), 153-157. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-Azaspiro[3.5]nonane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide provides a framework for the safe disposal of 7-Azaspiro[3.5]nonane-7-carboxylic acid based on general principles of laboratory safety and hazardous waste management. A specific Safety Data Sheet (SDS) for this compound was not located during the preparation of this document. It is imperative that you consult the SDS provided by your chemical supplier for specific hazard information and disposal requirements before handling this compound.

The Chemist's Responsibility: Beyond the Reaction

As researchers and drug development professionals, our responsibilities extend beyond the successful synthesis and application of novel compounds. The safe and compliant disposal of chemical waste is a critical aspect of our work, ensuring the protection of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Azaspiro[3.5]nonane-7-carboxylic acid and its associated waste streams.

Hazard Characterization: An Evidence-Based Approach

In the absence of a specific SDS, we must treat 7-Azaspiro[3.5]nonane-7-carboxylic acid as a potentially hazardous substance. Structurally similar compounds, such as other azaspiro derivatives and carboxylic acids, may exhibit properties of skin and eye irritation, and potential toxicity if ingested or inhaled.[1][2][3] Therefore, all handling and disposal operations should be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated area.

Minimum Required PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • Laboratory coat

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 7-Azaspiro[3.5]nonane-7-carboxylic acid is a multi-step process that begins with waste segregation at the point of generation and ends with compliant removal by trained professionals.

Waste Segregation: The Foundation of Safety

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure cost-effective and compliant disposal.[4][5] Do not mix incompatible waste streams. For 7-Azaspiro[3.5]nonane-7-carboxylic acid, the following waste streams should be considered:

  • Solid Waste: Unused or expired pure compound, contaminated filter paper, and weighing boats.

  • Liquid Waste: Solutions containing the compound, reaction mixtures, and solvent rinses.

  • Contaminated Labware and PPE: Glassware, plasticware, and disposable gloves that have come into direct contact with the compound.

Containerization and Labeling: Clarity is Key

All waste containers must be clearly and accurately labeled.[4][6] This is not only a regulatory requirement but also a critical safety measure.

  • Container Selection: Use only approved, leak-proof, and chemically compatible containers.[4][6] For acidic compounds, plastic containers may be preferable to glass to minimize the risk of breakage.[6]

  • Labeling Requirements: The label must include:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "7-Azaspiro[3.5]nonane-7-carboxylic acid" (avoid abbreviations or chemical structures)[6]

    • The accumulation start date (the date the first drop of waste was added to the container)[7]

    • The primary hazard(s) (e.g., "Irritant," "Corrosive" - consult the specific SDS)

Waste Accumulation and Storage: Time and Volume Matter

The U.S. Environmental Protection Agency (EPA) has specific regulations regarding the accumulation of hazardous waste in laboratories.[8][9] These regulations are designed to minimize the risks associated with storing hazardous materials on-site.

Parameter Federal Guideline Notes
Maximum Volume in Laboratory 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste)This is the total for all hazardous waste in the satellite accumulation area.[10]
Container Storage At or near the point of generation and under the control of the operator.[10]Keep containers closed except when adding waste.[6]
Maximum Accumulation Time Waste must be removed from the laboratory within six months of the accumulation start date.[7][9]
Final Disposal: The Role of Environmental Health and Safety

Under no circumstances should 7-Azaspiro[3.5]nonane-7-carboxylic acid or its waste be disposed of down the drain or in the regular trash.[4] Your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor is responsible for the final disposal of the collected waste.[11]

Disposal Procedure:

  • Request Pickup: Once a waste container is full or approaching its accumulation time limit, contact your institution's EHS office to schedule a pickup.

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and local regulations.

  • Professional Removal: Trained EHS professionals will collect the properly labeled and sealed waste containers for transport to a certified hazardous waste disposal facility.[9]

Visualizing the Process: Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 7-Azaspiro[3.5]nonane-7-carboxylic acid.

DisposalWorkflow cluster_generation Point of Generation cluster_accumulation Satellite Accumulation Area cluster_disposal Final Disposal start Generation of Waste (Solid, Liquid, Contaminated PPE) segregate Segregate Waste Streams start->segregate solid_waste Solid Waste Container segregate->solid_waste liquid_waste Liquid Waste Container segregate->liquid_waste ppe_waste Contaminated PPE Container segregate->ppe_waste label_solid Label Container (Name, Date, Hazards) solid_waste->label_solid label_liquid Label Container (Name, Date, Hazards) liquid_waste->label_liquid label_ppe Label Container (Name, Date, Hazards) ppe_waste->label_ppe ehs_pickup Contact EHS for Pickup label_solid->ehs_pickup label_liquid->ehs_pickup label_ppe->ehs_pickup disposal_facility Transport to Certified Disposal Facility ehs_pickup->disposal_facility caption Disposal Workflow for 7-Azaspiro[3.5]nonane-7-carboxylic acid

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Azaspiro[3.5]nonane-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 7-Azaspiro[3.5]nonane-7-carboxylic acid and its derivatives represent a class of compounds with significant potential. As a Senior Application Scientist, it is my priority to ensure that innovation is paired with an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for the handling of 7-Azaspiro[3.5]nonane-7-carboxylic acid, with a focus on personal protective equipment (PPE). The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles for similar chemical structures.

Hazard Assessment and Risk Mitigation

Before any handling of 7-Azaspiro[3.5]nonane-7-carboxylic acid, a comprehensive risk assessment is paramount. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for exposure.

Potential Hazards:

  • Skin and Eye Irritation: Carboxylic acids can be corrosive or irritating to the skin and eyes.[1][4][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5][6]

  • Unknown Toxicity: As a research chemical, the full toxicological profile may not be known. Therefore, it is prudent to handle it as a substance with potential for unknown toxicity.[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide a robust barrier against potential exposure. The following PPE is mandatory when handling 7-Azaspiro[3.5]nonane-7-carboxylic acid in a laboratory setting.[7][8]

Core PPE Ensemble
PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[8][9][10]To protect against splashes of solutions or airborne particles from coming into contact with the eyes. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (Nitrile recommended).[9][10]To prevent direct skin contact. Gloves should be inspected for any signs of degradation or puncture before use. It is advisable to change gloves frequently, especially if contamination is suspected.[10]
Body Protection A laboratory coat, buttoned, with long sleeves.To protect the skin and personal clothing from accidental spills and contamination.[7]
Footwear Closed-toe shoes.[7]To protect the feet from spills and falling objects.
Enhanced PPE for Specific Operations

For procedures with a higher risk of exposure, such as handling larger quantities or generating dust or aerosols, the following additional PPE is required:

  • Respiratory Protection: When working with the solid form where dust generation is possible, or when handling solutions in a manner that could create aerosols, a NIOSH-approved respirator is necessary. The type of respirator should be selected based on a formal risk assessment.[11][12]

  • Chemical-Resistant Apron: For tasks involving significant quantities of solutions where splashing is a risk.[13]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe handling process from receipt of the compound to its final use.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling Inspect_Container Inspect Container for Damage Don_PPE Don Core PPE Ensemble Inspect_Container->Don_PPE Prepare_Work_Area Prepare Work Area in a Fume Hood Don_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid Compound Prepare_Work_Area->Weigh_Solid Proceed to handling Prepare_Solution Prepare Stock Solution Weigh_Solid->Prepare_Solution Perform_Reaction Perform Reaction Prepare_Solution->Perform_Reaction Decontaminate_Work_Area Decontaminate Work Area Perform_Reaction->Decontaminate_Work_Area Procedure complete Doff_PPE Doff PPE Correctly Decontaminate_Work_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A streamlined workflow for the safe handling of 7-Azaspiro[3.5]nonane-7-carboxylic acid.

Detailed Protocol:

  • Preparation:

    • Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Don PPE: Before opening the container, put on the complete core PPE ensemble as detailed in the table above.

    • Work Area Preparation: All handling of 7-Azaspiro[3.5]nonane-7-carboxylic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[13][14] The work surface should be covered with absorbent, disposable bench paper.

  • Handling:

    • Weighing: If handling the solid form, carefully weigh the required amount in the fume hood. Use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height.

    • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure adequate ventilation.[14]

    • Reactions: Conduct all reactions in appropriate glassware within the fume hood.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate the work area and any equipment used.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye protection.

    • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[4][9]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Workflow:

Disposal_Workflow Solid_Waste Contaminated Solid Waste (gloves, bench paper, etc.) Solid_Waste_Bag Designated Solid Chemical Waste Bag Solid_Waste->Solid_Waste_Bag Liquid_Waste Unused Solutions and Reaction Mixtures Liquid_Waste_Container Labeled Liquid Chemical Waste Container Liquid_Waste->Liquid_Waste_Container Empty_Containers Empty Product Containers Container_Disposal Rinse and Dispose of as per Institutional Guidelines Empty_Containers->Container_Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.